Lithium iodoacetate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
lithium;2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IO2.Li/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCFQIDTJPHHFJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ILiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2070346 | |
| Record name | Lithium iodoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2070346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65749-30-6 | |
| Record name | Acetic acid, 2-iodo-, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065749306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-iodo-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium iodoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2070346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium iodoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of Lithium Iodoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of lithium iodoacetate. The information is curated for professionals in research and development who require detailed data for experimental design and drug development applications.
Chemical and Physical Properties
This compound is the lithium salt of iodoacetic acid. It is an organoiodine compound that serves as a valuable tool in biochemical research, primarily due to the reactivity of the iodoacetate anion. The quantitative properties of this compound are summarized below for easy reference.
| Property | Value | Citation(s) |
| Molecular Formula | C₂H₂ILiO₂ (or ICH₂COOLi) | [1][2][3] |
| Molecular Weight | 191.88 g/mol | [2] |
| IUPAC Name | lithium 2-iodoacetate | [1] |
| CAS Number | 65749-30-6 | [2] |
| Melting Point | 239 °C (decomposes) | [4] |
| Boiling Point | Decomposes upon heating | N/A |
| Solubility | Soluble in water. Lithium salts, in general, show solubility in polar organic solvents like ethanol. | [5][6][7][8] |
| Appearance | White to light yellow crystalline powder. | N/A |
| Stability & Storage | Stable under recommended storage conditions (room temperature). It is light-sensitive and may discolor to yellow upon storage. For use in biological samples, it is often recommended to store tubes in a dark and cool place. | [2][9] |
Chemical Structure
This compound is an ionic compound consisting of a lithium cation (Li⁺) and an iodoacetate anion (ICH₂COO⁻). The iodoacetate anion is a derivative of acetic acid where one of the alpha-hydrogens is substituted with an iodine atom. This substitution is key to its chemical reactivity, particularly its ability to act as an alkylating agent.
Below is a diagram representing the ionic association of lithium and iodoacetate.
Caption: Ionic structure of this compound.
Biological Activity: Inhibition of Glycolysis
Iodoacetate is a well-characterized inhibitor of the glycolytic pathway.[10][11] Its primary mechanism of action is the irreversible inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[12][13] This inhibition occurs through the alkylation of a critical cysteine residue in the active site of GAPDH. By blocking this key enzyme, iodoacetate prevents the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, effectively halting glycolysis and subsequent ATP production.[14]
The following diagram illustrates the point of inhibition by iodoacetate in the glycolytic pathway.
Caption: Inhibition of GAPDH by Iodoacetate in Glycolysis.
Experimental Protocols
The following provides a generalized methodology for studying the inhibitory effect of iodoacetate on GAPDH activity in cell lysates, based on common experimental practices.[15][16]
Objective
To determine the inhibitory effect of this compound on the enzymatic activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in a cellular extract.
Materials
-
Cell culture of interest (e.g., astrocytes)[15]
-
This compound stock solution
-
Incubation buffer (e.g., 1.8 mM CaCl₂, 1 mM MgCl₂, 5.4 mM KCl, 145 mM NaCl, 0.8 mM Na₂HPO₄, 20 mM HEPES, 5 mM D-Glucose, pH 7.4)[15]
-
Lysis buffer
-
Protein quantification assay (e.g., Bradford or BCA)
-
GAPDH activity assay buffer (containing substrate glyceraldehyde-3-phosphate and NAD⁺)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Experimental Workflow
Caption: Workflow for GAPDH Inhibition Assay.
Procedure
-
Cell Treatment:
-
Preparation of Cell Lysate:
-
After incubation, wash the cells to remove the iodoacetate.
-
Lyse the cells using a suitable lysis buffer to release the cytosolic contents.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration in each cell lysate sample using a standard protein assay. This is necessary for normalizing the enzyme activity.
-
-
GAPDH Activity Assay:
-
In a microplate or cuvette, add the cell lysate to the GAPDH activity assay buffer.
-
The reaction is initiated by the addition of the substrate, glyceraldehyde-3-phosphate.
-
The activity of GAPDH is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.[15]
-
-
Data Analysis:
-
Calculate the specific activity of GAPDH (nmol/min/mg of protein) for each sample.[16]
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a potent biochemical tool, primarily utilized for its ability to inhibit the glycolytic enzyme GAPDH. A thorough understanding of its chemical properties, structure, and mechanism of action is crucial for its effective application in research and development. The data and protocols presented in this guide offer a foundational resource for scientists and professionals working with this compound.
References
- 1. Acetic acid, 2-iodo-, lithium salt (1:1) | C2H2ILiO2 | CID 23677321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 4. This compound | CAS#:65749-30-6 | Chemsrc [chemsrc.com]
- 5. Lithium iodide | 10377-51-2 [chemicalbook.com]
- 6. Lithium compounds with good solubility in organic solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. escholarship.org [escholarship.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Iodoacetate lithium + heparin lithium tubes - PMS Partners Medical Solution [pms.com.ro]
- 10. youtube.com [youtube.com]
- 11. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Iodoacetate inhibition of glyceraldehyde-3-phosphate dehydrogenase as a model of human myophosphorylase deficiency (McArdle's disease) and phosphofructokinase deficiency (Tarui's disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Lithium Iodoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of lithium iodoacetate, a crucial reagent in various biochemical and pharmaceutical research applications. The following sections detail a robust synthesis protocol based on the neutralization of iodoacetic acid, a thorough purification method using recrystallization, and quantitative data to support these procedures.
Synthesis of this compound via Neutralization
The synthesis of this compound can be effectively achieved through the neutralization reaction of iodoacetic acid with a stoichiometric amount of a lithium base, such as lithium hydroxide. This method is straightforward, scalable, and yields a product of high purity upon proper workup and purification.
Experimental Protocol: Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a pH meter, dissolve 18.6 g (0.1 mol) of iodoacetic acid in 100 mL of deionized water.
-
Neutralization: While stirring the iodoacetic acid solution, slowly add a solution of 4.2 g (0.1 mol) of lithium hydroxide monohydrate dissolved in 50 mL of deionized water. Monitor the pH of the reaction mixture continuously. The addition is complete when the pH of the solution reaches approximately 7.0.
-
Reaction Completion and Concentration: Once the neutralization is complete, remove the pH meter and continue stirring the solution at room temperature for an additional 30 minutes to ensure the reaction goes to completion. The resulting solution is then concentrated under reduced pressure using a rotary evaporator at a bath temperature of 50-60°C until a precipitate begins to form.
-
Isolation of Crude Product: The concentrated solution is cooled in an ice bath for 1-2 hours to facilitate further precipitation of the crude this compound. The solid product is then collected by vacuum filtration, washed with a small amount of ice-cold deionized water, and then with a small amount of cold acetone to aid in drying. The crude product is dried in a vacuum oven at 40°C overnight.
Purification of this compound by Recrystallization
Purification of the crude this compound is essential to remove any unreacted starting materials or side products. Recrystallization is a highly effective method for this purpose. The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures and sparingly soluble at low temperatures is ideal. For this compound, a mixed solvent system of ethanol and water is proposed.
Experimental Protocol: Purification
-
Dissolution: Transfer the crude this compound to a 250 mL Erlenmeyer flask. Add a minimal amount of a 9:1 (v/v) mixture of ethanol and deionized water. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration step using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The initiation of crystallization may be observed as the solution cools. To maximize the yield of purified crystals, subsequently place the flask in an ice bath for at least one hour.
-
Isolation and Drying of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small volume of the cold ethanol-water solvent mixture, followed by a wash with cold acetone. Dry the purified this compound crystals in a vacuum oven at 40°C to a constant weight.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis and purification of this compound as described in the protocols above.
| Parameter | Value | Notes |
| Synthesis | ||
| Iodoacetic Acid (FW: 185.95 g/mol ) | 18.6 g (0.1 mol) | Starting material |
| Lithium Hydroxide Monohydrate (FW: 41.96 g/mol ) | 4.2 g (0.1 mol) | Neutralizing agent |
| Deionized Water (Reaction) | 150 mL | Solvent |
| Theoretical Yield of this compound (FW: 191.88 g/mol ) | 19.2 g (0.1 mol) | Based on 1:1 stoichiometry |
| Expected Crude Yield | 17.3 - 18.2 g | Corresponds to a 90-95% yield |
| Purification | ||
| Recrystallization Solvent | 9:1 Ethanol:Water (v/v) | Adjust volume as needed |
| Expected Purified Yield | 15.4 - 16.5 g | Corresponds to an 80-86% overall yield |
| Expected Purity | >98% | As determined by titration or spectroscopic methods |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis and purification of this compound.
Caption: Neutralization reaction for this compound synthesis.
An In-depth Technical Guide to the Mechanism of Action of Lithium Iodoacetate in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The direct biological effects of lithium iodoacetate as a combined salt are not extensively documented in dedicated literature. This guide synthesizes the well-established, independent mechanisms of its constituent ions: the iodoacetate anion and the lithium cation. In aqueous biological systems, it is presumed that this compound dissociates, and its activity is a composite of the individual actions of these two moieties.
Core Mechanism of Action: A Dual-Component Model
This compound's mechanism of action is twofold, driven by its dissociation into iodoacetate (an alkylating agent and glycolysis inhibitor) and lithium (a cation that modulates multiple signaling pathways).
-
The Iodoacetate (IA) Anion: Primarily targets the glycolytic pathway by irreversibly inhibiting the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][2] This action stems from its ability to act as a sulfhydryl-reactive alkylating agent, specifically targeting cysteine residues within the active site of enzymes like GAPDH.[3][4]
-
The Lithium (Li+) Cation: Exerts its effects by competing with magnesium (Mg²⁺) and inhibiting key enzymes, most notably Glycogen Synthase Kinase-3β (GSK-3β) and Inositol Monophosphatase (IMPase).[5][6] This leads to the modulation of a wide array of downstream signaling cascades involved in cellular proliferation, survival, and metabolism.
The Iodoacetate Moiety: Potent Glycolytic Inhibition
The primary and most characterized action of the iodoacetate component is the disruption of cellular energy metabolism.
Irreversible Inhibition of GAPDH
Iodoacetate covalently modifies a critical cysteine residue (Cys149 in humans) in the active site of GAPDH. This carboxymethylation prevents the enzyme from binding its substrate, glyceraldehyde-3-phosphate, thereby halting the glycolytic pathway at this crucial step.[2][4] This blockade leads to a rapid depletion of downstream glycolytic intermediates and a cessation of ATP and NADH production from glycolysis.[7][8]
Cellular Consequences of Glycolysis Blockade
The inhibition of GAPDH triggers a cascade of detrimental cellular events:
-
ATP Depletion: The halt in glycolysis leads to a rapid and severe drop in intracellular ATP levels, compromising all energy-dependent cellular processes.[7][9][10]
-
Oxidative Stress: The disruption of normal metabolism can lead to an increase in reactive oxygen species (ROS) and mitochondrial stress.[10]
-
Cytotoxicity: Prolonged energy depletion and oxidative stress ultimately lead to cell death, which can occur through necrosis or apoptosis depending on the cell type and the concentration of iodoacetate.[11][12] This cytotoxic effect has been explored for its potential as an anticancer agent, as many cancer cells are highly dependent on glycolysis (the Warburg effect).[11][13][14]
The Lithium Cation: A Broad-Spectrum Kinase and Phosphatase Modulator
The lithium ion does not have a single target but rather modulates several intracellular signaling pathways, primarily by inhibiting enzymes that are dependent on Mg²⁺.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
Lithium is a direct and indirect inhibitor of GSK-3β, a serine/threonine kinase that acts as a key negative regulator in numerous signaling pathways.[6]
-
Direct Inhibition: Li⁺ competes with Mg²⁺, a necessary cofactor for GSK-3β's kinase activity.[6]
-
Indirect Inhibition: Li⁺ can lead to the phosphorylation of GSK-3β at Ser9, an inhibitory modification, via upstream kinases like Akt.[15]
Inhibition of GSK-3β de-represses its target pathways, most notably the Wnt/β-catenin pathway, promoting gene transcription related to cell survival and proliferation.[6]
Inhibition of Inositol Monophosphatase (IMPase)
Lithium uncompetitively inhibits IMPase, an enzyme crucial for the recycling of inositol in the phosphatidylinositol (PI) signaling pathway.[5][16] This inhibition leads to a depletion of the cellular pool of myo-inositol, which in turn dampens the generation of the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5][16] This action is thought to be central to lithium's mood-stabilizing effects in the treatment of bipolar disorder.[17]
References
- 1. Iodoacetate inhibition of glyceraldehyde-3-phosphate dehydrogenase as a model of human myophosphorylase deficiency (McArdle's disease) and phosphofructokinase deficiency (Tarui's disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]
- 3. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Skeletal-Protecting Action and Mechanisms of Action for Mood-Stabilizing Drug Lithium Chloride: Current Evidence and Future Potential Research Areas [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impacts of iodoacetic acid on reproduction: current evidence, underlying mechanisms, and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential killing and radio-modifying effects of iodoacetate in mammalian normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies of the Antitumor Activity of Iodacetate in the Liposomal Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Low-dose lithium supplementation promotes adipose tissue browning and sarco(endo)plasmic reticulum Ca2+ ATPase uncoupling in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. The Mechanisms of Lithium Action: The Old and New Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Lithium Iodoacetate: A Technical Guide to its Discovery, History, and Application as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium iodoacetate (Li-IAA), the lithium salt of iodoacetic acid, is a research chemical primarily utilized for its inhibitory effects on metabolic pathways, specifically glycolysis. This technical guide provides a comprehensive overview of the discovery, history, and scientific applications of this compound. While the history of this compound as a distinct entity is not extensively documented, its utility is derived from the well-characterized actions of its constituent ions: the metabolic inhibitory properties of the iodoacetate anion and the diverse signaling modulation of the lithium cation. This document details its synthesis, mechanism of action, and provides key experimental protocols. Quantitative data from studies on iodoacetate are summarized, and the signaling pathways affected by both iodoacetate and lithium are visually represented.
Introduction: A Tale of Two Ions
The significance of this compound in research is not rooted in a singular discovery but rather in the convergence of two distinct historical streams of scientific inquiry: the study of iodoacetate as a potent metabolic inhibitor and the exploration of lithium's wide-ranging effects on cellular signaling.
Iodoacetic acid, and its salts, emerged as crucial tools in early 20th-century biochemistry for their ability to alkylate cysteine residues in proteins.[1] This property led to their use as irreversible inhibitors of enzymes with critical cysteine residues in their active sites.[1] A prime target for iodoacetate is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), making it a valuable compound for studying cellular metabolism and the effects of glycolytic inhibition.[2][3]
Concurrently, lithium salts have a long history in medicine, dating back to the 19th century.[4] Their therapeutic use in psychiatry, particularly for bipolar disorder, was rediscovered in the mid-20th century.[4] Modern research has elucidated lithium's mechanism of action, revealing its ability to modulate key intracellular signaling pathways, most notably through the inhibition of glycogen synthase kinase-3β (GSK-3β) and inositol monophosphatase.[5]
This compound, therefore, represents a compound with the potential for dual action: the well-defined inhibition of glycolysis by the iodoacetate anion and the broader modulation of cellular signaling by the lithium cation. While sodium iodoacetate is more commonly cited in the literature, this compound is commercially available and used in specific applications, such as a glucose preservative in blood collection tubes in conjunction with the anticoagulant lithium heparin.[6][7]
Synthesis of this compound
While specific, detailed synthesis protocols for this compound are not abundant in peer-reviewed literature, a standard and plausible method involves the neutralization of iodoacetic acid with a lithium base.
Reaction:
ICH₂COOH + LiOH → ICH₂COOLi + H₂O
Conceptual Protocol:
-
Dissolution: Iodoacetic acid is dissolved in a suitable solvent, such as deionized water or ethanol.
-
Neutralization: A stoichiometric amount of lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) is slowly added to the iodoacetic acid solution with constant stirring. The reaction with lithium hydroxide is an acid-base neutralization, while the reaction with lithium carbonate will produce carbon dioxide gas.
-
pH Monitoring: The pH of the solution is monitored, and the lithium base is added until a neutral pH is achieved.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Crystallization and Drying: The resulting solid this compound is collected and can be further purified by recrystallization. The final product should be dried under a vacuum to remove any residual solvent and water.
It is important to note that iodoacetic acid and its salts are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
Mechanism of Action
The biochemical effects of this compound are best understood by considering the individual actions of its constituent ions.
Iodoacetate: Inhibition of Glycolysis
The primary and most well-documented action of the iodoacetate anion is the irreversible inhibition of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[3]
-
Alkylation of Cysteine: GAPDH contains a critical cysteine residue (Cys152 in human GAPDH) in its active site.[3] Iodoacetate acts as an alkylating agent, forming a covalent thioether bond with the sulfhydryl group of this cysteine residue.[1]
-
Enzyme Inactivation: This covalent modification of the active site renders the enzyme inactive, preventing it from catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[3]
-
Blockade of Glycolysis: The inhibition of GAPDH creates a bottleneck in the glycolytic pathway, leading to a cessation of ATP and NADH production from glucose metabolism downstream of this step.[2]
Lithium: Modulation of Cellular Signaling
The lithium cation is known to influence several key signaling pathways, primarily through the inhibition of specific enzymes:
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Lithium directly inhibits GSK-3β, a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[5] Inhibition of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, a key component of the Wnt signaling pathway.
-
Inositol Monophosphatase (IMPase) Inhibition: Lithium also inhibits IMPase, an enzyme in the phosphoinositide signaling pathway. This inhibition leads to a depletion of myo-inositol and can affect downstream signaling events mediated by inositol phosphates.
Quantitative Data
The majority of quantitative data on the inhibitory effects on glycolysis pertains to the iodoacetate anion, with the cation (sodium or lithium) generally not considered to significantly impact its direct enzymatic inhibition.
| Parameter | Value | Cell Line/System | Reference |
| Iodoacetate (IA) | |||
| Half-maximal effect on lactate production | < 100 µM | Cultured Astrocytes | [8] |
| Half-maximal effect on GSH depletion | ~100 µM | Cultured Astrocytes | [8] |
| IC₅₀ for GAPDH Specific Activity | 2.5 µM | HeLa and RKO cell lysates | [9] |
| Iodoacetamide (IAA) - for comparison | |||
| Half-maximal effect on lactate production | ~1 mM | Cultured Astrocytes | [10] |
| Half-maximal effect on GSH depletion | ~10 µM | Cultured Astrocytes | [8] |
Experimental Protocols
The following is a representative protocol for determining the inhibitory effect of this compound on GAPDH activity.
In Vitro GAPDH Activity Inhibition Assay
This assay measures the enzymatic activity of GAPDH by monitoring the reduction of NAD⁺ to NADH, which can be quantified spectrophotometrically at 340 nm.
Materials:
-
Purified GAPDH enzyme
-
This compound stock solution
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 5 mM EDTA)
-
Glyceraldehyde-3-phosphate (G3P) substrate solution
-
β-Nicotinamide adenine dinucleotide (NAD⁺) solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of G3P and NAD⁺ in the assay buffer. Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, NAD⁺, and various concentrations of this compound to the appropriate wells. Include control wells with no inhibitor.
-
Enzyme Addition: Add the purified GAPDH to all wells to a final concentration that provides a linear reaction rate over the measurement period.
-
Pre-incubation: Pre-incubate the enzyme with this compound for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C) to allow for the inhibitory reaction to occur.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the G3P substrate to all wells.
-
Spectrophotometric Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualization of Affected Pathways
Glycolysis Pathway and Iodoacetate Inhibition
The following diagram illustrates the central role of GAPDH in the glycolytic pathway and its inhibition by iodoacetate.
References
- 1. Iodoacetic acid - Wikipedia [en.wikipedia.org]
- 2. Iodoacetate inhibition of glyceraldehyde-3-phosphate dehydrogenase as a model of human myophosphorylase deficiency (McArdle's disease) and phosphofructokinase deficiency (Tarui's disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Lithium and neuroprotection: a review of molecular targets and biological effects at subtherapeutic concentrations in preclinical models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lodoacetate lithium + heparin lithium tubes | Deltalab Group [deltalabgroup.com]
- 7. Iodoacetate lithium + heparin lithium tubes - PMS Partners Medical Solution [pms.com.ro]
- 8. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical and Chemical Stability of Lithium Iodoacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lithium iodoacetate is a crucial metabolic inhibitor, primarily utilized in glycolysis research. The integrity of experimental data derived from its use is fundamentally dependent on its physical and chemical stability. This guide provides an in-depth analysis of the stability profile of this compound, addressing its susceptibility to environmental factors such as pH, light, and temperature. While specific kinetic data for this compound is sparse in publicly available literature, this document outlines the expected stability characteristics based on the known properties of iodoacetic acid and its salts. Furthermore, it furnishes detailed experimental protocols, aligned with ICH guidelines, for researchers to ascertain its stability under their specific laboratory conditions. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of comprehension.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for any stability assessment.
| Property | Description |
| Chemical Formula | C₂H₂ILiO₂ |
| Molecular Weight | 191.88 g/mol |
| Appearance | White to light yellow crystalline powder.[1] A change in color, particularly to yellow, may indicate degradation.[2] |
| Solubility | Soluble in water.[1] |
Chemical Stability Profile
The chemical stability of this compound is paramount for its function as a reliable enzymatic inhibitor. Degradation can lead to a loss of potency and the introduction of confounding variables in experimental settings.
Hydrolytic Stability
This compound's stability in aqueous solutions is significantly influenced by pH. The carbon-iodine bond is susceptible to hydrolysis, a process that can be catalyzed by both acidic and alkaline conditions.
Table 1: Predicted pH-Dependent Stability of this compound
| pH Condition | Expected Degradation Rate | Potential Degradation Products |
| Acidic (pH < 4) | Increased | Iodoacetic acid, Iodide ions |
| Neutral (pH ~7) | Relatively Stable | Minimal degradation expected over short periods. |
| Alkaline (pH > 8) | Significantly Increased | Glycolate, Iodide ions |
Experimental Protocol: pH-Dependent Stability (Hydrolysis Study)
This protocol is designed to evaluate the susceptibility of this compound to hydrolysis across a range of pH values, as recommended by ICH guidelines for stress testing.[3]
-
Preparation of Solutions: Prepare a stock solution of this compound in purified water. Create a series of buffered solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Incubation: Dilute the this compound stock solution in each buffer to a known final concentration. Transfer aliquots of each solution into separate, sealed containers. Incubate these samples at a controlled, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), remove a sample from each pH condition.
-
Quantification: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound and to detect the formation of any degradation products.
-
Data Analysis: Plot the natural logarithm of the this compound concentration against time for each pH to determine the degradation rate constant (k) and the half-life (t₁/₂) of the compound under each condition.
References
An In-depth Technical Guide to the Solubility of Lithium Iodoacetate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium iodoacetate (ICH₂COOLi) is a salt of iodoacetic acid that finds applications in biochemical research, particularly in the study of cysteine peptidases. A thorough understanding of its solubility in various solvents is crucial for its effective use in experimental design, formulation development, and chemical synthesis. This guide provides an overview of the expected solubility of this compound in common laboratory solvents and details a standardized protocol for its experimental determination.
Estimated Solubility of this compound
Based on the solubility characteristics of lithium acetate, a structurally similar compound, the expected qualitative solubility of this compound is summarized in Table 1. Lithium salts of small organic acids are generally soluble in polar solvents. Lithium acetate is highly soluble in water, moderately soluble in polar organic solvents like methanol and ethanol, and has limited solubility in non-polar organic solvents[1][2]. It is anticipated that this compound will follow a similar trend.
Table 1: Estimated Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Chemical Formula | Solvent Type | Expected Qualitative Solubility |
| Water | H₂O | Polar Protic | Highly Soluble |
| Methanol | CH₃OH | Polar Protic | Soluble to Moderately Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble to Moderately Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble |
Note: This data is an estimation based on the known solubility of lithium acetate and general solubility principles. Experimental verification is required for precise quantitative values.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the solubility of a solid compound such as this compound in a liquid solvent. This method is based on the principle of creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.
3.1. Materials and Equipment
-
This compound (high purity)
-
Anhydrous grade solvents (Water, Methanol, Ethanol, DMSO, DMF)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Thermostatically controlled incubator or oven
-
Syringe filters (e.g., 0.22 µm PTFE or equivalent)
-
Volumetric flasks and pipettes
-
Vials with airtight seals
-
Analytical instrumentation for concentration measurement (e.g., HPLC, ICP-OES, or gravimetric analysis)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully draw a sample of the supernatant using a pre-warmed syringe to prevent precipitation of the solute.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Concentration Determination (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) until a constant weight of the dried this compound is achieved.
-
Calculate the solubility as the mass of the dissolved this compound per unit mass or volume of the solvent.
-
-
Concentration Determination (Instrumental Analysis):
-
Accurately dilute a known volume or mass of the filtered saturated solution with a suitable solvent.
-
Analyze the concentration of the diluted sample using a calibrated analytical instrument. For this compound, High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the lithium concentration would be suitable.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
3.3. Data Reporting
Solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L), along with the temperature at which the measurement was made.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.
References
The Reactivity of Lithium Iodoacetate with Thiols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of lithium iodoacetate with thiols, a fundamental reaction in biochemistry and drug development. The principles discussed are broadly applicable to iodoacetates in general, with the lithium cation largely acting as a spectator ion. This document details the underlying chemical mechanism, kinetic parameters, influencing factors, and established experimental protocols for the alkylation of thiol groups, particularly the sulfhydryl side chains of cysteine residues in proteins.
Core Principles of Reactivity
This compound is an alkylating agent that covalently modifies thiol groups through a bimolecular nucleophilic substitution (SN2) reaction. The primary target of iodoacetate in a biological context is the sulfhydryl group (-SH) of cysteine residues within proteins and peptides.
The reaction proceeds via the nucleophilic attack of the deprotonated thiol, the thiolate anion (-S⁻), on the electrophilic carbon atom of iodoacetate. This results in the formation of a stable thioether bond and the displacement of the iodide ion as the leaving group. This process, known as S-carboxymethylation, effectively and irreversibly blocks the thiol group, preventing it from participating in other reactions, such as the formation of disulfide bonds.
dot
Caption: Sₙ2 mechanism of thiol alkylation by this compound.
Quantitative Data on Reactivity
The rate of the reaction between iodoacetate and thiols is dependent on several factors, including the pH, temperature, and the specific thiol-containing molecule. Below is a summary of key quantitative data.
| Parameter | Value | Conditions | Source |
| Second-Order Rate Constant (k) | |||
| Iodoacetate with Cysteine | ~5 M⁻¹s⁻¹ (estimated from comparison with iodoacetamide) | pH 7.2 | [1] |
| Iodoacetamide with Cysteine | 107 M⁻¹s⁻¹ | pH 7.2 | [1] |
| Iodoacetamide with AhpC Thiol | 0.15 M⁻¹s⁻¹ | pH 7.0 | [2] |
| Typical Alkylation Conditions | |||
| Iodoacetamide Concentration | 10 mM - 100 mM | In-solution and in-gel proteomics | [3][4] |
| Incubation Time | 15 - 60 minutes | Room temperature, in the dark | [5][6][7] |
| Temperature | Room Temperature to 37°C | Standard laboratory protocols | [7] |
| pH | 7.5 - 8.5 (slightly alkaline) | Optimal for thiolate formation | [8] |
Note: Iodoacetamide is often used as a proxy for iodoacetate in proteomics literature, and its reactivity is generally higher than that of iodoacetate due to the lack of electrostatic repulsion between the negatively charged iodoacetate and the thiolate anion. The order of reactivity for common alkylating agents is generally maleimide > iodoacetate > iodoacetamide.[9]
Factors Influencing Reactivity
Several factors can significantly impact the efficiency and specificity of the alkylation reaction:
-
pH: The reaction rate is highly pH-dependent. A slightly alkaline pH (typically 7.5-8.5) is optimal as it favors the deprotonation of the thiol group to the more nucleophilic thiolate anion.[8] At lower pH values, the reaction is significantly slower.
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to protein denaturation and non-specific reactions. Incubations are typically performed at room temperature or 37°C.
-
Concentration of Reactants: The reaction follows second-order kinetics, meaning the rate is proportional to the concentration of both the thiol and iodoacetate. A molar excess of iodoacetate is typically used to ensure complete alkylation of all available thiols.
-
Presence of Reducing Agents: Prior reduction of disulfide bonds with reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is essential to expose all cysteine residues for alkylation. It is crucial to remove or quench the reducing agent before adding iodoacetate, as it will also react with the alkylating agent.
-
Light Sensitivity: Iodoacetate solutions are light-sensitive and should be prepared fresh and protected from light to prevent degradation.[7]
Experimental Protocols
The following are generalized protocols for the alkylation of thiols in proteins, commonly employed in proteomics workflows.
In-Solution Alkylation of Proteins
This protocol is suitable for purified protein samples or complex protein mixtures in solution.
dot
Caption: General workflow for in-solution protein alkylation.
Methodology:
-
Denaturation and Solubilization: Dissolve the protein sample in a denaturing buffer, such as 8 M urea or 6 M guanidine hydrochloride in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5), to unfold the protein and expose all cysteine residues.[6]
-
Reduction: Add a reducing agent to cleave disulfide bonds. Common choices are TCEP (final concentration of 5 mM) or DTT (final concentration of 10 mM). Incubate at room temperature for 20-30 minutes.[3][6]
-
Alkylation: Add a freshly prepared solution of this compound to a final concentration of 10-20 mM. Incubate at room temperature for 15-30 minutes in the dark.[6]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as DTT, to consume the excess iodoacetate.
-
Sample Cleanup: Remove excess reagents by dialysis, buffer exchange, or precipitation to prepare the sample for downstream applications like enzymatic digestion and mass spectrometry.
In-Gel Alkylation of Proteins
This protocol is used for proteins that have been separated by gel electrophoresis.
Methodology:
-
Excision and Destaining: Excise the protein band of interest from the stained gel and cut it into small pieces. Destain the gel pieces with a solution of acetonitrile and ammonium bicarbonate until the gel pieces are clear.
-
Reduction: Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate and incubate at 56°C for 30-60 minutes.[5]
-
Alkylation: Remove the DTT solution and add a solution of 55 mM iodoacetate in 100 mM ammonium bicarbonate. Incubate at room temperature in the dark for 20-30 minutes.[5]
-
Washing: Discard the iodoacetate solution and wash the gel pieces with 100 mM ammonium bicarbonate and then with acetonitrile to dehydrate them. The gel pieces are now ready for in-gel digestion.[10]
Enzyme Inhibition Assay
Iodoacetate is a well-known irreversible inhibitor of many enzymes, particularly those with a catalytic cysteine residue in their active site.
Methodology:
-
Reagent Preparation: Prepare the enzyme, substrate, and a series of this compound concentrations in a suitable assay buffer. The optimal pH will depend on the specific enzyme but should be one where the enzyme is active and the iodoacetate can react.
-
Pre-incubation: Mix the enzyme with the different concentrations of this compound and incubate for a defined period to allow for the inhibition reaction to occur.
-
Initiate Reaction: Add the substrate to the enzyme-inhibitor mixture to start the enzymatic reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity as a function of the iodoacetate concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Potential Side Reactions and Specificity
While iodoacetate is highly reactive towards thiols, side reactions with other amino acid residues can occur, especially at higher pH, elevated temperatures, or with prolonged incubation times. Potential off-target modifications include the alkylation of methionine, histidine, lysine, and the N-terminal amino group.[11][12] To ensure specificity for cysteine residues, it is recommended to perform the alkylation at a slightly alkaline pH (around 8.0) and to use the minimum necessary concentration and incubation time.[11]
Conclusion
The reaction of this compound with thiols is a robust and widely utilized chemical modification in biological research and drug development. A thorough understanding of the SN2 reaction mechanism, the influence of key parameters such as pH, and adherence to optimized experimental protocols are crucial for achieving specific and efficient alkylation of cysteine residues. This guide provides the foundational knowledge and practical methodologies for researchers to effectively employ this compound in their studies of protein structure, function, and inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Useful Protocols [research.childrenshospital.org]
- 5. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of Lithium Iodoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of lithium iodoacetate (LiICH₂COO), a compound of interest in various research and development applications, including as a cysteine peptidase inhibitor. This document details the expected outcomes from key spectroscopic techniques, provides comprehensive experimental protocols, and presents data in a structured format for ease of reference.
Molecular and Crystal Structure
This compound is an ionic compound consisting of a lithium cation (Li⁺) and an iodoacetate anion (ICH₂COO⁻). Understanding its solid-state structure is fundamental to interpreting its spectroscopic properties.
Crystal Structure Data
X-ray powder diffraction data reveals that this compound is isostructural with lithium chloroacetate and lithium bromoacetate.[1] The crystal structure has been determined from synchrotron powder diffraction data.[1] Unlike many other alkali halogenoacetates, the lithium salts do not readily undergo thermal polymerization, a stability attributed to the strong polarizing effect of the small lithium cation, which favors a crystal structure where each lithium cation is coordinated to four oxygen atoms from four different iodoacetate molecules.[1]
A logical diagram illustrating the relationship between the constituent ions and the resulting compound is presented below.
Caption: Ionic bonding in this compound.
The key crystallographic data for this compound are summarized in the table below.
| Parameter | Value[1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1812 (10) |
| b (Å) | 4.8922 (8) |
| c (Å) | 9.0468 (10) |
| β (°) | 93.251 (5) |
| Z (formula units/cell) | 4 |
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy probes the molecular vibrations of the iodoacetate anion and its interaction with the lithium cation. While specific spectra for this compound are not widely available in open literature, extensive data for the closely related sodium iodoacetate provides a reliable basis for interpretation. The primary vibrational modes are associated with the carboxylate group (COO⁻), the methylene group (CH₂), and the carbon-iodine bond (C-I).
Expected Vibrational Modes
The table below summarizes the expected vibrational frequencies and their assignments for the iodoacetate anion, based on data from sodium iodoacetate.
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~2950 | ν(CH₂) | Antisymmetric CH₂ stretching |
| ~2900 | ν(CH₂) | Symmetric CH₂ stretching |
| ~1600 | νₐ(COO⁻) | Antisymmetric COO⁻ stretching |
| ~1420 | νₛ(COO⁻) | Symmetric COO⁻ stretching |
| ~1390 | δ(CH₂) | CH₂ scissoring |
| ~1200 | ω(CH₂) | CH₂ wagging |
| ~950 | ρ(CH₂) | CH₂ rocking |
| ~680 | ν(C-I) | C-I stretching |
| ~650 | δ(COO⁻) | COO⁻ scissoring |
| ~500 | ν(Li-O) | Lithium-Oxygen lattice mode |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This protocol describes a standard method for acquiring the FT-IR spectrum of a solid sample like this compound.
Caption: Workflow for ATR FT-IR Spectroscopy.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Collection: Collect a background spectrum with the clean, empty ATR accessory. This will account for atmospheric and instrument absorptions.
-
Sample Application: Place a small amount of finely powdered this compound onto the center of the ATR crystal.
-
Data Acquisition: Lower the press arm to apply consistent pressure on the sample, ensuring good contact with the crystal. Collect the sample spectrum. A typical measurement would involve co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance spectrum. Perform baseline correction and peak picking to identify the vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ⁷Li NMR are the most informative techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a single resonance corresponding to the two equivalent protons of the methylene group (CH₂).
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.6 - 3.8 (in D₂O) | Singlet | ICH₂- |
Note: The exact chemical shift can vary depending on the solvent and concentration. The value provided is based on typical shifts for similar compounds in D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to display two distinct signals for the two carbon atoms in the iodoacetate anion.
| Nucleus | Expected Chemical Shift (ppm) | Assignment |
| ¹³C | ~175 | -COO⁻ |
| ¹³C | ~ -5 | I-CH₂- |
Note: The chemical shift of the carbon attached to iodine is significantly shifted upfield due to the heavy atom effect. Spectra are available on the SpectraBase database, confirming these assignments.[2]
⁷Li NMR Spectroscopy
Lithium has two NMR-active isotopes, ⁷Li (92.4% natural abundance) and ⁶Li (7.6% abundance).[3] ⁷Li is more commonly used due to its higher sensitivity.[4] The ⁷Li chemical shift is sensitive to the coordination environment of the lithium ion.
| Nucleus | Expected Chemical Shift (ppm) | Reference |
| ⁷Li | ~0 | 1 M LiCl in D₂O |
Note: In aqueous solution, the lithium ion is expected to be solvated by water molecules, resulting in a chemical shift close to 0 ppm relative to the standard lithium chloride reference.[5][6]
Experimental Protocol: NMR Spectroscopy
This protocol outlines the general procedure for acquiring ¹H, ¹³C, and ⁷Li NMR spectra of this compound.
Caption: General workflow for NMR spectroscopy.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O). Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the D₂O solvent.
-
Shim the magnetic field to achieve high homogeneity and optimal peak shape.
-
Tune the probe to the resonance frequency of the nucleus being observed (¹H, ¹³C, or ⁷Li).
-
-
Data Acquisition:
-
For ¹H: Acquire a one-pulse spectrum. Typically, 8-16 scans are sufficient.
-
For ¹³C: Acquire a proton-decoupled spectrum to simplify the signals to singlets and enhance the signal-to-noise ratio. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
For ⁷Li: Acquire a one-pulse spectrum. ⁷Li is a quadrupolar nucleus, but in the symmetric environment of a solvated ion, a relatively sharp signal is expected.[4]
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections.
-
Reference the spectrum. For ¹H in D₂O, the residual HDO peak (approx. 4.79 ppm) can be used. For ⁷Li, an external standard of 1 M LiCl in D₂O is typically used and set to 0 ppm.[6]
-
Mass Spectrometry (MS)
Mass spectrometry of this compound will primarily provide information on the mass-to-charge ratio (m/z) of the iodoacetate anion. Electrospray ionization (ESI) in negative ion mode is a suitable technique for this analysis.
Expected Mass Spectrum
In negative ion mode ESI-MS, the primary ion observed will be the iodoacetate anion.
| Ion | Formula | Calculated m/z | Expected Observation |
| [M-Li]⁻ | [ICH₂COO]⁻ | 184.91 | Molecular anion of iodoacetate |
Fragmentation of the iodoacetate anion can occur in the mass spectrometer, particularly with tandem MS (MS/MS) techniques. Common fragmentation pathways involve the loss of CO₂ or the iodine atom.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol describes a general method for analyzing this compound by direct infusion ESI-MS.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water.
-
Instrument Setup:
-
Set the mass spectrometer to operate in negative ion mode.
-
Use a direct infusion setup, introducing the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal for the iodoacetate anion.
-
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-300) to observe the molecular anion.
-
Tandem MS (Optional): To confirm the identity and study fragmentation, perform an MS/MS experiment.
-
Isolate the precursor ion at m/z 184.9.
-
Apply collision-induced dissociation (CID) with an inert gas (e.g., argon) and acquire the product ion spectrum.
-
-
Data Analysis: Analyze the resulting spectra to identify the m/z of the parent ion and any significant fragment ions.
This comprehensive guide provides the foundational spectroscopic information and methodologies for the characterization of this compound, serving as a valuable resource for professionals in research and drug development.
References
- 1. Structure determination of lithium chloroacetate, lithium bromoacetate and this compound by powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Lithium detection [nmr.chem.ucsb.edu]
- 4. (Li) Lithium NMR [chem.ch.huji.ac.il]
- 5. mdpi.com [mdpi.com]
- 6. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]
An In-depth Technical Guide to the Health and Safety Considerations for Handling Lithium Iodoacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Lithium iodoacetate is a chemical compound that combines the inherent toxicities of both the lithium ion and the iodoacetate anion. Iodoacetic acid is a potent alkylating agent and a known inhibitor of glycolysis, exhibiting significant cytotoxic and genotoxic effects.[1][2] The lithium ion, while used therapeutically, has a narrow therapeutic index and can induce neurotoxicity and nephrotoxicity at elevated concentrations.[3][4] This guide provides a comprehensive overview of the health and safety considerations necessary for the handling of this compound in a research and drug development setting. It consolidates toxicological data, outlines safe handling protocols, and details emergency procedures to ensure the safety of laboratory personnel.
Chemical and Physical Properties
This compound (C₂H₂ILiO₂) is the lithium salt of iodoacetic acid.[5] While specific data for the salt is limited, the properties can be inferred from its constituent components and related compounds. It is expected to be a solid, soluble in water, and sensitive to light.[6][7]
| Property | Data | Source |
| Molecular Formula | C₂H₂ILiO₂ | [5] |
| Molecular Weight | 191.88 g/mol | [5] |
| Appearance | White to yellowish crystalline solid (inferred from iodoacetic acid) | [8] |
| Solubility | Expected to be soluble in water (inferred from lithium acetate and iodoacetic acid) | [6][8] |
| Storage | Store in a cool, dry, well-ventilated place. Keep containers tightly closed. Protect from light. | [7][8][9] |
Toxicological Information
The toxicity of this compound is a composite of the effects of the iodoacetate anion and the lithium cation. Iodoacetic acid is considered the more acutely hazardous component due to its action as a powerful alkylating agent.[1][8]
Iodoacetate Toxicity
Iodoacetic acid (IAA) is a highly toxic compound that acts as an alkylating agent, reacting with cysteine residues in proteins.[1] This reactivity is the basis for its primary mechanism of toxicity: the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway.[10][11]
| Toxicity Endpoint | Observation | References |
| Cytotoxicity | Determined to be one of the most cytotoxic of over 60 disinfection by-products (DBPs) studied, with a median lethal dose in the order of 10⁻⁵ M in vitro. | [1] |
| Genotoxicity | Considered the most genotoxic DBP identified to date. It can induce DNA damage both in vivo and in vitro. | [1][2] |
| Mechanism | Irreversibly inhibits GAPDH by alkylating a catalytic cysteine residue, thereby blocking glycolysis. Also depletes cellular glutathione (GSH). | [10][11][12] |
| Route of Exposure | Causes severe burns to skin and eyes. Toxic if swallowed. Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract. | [13] |
| Reproductive Toxicity | Associated with adverse reproductive outcomes. It inhibits follicle growth, disrupts oocyte maturation, and can induce reproductive and developmental toxicity. | [14][15][16][17] |
Lithium Toxicity
Lithium is a well-established therapeutic agent for bipolar disorder, but it has a narrow therapeutic window, and toxicity is a significant concern.[3][18] Chronic toxicity is more common and often presents with neurological and renal symptoms.[19][20]
| Toxicity Endpoint | Observation | References |
| Neurotoxicity | Symptoms include tremor, hyperreflexia, ataxia, confusion, slurred speech, and in severe cases, seizures and coma.[20][21] Neurological symptoms may become permanent.[4][20] | [4][20][21] |
| Nephrotoxicity | Chronic use can lead to kidney damage, including nephrogenic diabetes insipidus, by impairing the kidney's ability to concentrate urine.[3][20] | [3][20] |
| Acute Toxicity | Primarily presents with gastrointestinal symptoms such as nausea, vomiting, and diarrhea.[19][20] | [19][20] |
| Monitoring | Regular monitoring of serum lithium levels is crucial to prevent toxicity.[3][4] | [3][4] |
Mechanism of Action: Glycolysis Inhibition
The primary cytotoxic mechanism of the iodoacetate component is the disruption of cellular energy metabolism. It specifically targets and irreversibly inhibits Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), an essential enzyme in the glycolysis pathway.[12][22] This inhibition prevents the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, halting ATP production from this critical pathway.[10]
Caption: Inhibition of glycolysis by this compound.
Health and Safety Considerations
Given its classification as a potent alkylating agent and cytotoxic compound, this compound must be handled with stringent safety protocols similar to those used for other hazardous chemotherapy agents.[23][24]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent personal exposure.
| PPE Item | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. |
| Lab Coat | A disposable, solid-front gown with tight-fitting cuffs. |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield should be used when there is a risk of splashing. |
| Respiratory | A NIOSH-approved respirator may be required for handling powders outside of a certified containment device. |
Engineering Controls
-
Chemical Fume Hood/Biological Safety Cabinet: All handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet to protect the user from inhalation.[25]
-
Ventilation: The laboratory must be well-ventilated to minimize ambient concentrations.
Handling and Storage
-
Receiving: Upon receipt, inspect the package integrity in a designated area.[25]
-
Storage: Store in a locked, dedicated cabinet away from incompatible materials, particularly oxidizing agents.[24][26] The storage area should be cool, dry, and protected from light.[7][8]
-
Weighing: Weighing of the powder should be done within a containment device (e.g., ventilated balance enclosure or chemical fume hood) to avoid aerosolization.
-
Transport: When transporting the chemical, use sealed, shatter-proof secondary containers.
Spill and Emergency Procedures
-
Spill Kit: A dedicated cytotoxic spill kit must be readily available.
-
Small Spill (Solid): Gently cover with absorbent material. Do not dry sweep. Moisten the absorbent material and carefully collect it into a labeled hazardous waste container.
-
Small Spill (Liquid): Absorb with spill pads. Clean the area with a suitable decontaminating solution, followed by soap and water.
-
Large Spill: Evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.
-
Personal Exposure:
-
Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13]
-
Eyes: Flush with water for at least 15 minutes, holding the eyelids open.[13]
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13]
-
Action: In all cases of exposure, seek immediate medical attention.[13]
-
Waste Disposal
All waste contaminated with this compound, including PPE, disposable labware, and cleaning materials, must be disposed of as hazardous cytotoxic waste in accordance with federal, state, and local regulations.[9][13] Do not dispose of it in standard lab trash or down the drain.
Experimental Protocols
Methodologies involving this compound require meticulous planning and execution to ensure both experimental integrity and personnel safety.
Example Protocol: In Vitro Cell Viability Assay
This protocol outlines the preparation of a this compound solution for treating cultured cells to assess cytotoxicity.
Objective: To determine the IC50 of this compound in a human pancreatic cancer cell line (e.g., PANC-1).[27]
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
PANC-1 cells
-
96-well cell culture plates
-
MTT or similar cell viability reagent
Methodology:
-
Stock Solution Preparation (e.g., 10 mM):
-
Perform all work in a certified chemical fume hood or biological safety cabinet.
-
Wear appropriate PPE (double gloves, gown, eye protection).
-
Calculate the mass of this compound needed for a 10 mM stock solution in DMSO.
-
Carefully weigh the powder and dissolve it in the appropriate volume of anhydrous DMSO. Ensure complete dissolution.
-
Aliquot the stock solution into small-volume cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or below, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for the assay (e.g., ranging from 1 µM to 100 µM).
-
-
Cell Treatment:
-
Seed PANC-1 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the old medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
After incubation, perform an MTT assay according to the manufacturer's instructions to assess cell viability.
-
Read the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control.
-
Plot the data and determine the IC50 value using appropriate software.
-
-
Decontamination and Disposal:
-
All media containing this compound must be aspirated into a waste flask containing bleach for decontamination before disposal.
-
All contaminated tips, plates, and other consumables must be disposed of as cytotoxic waste.
-
Safe Handling Workflow
The following diagram illustrates a logical workflow for handling hazardous compounds like this compound in a research setting.
Caption: General workflow for safely handling this compound.
References
- 1. Iodoacetic acid - Wikipedia [en.wikipedia.org]
- 2. Iodoacetic Acid, a Water Disinfection Byproduct, Disrupts Hypothalamic, and Pituitary Reproductive Regulatory Factors and Induces Toxicity in the Female Pituitary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium (medication) - Wikipedia [en.wikipedia.org]
- 4. Lithium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Lodoacetate lithium + heparin lithium tubes | Deltalab Group [deltalabgroup.com]
- 8. Iodoacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 9. purdue.edu [purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. isotope.com [isotope.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Iodoacetic acid inhibits follicle growth and alters expression of genes that regulate apoptosis, the cell cycle, estrogen receptors, and ovarian steroidogenesis in mouse ovarian follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iodoacetic acid disrupts mouse oocyte maturation by inducing oxidative stress and spindle abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impacts of iodoacetic acid on reproduction: current evidence, underlying mechanisms, and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Mechanisms of Lithium Action: The Old and New Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. litfl.com [litfl.com]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. Lithium toxicity: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 22. researchgate.net [researchgate.net]
- 23. droracle.ai [droracle.ai]
- 24. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. aacrjournals.org [aacrjournals.org]
Methodological & Application
Protocol for protein alkylation using Lithium iodoacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein alkylation is a critical step in many proteomics and biochemical workflows, particularly in preparation for mass spectrometry. The primary goal is to irreversibly modify the thiol groups of cysteine residues, preventing the formation or reformation of disulfide bonds. This ensures that proteins remain in a reduced state, which improves enzymatic digestion efficiency and leads to more consistent and reliable peptide identification and quantification.
Iodoacetic acid (IAA) and its salts, such as sodium or lithium iodoacetate, are commonly used alkylating agents. They react with the nucleophilic thiol group of cysteine to form a stable S-carboxymethylcysteine adduct. While iodoacetamide (IAM) is more frequently used in proteomics, iodoacetate presents a valuable alternative. This document provides a detailed protocol for protein alkylation using iodoacetate.
Note on this compound: This protocol specifies the use of iodoacetate. The reactive species in the alkylation reaction is the iodoacetate anion. Therefore, the counter-ion (e.g., Lithium, Sodium, or H+) is not expected to significantly alter the reaction mechanism or protocol. This protocol is directly applicable for this compound, sodium iodoacetate, or iodoacetic acid.
Principle of Cysteine Alkylation
The process involves two primary chemical steps:
-
Reduction: Disulfide bonds (-S-S-) within and between protein chains are cleaved to produce free thiol groups (-SH). This is typically accomplished using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation: The iodoacetate anion reacts with the free thiol groups of cysteine residues in an SN2 reaction. The nucleophilic sulfur atom of the cysteine attacks the carbon atom adjacent to the iodine, displacing the iodide ion and forming a stable covalent thioether bond. This modification adds a carboxymethyl group to the cysteine residue.
Caption: Cysteine alkylation reaction with iodoacetate.
Data Presentation
The choice of alkylating agent can impact the efficiency of the reaction and the prevalence of off-target modifications. The following tables summarize comparative data for iodoacetate and the more commonly used iodoacetamide.
Table 1: Comparison of Alkylating Agent Performance
| Feature | Iodoacetic Acid (IAA) | Iodoacetamide (IAM) | Reference |
| Primary Target | Cysteine thiol groups | Cysteine thiol groups | [1] |
| Alkylation Efficiency | High (e.g., ~99.8%) | High (e.g., ~97-99%) | [1] |
| Reaction Speed | Generally slower than IAM | Generally faster than IAA | [2] |
| Peptide ID Rate (Proteomics) | Can be lower due to side reactions | Generally higher, but also has side reactions | [1] |
| Potency (Glycolysis Inhibition) | ~2x more potent than IAM | Less potent than IAA | [3] |
Table 2: Common Off-Target Modifications by Iodine-Containing Alkylating Agents
| Amino Acid Residue | Type of Modification | Notes | Reference |
| Methionine (Met) | Carboxymethylation (IAA) / Carbamidomethylation (IAM) | A major side reaction that can lead to neutral loss during mass spectrometry, reducing peptide identification rates. | [1][4] |
| Lysine (Lys) | Alkylation of ε-amino group | Can occur, especially at higher pH and reagent concentrations. | [5] |
| Histidine (His) | Alkylation of imidazole ring | Less common, but possible. | [6] |
| Aspartic Acid (Asp) | Alkylation of carboxyl group | Side reaction noted in systematic studies. | [5] |
| Glutamic Acid (Glu) | Alkylation of carboxyl group | Side reaction noted in systematic studies. | [5] |
| N-terminus | Alkylation of α-amino group | Can block N-termini, interfering with certain quantitative proteomics techniques. | [5][6] |
Experimental Protocols
Two standard protocols are provided: one for alkylating proteins in solution and another for proteins separated by gel electrophoresis.
This method is suitable for complex protein mixtures like cell lysates or for purified protein samples.
Materials:
-
Urea
-
Ammonium Bicarbonate (AmBic)
-
Dithiothreitol (DTT)
-
This compound (or Iodoacetic Acid)
-
HPLC-grade water
-
Tris buffer
Procedure:
-
Protein Solubilization: Dissolve the protein sample in a buffer containing a denaturant, such as 8 M urea in 100 mM Tris, pH 8.5.
-
Reduction: Add DTT from a freshly prepared stock solution to a final concentration of 5-10 mM. Incubate the sample for 30-60 minutes at 37-56°C to reduce all disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Prepare a fresh stock solution of this compound (e.g., 500 mM in water). Add the stock solution to the protein sample to a final concentration of 15-20 mM. This should be approximately double the molar concentration of the reducing agent.
-
Incubation: Incubate the reaction mixture for 30-45 minutes at room temperature in complete darkness. Iodo-compounds are light-sensitive, and incubation in the dark prevents the formation of radicals that can lead to unwanted side reactions.
-
Quenching (Optional but Recommended): To stop the alkylation reaction and prevent over-alkylation, quench the excess iodoacetate by adding DTT to an additional final concentration of 5 mM. Incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Digestion: Dilute the sample with a buffer compatible with your downstream application (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 2 M. This is crucial for the activity of enzymes like trypsin. The sample is now ready for enzymatic digestion.
This protocol is used for proteins that have been separated by 1D or 2D gel electrophoresis and visualized (e.g., with Coomassie stain).
Materials:
-
Ammonium Bicarbonate (AmBic)
-
Acetonitrile (ACN)
-
Dithiothreitol (DTT)
-
This compound (or Iodoacetic Acid)
-
HPLC-grade water
Procedure:
-
Excision and Destaining: Carefully excise the protein band of interest from the gel. Cut the gel piece into small cubes (~1x1 mm) to maximize surface area. Destain the gel pieces by washing them with a solution of 50% acetonitrile in 50 mM Ammonium Bicarbonate until the Coomassie stain is removed.
-
Dehydration: Dehydrate the gel pieces by incubating them in 100% acetonitrile for 10-15 minutes until they turn white and shrink. Remove the acetonitrile and dry the gel pieces completely in a vacuum centrifuge (SpeedVac).
-
Reduction: Rehydrate the dried gel pieces in a solution of 10 mM DTT in 100 mM Ammonium Bicarbonate. Ensure the pieces are fully submerged. Incubate for 45-60 minutes at 56°C.
-
Cooling and Reagent Removal: Cool the sample to room temperature and remove the DTT solution.
-
Alkylation: Add a solution of 55 mM this compound in 100 mM Ammonium Bicarbonate to the gel pieces, ensuring they are fully submerged.
-
Incubation: Incubate for 30-45 minutes at room temperature in complete darkness.
-
Washing: Remove the iodoacetate solution. Wash the gel pieces with 100 mM Ammonium Bicarbonate for 10 minutes.
-
Dehydration: Dehydrate the gel pieces again with 100% acetonitrile. Remove the acetonitrile and dry the gel pieces completely in a vacuum centrifuge. The gel pieces are now ready for in-gel digestion.
Mandatory Visualizations
Caption: Workflow for in-solution protein reduction and alkylation.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. Iodoacetate and iodoacetamide-induced alterations of pancreatic alpha- and beta-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Lithium Iodoacetate in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, particularly in mass spectrometry-based protein analysis, the accurate identification and quantification of proteins are paramount. A critical step in sample preparation is the reduction and alkylation of cysteine residues. Cysteine's thiol groups can form disulfide bonds, leading to complex protein structures that hinder enzymatic digestion and interfere with analysis. Reduction cleaves these bonds, and subsequent alkylation with an agent like lithium iodoacetate covalently modifies the resulting free thiols. This prevents the reformation of disulfide bonds and introduces a fixed mass modification, ensuring consistent and predictable peptide masses for improved protein identification and quantification by mass spectrometry.[1][2]
This compound, a salt of iodoacetic acid (IAC), serves as an effective alkylating agent for cysteine residues in proteins. While iodoacetamide (IAA) is more commonly used, iodoacetic acid and its salts offer a viable alternative.[3][4] This document provides detailed application notes and protocols for the use of this compound in mass spectrometry sample preparation, including a comparison with other common alkylating agents and its applications in drug development.
Note on this compound vs. Iodoacetic Acid: The scientific literature predominantly refers to iodoacetic acid (IAC) for protein alkylation. This compound provides the reactive iodoacetate ion in solution. Therefore, the protocols and performance data for iodoacetic acid are directly applicable to this compound.
Principle of Cysteine Alkylation with this compound
The process of cysteine alkylation involves two primary steps:
-
Reduction: Disulfide bonds (-S-S-) within and between protein chains are reduced to free thiol groups (-SH). This is typically achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1]
-
Alkylation: The nucleophilic thiol group of the cysteine residue attacks the electrophilic carbon of the iodoacetate, resulting in a stable thioether bond and the formation of a carboxymethyl-cysteine derivative. This modification adds a mass of +58 Da to each cysteine residue.[4][5]
Comparative Performance of Alkylating Agents
The choice of alkylating agent can significantly impact the quality of proteomic data. Below is a summary of the performance of iodoacetic acid (from this compound) compared to other common alkylating agents.
| Feature | Iodoacetic Acid (IAC) | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Acrylamide (AA) |
| Mass Shift (Da) | +58 | +57 | +57 | +71 |
| Alkylation Efficiency | High (~99.8%)[3] | High (~97-99%)[3] | High (~97%)[3] | High (~98%)[3] |
| Reaction pH | ~8.0 | ~8.0 | ~8.0 | ~8.0 |
| Reaction Time | ~30 min | ~30 min | ~30 min | ~30 min |
| Specificity | Good | Good | Higher | High |
| Side Reactions | Alkylation of methionine, lysine, histidine, N-terminus.[3][4][5] | Alkylation of methionine, lysine, histidine, N-terminus.[3][4][5][6] | Lower incidence of off-target alkylation compared to iodine-containing reagents.[3] | Minimal side reactions reported under optimal conditions.[3] |
| Impact on MS/MS | Alkylation of methionine can lead to a neutral loss of 48 Da, reducing peptide identification rates.[3][4][5] | Similar to IAC, can cause a neutral loss from alkylated methionine.[3][4][5] | Does not introduce the same neutral loss issue as iodine-containing reagents.[3] | No significant adverse effects on MS/MS fragmentation reported.[3] |
Experimental Protocols
Herein are detailed protocols for the use of this compound in both in-solution and in-gel protein digestion workflows for mass spectrometry.
Protocol 1: In-Solution Protein Digestion and Alkylation
This protocol is suitable for purified proteins or total protein extracts in solution.
Materials:
-
Urea
-
Ammonium Bicarbonate (NH4HCO3)
-
Dithiothreitol (DTT)
-
This compound
-
Trypsin (mass spectrometry grade)
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
HPLC-grade water
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea, 100 mM NH4HCO3, pH 8.0).
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add DTT to a final concentration of 5-10 mM.
-
Incubate at 56-60°C for 30-60 minutes.
-
Allow the sample to cool to room temperature.
-
-
Alkylation of Cysteine Residues:
-
Prepare a fresh stock solution of this compound (e.g., 200 mM in 100 mM NH4HCO3).
-
Add the this compound solution to the protein sample to a final concentration of 15-20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching Excess Alkylating Agent:
-
Add DTT to a final concentration of 5 mM to quench the unreacted this compound.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Protein Digestion:
-
Dilute the sample with 100 mM NH4HCO3 to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide solution with TFA to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend them in an appropriate solvent for LC-MS analysis.
-
Protocol 2: In-Gel Protein Digestion and Alkylation
This protocol is for proteins that have been separated by 1D or 2D gel electrophoresis.
Materials:
-
Ammonium Bicarbonate (NH4HCO3)
-
Acetonitrile (ACN)
-
Dithiothreitol (DTT)
-
This compound
-
Trypsin (mass spectrometry grade)
-
HPLC-grade water
-
Extraction Buffer (e.g., 50% ACN, 5% formic acid)
Procedure:
-
Excision and Destaining:
-
Excise the protein band of interest from the Coomassie-stained gel.
-
Cut the gel piece into small cubes (~1x1 mm).
-
Destain the gel pieces with a solution of 50% ACN in 50 mM NH4HCO3 until the gel is clear.
-
-
Reduction:
-
Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM NH4HCO3.
-
Incubate at 56°C for 45-60 minutes.
-
Remove the DTT solution.
-
-
Alkylation:
-
Add a solution of 55 mM this compound in 100 mM NH4HCO3 to the gel pieces, ensuring they are fully submerged.
-
Incubate for 30 minutes at room temperature in the dark.[1]
-
Remove and discard the this compound solution.
-
-
Washing:
-
Wash the gel pieces with 100 mM NH4HCO3.
-
Dehydrate the gel pieces with 100% ACN.
-
Dry the gel pieces in a vacuum centrifuge.
-
-
Digestion:
-
Rehydrate the gel pieces in a minimal volume of trypsin solution (e.g., 10-20 ng/µL in 50 mM NH4HCO3).
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Add extraction buffer to the gel pieces and vortex.
-
Sonicate for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction step.
-
Pool the supernatants and dry in a vacuum centrifuge.
-
Resuspend the peptides in an appropriate solvent for LC-MS analysis.
-
Visualizations
Cysteine Alkylation with this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Lithium Iodoacetate in Enzyme Inhibition Studies
Introduction
Lithium iodoacetate is an ionic compound composed of a lithium cation (Li⁺) and an iodoacetate anion (CH₂ICOO⁻). When used in biological systems, it can act as a dual-function agent where both the cation and the anion can independently inhibit distinct classes of enzymes. Iodoacetate is a well-characterized, irreversible inhibitor of enzymes containing reactive cysteine residues, primarily through alkylation of the thiol group.[1][2] The lithium ion, on the other hand, is known to inhibit several key enzymes, often by competing with essential divalent cations like magnesium (Mg²⁺).[3]
These application notes provide a detailed overview of the use of this compound in enzyme inhibition studies, addressing the distinct mechanisms and experimental considerations for both its constituent ions.
Part 1: Iodoacetate Anion - Irreversible Cysteine Alkylation
The primary and most studied inhibitory action of this compound is attributable to the iodoacetate anion. It functions as a potent and irreversible inhibitor of enzymes with susceptible cysteine residues in their active sites.
Mechanism of Action
Iodoacetate acts as an alkylating agent. The carbon atom bonded to iodine is electrophilic and readily reacts with nucleophilic thiol groups (-SH) of cysteine residues. This forms a stable covalent thioether bond (S-carboxymethylcysteine), leading to irreversible inactivation of the enzyme.[1] This reaction is a classic example of covalent modification. Iodoacetate is known to inhibit cysteine peptidases and other enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][4][5][6]
Caption: Mechanism of irreversible enzyme inhibition by iodoacetate via cysteine alkylation.
Primary Enzyme Targets & Quantitative Data
Iodoacetate is particularly effective against enzymes where a cysteine thiol is critical for catalytic activity.
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): A key enzyme in glycolysis, GAPDH is a classic target for iodoacetate.[4][5][6] Inhibition of GAPDH effectively blocks the glycolytic pathway.[7]
-
Cysteine Proteases: This broad class of enzymes, which includes papain and various cathepsins, relies on a catalytic cysteine residue and is irreversibly inhibited by iodoacetate.[1][8][9]
The tables below summarize quantitative data on iodoacetate's inhibitory effects.
Table 1: Inhibition of Glycolysis and Related Enzymes by Iodoacetate
| Enzyme/Process | System | Inhibitor Concentration | Observed Effect | Reference |
| Glycolysis | Isolated rat islets | 0.2 mM | Complete inhibition of lactate production | [7] |
| GAPDH Activity | Cultured astrocytes | < 100 µM | Half-maximal inhibition of lactate production | [5][6] |
| GAPDH Activity | Cultured astrocytes | 0.1 mM | Complete inhibition after 30 min | [5] |
| GAPDH Activity | Cultured astrocytes | 1 mM | Complete inhibition after 5 min | [5] |
Table 2: Inhibition of Cysteine Peptidases by Iodoacetate
| Enzyme | Inhibitor Concentration | Half-time for Inhibition (s) | Reference |
| Papain | 10 µM | 30 | [1] |
| Cathepsin B | 10 µM | 156 | [1] |
| Cathepsin H | 10 µM | 592 | [1] |
Experimental Protocol: GAPDH Inhibition Assay
This protocol provides a method to measure the inhibition of GAPDH activity using this compound. The assay monitors the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm.
Materials:
-
Purified GAPDH enzyme
-
This compound (or Sodium Iodoacetate) stock solution
-
Assay Buffer: 100 mM Triethanolamine-HCl, pH 8.6
-
Glyceraldehyde-3-phosphate (G3P) substrate solution
-
β-Nicotinamide adenine dinucleotide (NAD⁺) solution
-
Sodium pyrophosphate
-
Sodium arsenate
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of GAPDH in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer to test a range of concentrations.
-
Prepare a substrate mix containing G3P, NAD⁺, sodium pyrophosphate, and sodium arsenate in assay buffer.
-
-
Assay Setup (per well):
-
Add 20 µL of assay buffer (for control) or 20 µL of this compound dilution to appropriate wells.
-
Add 20 µL of the GAPDH enzyme solution to each well.
-
Mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to react with the enzyme.
-
-
Reaction Initiation:
-
Add 160 µL of the substrate mix to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Caption: Experimental workflow for a GAPDH enzyme inhibition assay.
Part 2: Lithium Cation - Competitive Inhibition
The lithium cation (Li⁺) has well-documented inhibitory effects on specific enzymes, which are mechanistically distinct from the action of iodoacetate. Researchers using this compound must consider these potential effects.
Mechanism of Action
Lithium's inhibitory action often stems from its ability to displace the normal cofactor, magnesium (Mg²⁺), from the enzyme's active site.[3] By competing with Mg²⁺, lithium disrupts the catalytic function of these enzymes. It can also act as an uncompetitive inhibitor, as seen with inositol monophosphatase.[3]
Primary Enzyme Targets & Signaling Pathways
-
Inositol Monophosphatase (IMPase): Lithium is a potent inhibitor of IMPase, a key enzyme in the phosphatidylinositol (PI) signaling pathway.[3][10][11] Inhibition of IMPase leads to the depletion of myo-inositol, which is crucial for the regeneration of phosphoinositides like PIP₂, thereby dampening PI signaling.[3][10] This mechanism is also linked to the induction of autophagy.[12]
Caption: Lithium's inhibition of IMPase within the phosphatidylinositol (PI) signaling pathway.
-
Glycogen Synthase Kinase 3 (GSK-3): Lithium directly inhibits GSK-3 by competing for the magnesium binding site.[3] It can also indirectly inhibit GSK-3 by increasing its serine phosphorylation via the PI3K/Akt pathway.[3] GSK-3 is a critical kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.
Experimental Protocol: General IMPase Inhibition Assay
This protocol describes a colorimetric assay to measure IMPase activity and its inhibition by lithium, based on the quantification of inorganic phosphate released from the substrate.
Materials:
-
Purified IMPase enzyme
-
Lithium chloride (LiCl) or this compound stock solution
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂
-
Substrate: Inositol-1-monophosphate (I-1-P)
-
Malachite Green reagent (for phosphate detection)
-
Phosphate standard solution
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of IMPase in assay buffer.
-
Prepare serial dilutions of the lithium salt in assay buffer.
-
Prepare the I-1-P substrate solution in assay buffer.
-
-
Assay Setup (per well):
-
Add 20 µL of assay buffer (for control) or 20 µL of lithium salt dilution to appropriate wells.
-
Add 20 µL of the IMPase enzyme solution to each well.
-
-
Reaction Initiation:
-
Add 20 µL of the I-1-P substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 100 µL of Malachite Green reagent to each well. This reagent will react with the free phosphate produced.
-
Incubate at room temperature for 15 minutes to allow color development.
-
-
Measurement:
-
Measure the absorbance at ~620-650 nm.
-
-
Data Analysis:
-
Create a standard curve using the phosphate standard solution to determine the amount of phosphate produced in each well.
-
Calculate the percentage of inhibition for each lithium concentration and determine the IC50 value.
-
Summary and Considerations
When using this compound in enzyme inhibition studies, it is crucial to recognize its dual inhibitory potential.
-
Distinguishing Effects: To isolate the effect of the iodoacetate anion, control experiments should be performed using a different iodoacetate salt (e.g., sodium iodoacetate) and a different lithium salt (e.g., lithium chloride). This allows researchers to attribute observed effects to either the alkylating anion, the inhibitory cation, or their combination.
-
Target Specificity: Iodoacetate is a relatively non-specific inhibitor of cysteine-containing proteins.[13] Its effects are not limited to a single enzyme and can impact cellular redox state and glutathione metabolism.[4][5][6]
-
Cellular Context: In cell-based assays, lithium can modulate multiple signaling pathways beyond direct enzyme inhibition.[14] These broader effects should be considered when interpreting results.
By understanding the distinct mechanisms of both the iodoacetate anion and the lithium cation, researchers can design more robust experiments and accurately interpret their findings in the fields of enzymology, drug discovery, and metabolic research.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]
- 5. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodoacetate and iodoacetamide-induced alterations of pancreatic alpha- and beta-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mechanisms of Lithium Action: The Old and New Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of inositol-1-phosphatase inhibition in the mechanism of action of lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lithium induces autophagy by inhibiting inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbsbio.co.uk [nbsbio.co.uk]
- 14. Lithium induces aerobic glycolysis and glutaminolysis in collecting duct principal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In-Solution vs. In-Gel Alkylation with Lithium Iodoacetate
For researchers, scientists, and drug development professionals, the precise and efficient preparation of protein samples for mass spectrometry-based proteomics is paramount. Alkylation of cysteine residues is a critical step in this process, preventing the reformation of disulfide bonds and ensuring accurate protein identification and quantification. This document provides a detailed comparison of two common alkylation strategies, in-solution and in-gel alkylation, with a focus on the use of lithium iodoacetate, a reactive iodine-containing reagent.
Introduction to Alkylation in Proteomics
Protein alkylation is a chemical modification that covalently attaches an alkyl group to specific amino acid residues, primarily the thiol groups of cysteines.[1] This process is essential for several reasons:
-
Preventing Disulfide Bond Reformation: Reduction of disulfide bonds is necessary to unfold proteins for enzymatic digestion. Alkylation "caps" the resulting free thiols, preventing them from re-oxidizing and forming disulfide bonds.[1]
-
Improving Proteolytic Digestion: By maintaining a reduced protein state, alkylation enhances the accessibility of cleavage sites for proteases like trypsin.[2]
-
Ensuring Consistent Mass Spectrometry Analysis: Alkylation adds a fixed mass to cysteine residues, allowing for predictable and consistent identification of cysteine-containing peptides in mass spectra.[1]
Iodoacetates, including this compound, are commonly used alkylating agents that react with the thiol group of cysteine to form a stable carboxymethyl derivative.
In-Solution vs. In-Gel Alkylation: A Comparative Overview
The choice between in-solution and in-gel alkylation depends on the specific experimental goals, sample complexity, and desired workflow.[3] In-solution alkylation is performed on proteins in a solubilized state, while in-gel alkylation is carried out on proteins that have been separated by gel electrophoresis.[1]
Quantitative Comparison of In-Solution and In-Gel Approaches
The following table summarizes key quantitative findings from studies comparing the two methodologies. It is important to note that many studies use iodoacetamide (IAA) or iodoacetic acid (IAC) as the alkylating agent, which are chemically similar to this compound and provide a relevant basis for comparison.
| Parameter | In-Solution Digestion/Alkylation | In-Gel Digestion/Alkylation | Key Findings & Citations |
| Peptide Identifications | Generally higher | Generally lower | In-solution digestion identified almost twice the number of peptides compared to the in-gel method (3,109 vs. 1,721).[3] |
| Protein Identifications | Similar to or slightly higher than in-gel | Similar to or slightly lower than in-solution | Similar numbers of proteins were identified by both methods in one study.[3] Another study found 89 proteins identified by in-solution vs. 87 by in-gel for the same samples.[3] |
| Sequence Coverage | Higher average sequence coverage | Lower average sequence coverage | Average sequence coverage was 27.2% for in-solution and 19.1% for in-gel in a study on kidney perfusate.[3] For liver perfusate, it was 19.7% for in-solution and 16% for in-gel.[3] |
| Off-site Alkylation | Generally lower | Significantly higher | In-gel digested samples resulted in significantly higher numbers of off-site alkylated residues compared with in-solution digests.[4] |
| Efficiency with Iodine-Containing Reagents | DTT/IAC resulted in 37.5% identified spectra on average. | DTT/IAC resulted in 23 ± 2% identified spectra. | Among the evaluated alkylation reagents, iodoacetic acid (IAC) resulted in lower identification efficiencies compared to non-iodine-containing reagents.[4] |
| Workflow Time | Quicker | More lengthy and prone to error | In-solution digestion is a quicker and less error-prone process.[3][5] |
| Sample Loss | Minimized | Potential for peptide loss during extraction | Peptide yield can be variable and lower in in-gel digestion due to inefficient extraction from the gel matrix.[3][6] |
| Contaminant Removal | May require a separate desalting step | Gel electrophoresis effectively removes contaminants like detergents and salts.[2][3] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for both in-solution and in-gel alkylation and a conceptual signaling pathway where such proteomic analyses are applied.
Detailed Experimental Protocols
The following are generalized protocols for in-solution and in-gel alkylation using this compound. Researchers should optimize concentrations and incubation times based on their specific samples and downstream applications.
Protocol 1: In-Solution Alkylation with this compound
This protocol is suitable for protein mixtures in solution.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM ammonium bicarbonate)
-
Dithiothreitol (DTT) solution (e.g., 200 mM)
-
This compound solution (e.g., 500 mM, freshly prepared and protected from light)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Quenching reagent (e.g., DTT or L-cysteine)
Procedure:
-
Protein Solubilization: Ensure the protein sample is completely solubilized. For complex mixtures, a buffer containing a denaturant like 8 M urea is recommended.
-
Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate for 1 hour at 56°C to reduce all disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared this compound solution to a final concentration of 55 mM. Incubate for 45 minutes at room temperature in the dark.
-
Quenching: Quench the alkylation reaction by adding a quenching reagent. For example, add DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature in the dark.
-
Sample Cleanup: The sample is now ready for buffer exchange, digestion with a protease (e.g., trypsin), and subsequent mass spectrometry analysis. Desalting is recommended to remove excess reagents.
Protocol 2: In-Gel Alkylation with this compound
This protocol is designed for proteins separated by 1D or 2D gel electrophoresis.
Materials:
-
Coomassie-stained protein band(s) excised from a polyacrylamide gel
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Acetonitrile (ACN)
-
Ammonium bicarbonate buffer (100 mM, pH 8.0)
-
Dithiothreitol (DTT) solution (10 mM in 100 mM ammonium bicarbonate)
-
This compound solution (55 mM in 100 mM ammonium bicarbonate, freshly prepared and protected from light)
-
Wash solution (100 mM ammonium bicarbonate)
-
Dehydration solution (100% Acetonitrile)
Procedure:
-
Excision and Destaining: Excise the protein band(s) of interest from the gel with a clean scalpel. Cut the gel piece into small cubes (approximately 1x1 mm) and place them in a microcentrifuge tube. Destain the gel pieces by washing with the destaining solution until the Coomassie blue color is removed. This may require several changes of the solution.
-
Dehydration: Dehydrate the gel pieces by adding acetonitrile until they shrink and turn opaque white. Remove the acetonitrile.
-
Reduction: Rehydrate the gel pieces in 10 mM DTT in 100 mM ammonium bicarbonate, ensuring the pieces are fully submerged. Incubate for 30-60 minutes at 56°C.[7]
-
Cooling and Reagent Removal: Cool the tube to room temperature and remove the DTT solution.
-
Alkylation: Add the freshly prepared 55 mM this compound solution to the gel pieces, ensuring they are fully submerged. Incubate for 20-45 minutes at room temperature in the dark.[7][8]
-
Washing: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate for 10 minutes.
-
Dehydration: Dehydrate the gel pieces with acetonitrile. Remove all liquid and dry the gel pieces in a vacuum centrifuge.
-
In-Gel Digestion: The gel pieces are now ready for in-gel digestion with a protease such as trypsin.
Conclusion
Both in-solution and in-gel alkylation are valuable techniques in proteomics, each with distinct advantages and disadvantages. In-solution alkylation generally offers higher peptide yields, better sequence coverage, and a faster workflow, making it suitable for complex protein mixtures when up-front fractionation is not required.[3][5] In-gel alkylation, while more time-consuming and prone to sample loss, provides an integrated separation step that effectively removes contaminants.[2][3] The choice of method should be guided by the specific research question and sample type. While iodine-containing reagents like this compound can lead to some off-site modifications, particularly in in-gel formats, their reactivity makes them effective for ensuring complete cysteine alkylation.[4] Careful optimization of protocols is crucial to maximize the quality and depth of proteomic analysis.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Introduce to Protein Digestion—In-Gel or In-Solution - Creative Proteomics [creative-proteomics.com]
- 3. Comparison of in-gel and in-solution proteolysis in the proteome profiling of organ perfusion solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-gel digestion - Wikipedia [en.wikipedia.org]
- 7. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 8. Useful Protocols [research.childrenshospital.org]
Application Notes and Protocols for Quantitative Proteomics Workflows Incorporating Lithium Iodoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative mass spectrometry-based proteomics is a cornerstone of modern biological research and drug development, enabling the large-scale identification and quantification of proteins in complex biological samples. A critical step in most proteomics workflows is the reduction and alkylation of cysteine residues within proteins. This process prevents the reformation of disulfide bonds, ensuring proper protein unfolding and complete digestion, which is essential for accurate downstream analysis.
Iodoacetates are commonly employed alkylating agents that irreversibly bind to the thiol groups of cysteine residues. This application note details the use of Lithium iodoacetate (LIA) in quantitative proteomics workflows. While iodoacetamide is more commonly cited, the reactivity of the iodoacetate anion is the functional component for alkylation. The use of a lithium salt is less common, and this document provides a generalized protocol based on the well-established principles of iodoacetate chemistry in proteomics.
These protocols are designed to be adaptable for various quantitative strategies, including label-free quantification, stable isotope labeling by amino acids in cell culture (SILAC), and isobaric tagging (e.g., TMT, iTRAQ).
Core Principles of Cysteine Alkylation with this compound
The fundamental mechanism of action for this compound in a proteomics workflow is the alkylation of cysteine residues. This is a two-step process that is crucial for robust and reproducible protein quantification.
-
Reduction of Disulfide Bonds: Proteins are first treated with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to break the disulfide bonds (-S-S-) between cysteine residues, resulting in free thiol groups (-SH).
-
Alkylation of Free Thiols: this compound is then added to the sample. The iodoacetate anion reacts with the newly formed thiol groups in a nucleophilic substitution reaction. This forms a stable thioether bond, effectively "capping" the cysteine residues and preventing them from re-forming disulfide bonds.
This process ensures that proteins remain in a reduced state, which is optimal for enzymatic digestion by proteases like trypsin.
Experimental Workflow for Quantitative Proteomics
The following diagram outlines a typical bottom-up quantitative proteomics workflow incorporating this compound for cysteine alkylation.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for sample preparation incorporating this compound.
Protocol 1: In-Solution Protein Digestion
This protocol is suitable for purified protein mixtures or cell/tissue lysates.
Materials:
-
Lysis Buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5)
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylation Reagent: 500 mM this compound (LIA) in water (prepare fresh, protect from light)
-
Protease: Sequencing-grade Trypsin (e.g., 0.5 µg/µL in 50 mM acetic acid)
-
Quenching Solution: 5% Formic Acid (FA)
Procedure:
-
Protein Solubilization: Resuspend the protein pellet or cell lysate in Lysis Buffer to a final protein concentration of 1-5 mg/mL.
-
Reduction: Add the 500 mM DTT solution to a final concentration of 10 mM. Incubate for 1 hour at 37°C with gentle shaking.
-
Alkylation: Cool the sample to room temperature. Add the 500 mM LIA solution to a final concentration of 25 mM. Incubate for 45 minutes at room temperature in the dark.
-
Dilution: Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 1.5 M. This is critical for trypsin activity.
-
Digestion: Add trypsin to a final enzyme-to-protein ratio of 1:50 (w/w). Incubate overnight (12-16 hours) at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1% (v/v).
-
Desalting: Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents prior to LC-MS/MS analysis.
Protocol 2: In-Gel Protein Digestion
This protocol is used for proteins separated by one- or two-dimensional gel electrophoresis (1D/2D-PAGE).
Materials:
-
Destaining Solution: 50% acetonitrile (ACN), 50 mM Ammonium Bicarbonate (AmBic)
-
Dehydration Solution: 100% Acetonitrile (ACN)
-
Reducing Solution: 10 mM DTT in 50 mM AmBic
-
Alkylation Solution: 55 mM LIA in 50 mM AmBic (prepare fresh, protect from light)
-
Digestion Buffer: 50 mM AmBic
-
Trypsin Solution: 10-20 ng/µL sequencing-grade trypsin in Digestion Buffer
-
Extraction Solution: 50% ACN, 5% Formic Acid
Procedure:
-
Excision: Carefully excise the protein band(s) of interest from the Coomassie- or SYPRO-stained gel.
-
Destaining: Wash the gel pieces with the Destaining Solution until the gel is clear.
-
Dehydration: Dehydrate the gel pieces with 100% ACN until they turn opaque white. Remove the ACN and dry the gel pieces in a vacuum centrifuge.
-
Reduction: Rehydrate the gel pieces in the Reducing Solution and incubate for 45 minutes at 56°C.
-
Alkylation: Cool the samples to room temperature. Remove the DTT solution and add the Alkylation Solution. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the gel pieces with 50 mM AmBic and then dehydrate with 100% ACN. Dry the gel pieces completely in a vacuum centrifuge.
-
Digestion: Rehydrate the gel pieces on ice with the Trypsin Solution. Add enough solution to cover the gel pieces and incubate at 37°C overnight.
-
Peptide Extraction: Extract the peptides from the gel pieces by adding the Extraction Solution and sonicating for 15 minutes. Collect the supernatant. Repeat this step once.
-
Drying: Pool the extracts and dry the peptides in a vacuum centrifuge.
-
Reconstitution: Resuspend the peptides in a suitable buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Quantitative Data Presentation
The following table presents mock quantitative data from a hypothetical experiment comparing a control and a treated sample, illustrating how data from a proteomics workflow incorporating this compound would be presented. The data represents protein abundance ratios (Treated/Control) with associated p-values.
| Protein Accession | Gene Symbol | Protein Name | Fold Change (Treated/Control) | p-value |
| P04049 | APP | Amyloid-beta precursor protein | 1.85 | 0.002 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 2.10 | 0.001 |
| Q9Y243 | GSK3B | Glycogen synthase kinase-3 beta | 0.65 | 0.015 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.05 | 0.890 |
| P10636 | TPI1 | Triosephosphate isomerase | 1.55 | 0.045 |
| P02768 | ALB | Serum albumin | 0.98 | 0.912 |
| P35579 | 1433Z | 14-3-3 protein zeta/delta | 1.72 | 0.021 |
Signaling Pathway Analysis
Proteomic analysis of cellular responses to stimuli can reveal perturbations in key signaling pathways. For instance, studies on the effects of lithium have implicated the PI3K/Akt signaling pathway.[1][2] The following diagram illustrates a simplified representation of this pathway, which can be investigated using quantitative proteomics.
Conclusion
The incorporation of this compound for the alkylation of cysteine residues is a critical step in ensuring the quality and reproducibility of quantitative proteomics data. The protocols and workflows detailed in this application note provide a robust framework for researchers in various fields to accurately quantify protein expression changes in response to biological perturbations, aiding in biomarker discovery and a deeper understanding of cellular mechanisms. While less commonly cited than iodoacetamide, the chemical principles of using iodoacetate for alkylation are well-established, and these guidelines should be readily adaptable to specific experimental needs.
References
- 1. Proteomic analysis of lithium-induced nephrogenic diabetes insipidus: Mechanisms for aquaporin 2 down-regulation and cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of lithium-induced nephrogenic diabetes insipidus: mechanisms for aquaporin 2 down-regulation and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Lithium Iodoacetate in Chemical Biology
Introduction
Lithium iodoacetate is an alkali metal salt that serves as a valuable tool in chemical biology, primarily due to the potent inhibitory action of the iodoacetate anion. While commercially available in various forms, its most common application is as a glycolysis inhibitor in blood collection tubes, often combined with the anticoagulant lithium heparin.[1][2] In this context, it acts as a preservative by halting glucose metabolism in blood cells, ensuring accurate measurement of blood glucose levels.[1] Beyond this diagnostic application, the iodoacetate moiety is a powerful chemical probe for studying energy metabolism, protein function, and signaling pathways that are dependent on glycolysis.
These notes provide an overview of the mechanism, applications, and protocols for using this compound as a tool for researchers, scientists, and drug development professionals.
Mechanism of Action: Glycolysis Inhibition
The primary mechanism of action for iodoacetate is the irreversible inhibition of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[3] Iodoacetate is a reactive alkylating agent that specifically targets and covalently modifies the catalytic cysteine residue within the active site of GAPDH. This alkylation prevents the enzyme from binding its substrate, glyceraldehyde-3-phosphate, thereby halting the glycolytic pathway. This blockade leads to an accumulation of upstream glycolytic intermediates, such as fructose-1,6-bisphosphate (FBP) and dihydroxyacetone phosphate (DHAP), and a depletion of downstream metabolites like phosphoenolpyruvate (PEP) and pyruvate.[4]
Figure 1: Inhibition of Glycolysis by this compound.
Core Applications
-
Studying Glycolysis-Dependent Processes: Iodoacetate is widely used to investigate cellular and physiological processes that rely on glycolysis for energy. By chemically inhibiting glycolysis, researchers can dissect the metabolic requirements of various phenomena, including:
-
Cancer Metabolism: Many cancer cells exhibit high rates of glycolysis (the Warburg effect), making it a key therapeutic target. Iodoacetate can be used in preclinical models to study the effects of glycolytic inhibition on cancer cell proliferation and survival.
-
Glucose Signaling: It serves as a tool to probe glucose-sensing and signaling pathways. For instance, studies in yeast have used iodoacetate to demonstrate its effects on the phosphorylation state of transcription factors and the localization of glucose sensors.[5]
-
Hormone Secretion: The role of glycolysis in glucose-stimulated insulin secretion from pancreatic β-cells can be investigated using iodoacetate.[6]
-
-
Probing Cysteine Reactivity and Protein Function: As a thiol-reactive compound, iodoacetate can be used more broadly to identify functionally important and accessible cysteine residues in proteins. This application is crucial for:
-
Enzyme Mechanism Studies: Identifying catalytic cysteines in the active sites of enzymes.
-
Drug Development: Mapping reactive cysteines can aid in the design of targeted covalent inhibitors.
-
Quantitative Data
The effective concentration of iodoacetate for inhibiting glycolysis can vary depending on the cell type and experimental conditions. The following table summarizes concentrations cited in the literature.
| Agent | Organism/System | Effective Concentration for Glycolysis Inhibition | Reference |
| Iodoacetate | Isolated Rat Islets | 0.2 mM (for complete inhibition of lactate production) | [6] |
| Iodoacetamide | Isolated Rat Islets | 0.5 mM (for complete inhibition of lactate production) | [6] |
| Iodoacetate | S. cerevisiae | 0.25 mM (for effects on glucose signaling) | [5] |
| Iodoacetate | E. coli | 1 mM (for chemical inhibition of GAPDH) | [4] |
Note: Iodoacetate is approximately twice as potent as iodoacetamide in blocking glycolysis in isolated rat islets.[6]
Experimental Protocols
Protocol 1: Inhibition of Glycolysis in Cultured Mammalian Cells
This protocol provides a general workflow for treating cultured cells with this compound to study the downstream effects of glycolysis inhibition.
Figure 2: Workflow for Glycolysis Inhibition in Cultured Cells.
A. Materials:
-
This compound (CAS No. 10377-49-8)
-
Sterile Phosphate-Buffered Saline (PBS) or deionized water
-
Cultured cells of interest
-
Complete cell culture medium
-
Assay-specific reagents (e.g., Lactate Assay Kit, cell lysis buffer)
B. Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Reagent Preparation: Prepare a sterile stock solution of this compound (e.g., 100 mM) in sterile PBS or water. Filter-sterilize the solution using a 0.22 µm filter. Store aliquots at -20°C.
-
Cell Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration (e.g., 0.25 mM). Include a vehicle control (e.g., PBS or water) treated group.
-
Incubation: Incubate the cells for the desired period (e.g., 30-60 minutes). The optimal time should be determined empirically.
-
Downstream Analysis: Following incubation, proceed with the desired analysis.
-
For Lactate Measurement: Collect the cell culture supernatant to measure lactate production, a direct readout of glycolytic flux.
-
For Protein Analysis: Wash the cells with ice-cold PBS, then lyse the cells using an appropriate lysis buffer for subsequent Western blot or other protein-based assays.
-
For Viability: Perform a cell viability assay (e.g., MTT, Trypan Blue) to assess cytotoxicity.
-
Protocol 2: Preparation of Glycolysis-Inhibited Plasma
This protocol describes the standard use of this compound in phlebotomy for preparing plasma samples for biochemical analysis where glucose levels must be accurately preserved.
A. Materials:
-
Blood collection tubes containing Lithium Heparin and this compound.[1]
-
Standard phlebotomy equipment.
-
Refrigerated centrifuge.
-
Clean polypropylene tubes for plasma storage.
B. Procedure:
-
Blood Collection: Collect whole blood directly into the specialized tubes containing both lithium heparin (anticoagulant) and this compound (glycolysis inhibitor).[1] The iodoacetate immediately begins to inhibit glycolysis in the collected blood cells.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing of the blood with the additives.
-
Centrifugation: Centrifuge the blood sample at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge to separate plasma from blood cells.[7]
-
Plasma Collection: Carefully aspirate the supernatant (plasma) using a clean pipette, avoiding disturbance of the cell pellet.
-
Storage: Transfer the plasma to a clean, labeled polypropylene tube. The sample can be analyzed immediately or stored at 2-8°C for short-term storage or frozen at -80°C for long-term storage.
Considerations and Limitations
-
Specificity: Iodoacetate is a non-specific alkylating agent and can react with other cysteine-containing proteins besides GAPDH, potentially leading to off-target effects. Results should be interpreted with this in mind.
-
Toxicity: At higher concentrations or with longer exposure times, iodoacetate can be cytotoxic due to the complete shutdown of glycolysis and other off-target effects.
-
Counter-ion Effects: The lithium ion (Li+) itself has well-documented biological activities, including the inhibition of enzymes like GSK-3β.[8][9] While the concentrations of lithium from this compound used for acute glycolysis inhibition are typically lower than those used for therapeutic effects, researchers should be aware of this potential confounding factor, especially in long-term experiments.
-
Assay Incompatibility: Samples collected with this compound are unsuitable for certain clinical chemistry tests, particularly for measuring electrolytes and lactate dehydrogenase (LDH) activity.[10]
Figure 3: Relationship of this compound to its Active Components and Targets.
References
- 1. Lodoacetate lithium + heparin lithium tubes | Deltalab Group [deltalabgroup.com]
- 2. Iodoacetate lithium + heparin lithium tubes - PMS Partners Medical Solution [pms.com.ro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iodoacetate and iodoacetamide-induced alterations of pancreatic alpha- and beta-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Skeletal-Protecting Action and Mechanisms of Action for Mood-Stabilizing Drug Lithium Chloride: Current Evidence and Future Potential Research Areas [frontiersin.org]
- 10. Serum collected with this compound is unsuitable for electrolyte and lactate dehydrogenase measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Studying Enzyme Kinetics with Lithium Iodoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium iodoacetate is an alkylating agent that serves as a potent and irreversible inhibitor of enzymes containing reactive cysteine residues in their active sites. A primary target of iodoacetate is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), which plays a critical role in cellular metabolism.[1][2] By covalently modifying the catalytic cysteine, iodoacetate effectively inactivates the enzyme, leading to a disruption of glycolysis and downstream cellular processes.[3][4] This makes it a valuable tool for studying enzyme kinetics, elucidating metabolic pathways, and investigating the therapeutic potential of enzyme inhibition in various diseases, including cancer.[2][5] These application notes provide detailed protocols for utilizing this compound to study enzyme kinetics, with a focus on GAPDH.
Mechanism of Action
Iodoacetate acts as an irreversible inhibitor by alkylating the sulfhydryl group of cysteine residues within the enzyme's active site.[6][7] This covalent modification permanently inactivates the enzyme, preventing it from binding to its substrate. The reaction is typically faster with iodoacetate compared to its amide counterpart, iodoacetamide, due to favorable ionic interactions within the active site of many targeted enzymes.[4][6]
Data Presentation
The following tables summarize key quantitative data related to the inhibition of GAPDH by iodoacetate, compiled from various studies. This information is crucial for designing and interpreting experiments.
Table 1: Concentration-Dependent Inhibition of GAPDH Activity by Iodoacetate
| Iodoacetate Concentration (mM) | Incubation Time (minutes) | Remaining GAPDH Activity (%) | Cell Type | Reference |
| 0.1 | 30 | Not detectable | Cultured Astrocytes | [8] |
| 0.3 | 15 | Not detectable | Cultured Astrocytes | [8] |
| 1 | 5 | Not detectable | Cultured Astrocytes | [8] |
| 0.1 | 60 | ~50 | Cultured Astrocytes | [8] |
| 0.3 | 60 | 0 | Cultured Astrocytes | [8] |
| 1 | 60 | 0 | Cultured Astrocytes | [8] |
Table 2: Time-Course of GAPDH Inactivation by Iodoacetate in Cultured Astrocytes
| Iodoacetate Concentration (mM) | Incubation Time for ~50% Inhibition (minutes) | Reference |
| 0.1 | ~60 | [8] |
| 0.3 | ~30 | [8] |
| 1 | ~5 | [8] |
Experimental Protocols
Protocol 1: Determination of GAPDH Activity using a Spectrophotometric Assay
This protocol outlines the measurement of GAPDH activity by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[9][10]
Materials:
-
Purified GAPDH enzyme or cell/tissue lysate
-
This compound solution (freshly prepared)
-
GAPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Glyceraldehyde-3-phosphate (GAP) substrate solution
-
β-Nicotinamide adenine dinucleotide (NAD+) solution
-
96-well clear flat-bottom plate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare GAPDH Assay Buffer and store at 4°C.
-
Prepare stock solutions of GAP, NAD+, and this compound in the assay buffer. Keep on ice.
-
For cell or tissue samples, homogenize in ice-cold GAPDH Assay Buffer and centrifuge to remove insoluble material.[10] The supernatant will be used for the assay.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, prepare the reaction mixture containing GAPDH Assay Buffer, NAD+, and the enzyme sample.
-
For inhibitor studies, pre-incubate the enzyme with various concentrations of this compound for a defined period (e.g., 10-30 minutes) at room temperature.
-
Include control wells/cuvettes with no inhibitor and no enzyme (blank).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the GAP substrate to all wells/cuvettes.
-
Immediately place the plate/cuvette in the spectrophotometer and begin measuring the absorbance at 340 nm.
-
Record absorbance readings at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes. The rate of increase in absorbance should be linear during the initial phase of the reaction.[9][11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
The enzyme activity can be expressed in units/mL, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
-
Plot V₀ against the substrate concentration to generate a Michaelis-Menten curve.
-
To determine the type of inhibition, create Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) for the uninhibited reaction and for reactions with different fixed concentrations of this compound.[12][13]
-
Protocol 2: Determination of the IC50 of this compound for GAPDH
The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Procedure:
-
Follow the GAPDH activity assay protocol as described above.
-
Set up a series of reactions with a fixed concentration of enzyme and substrate.
-
Add varying concentrations of this compound to the reactions, typically in a serial dilution format (e.g., 100 µM, 50 µM, 25 µM, etc.).[3]
-
Include a control reaction with no inhibitor (100% activity).
-
Measure the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of GAPDH in glycolysis and the experimental workflow for studying its inhibition by this compound.
Caption: Inhibition of GAPDH by this compound in the Glycolytic Pathway.
Caption: Experimental Workflow for Studying Enzyme Inhibition by this compound.
Cellular Consequences of GAPDH Inhibition
Inhibition of GAPDH extends beyond the disruption of glycolysis, impacting various cellular signaling pathways.
Caption: Cellular Pathways Affected by the Inhibition of GAPDH.[2]
Conclusion
This compound is a powerful tool for investigating enzyme kinetics, particularly for cysteine-dependent enzymes like GAPDH. The protocols and data presented here provide a framework for designing and executing experiments to characterize the inhibitory effects of this compound. A thorough understanding of the experimental design and the downstream cellular consequences of enzyme inhibition is crucial for researchers in basic science and drug development.
References
- 1. GAPDH inhibits intracellular pathways during starvation for cellular energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 5. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
- 7. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 10. assaygenie.com [assaygenie.com]
- 11. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. microbenotes.com [microbenotes.com]
Application Notes and Protocols: Lithium Iodoacetate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low molecular weight molecules ("fragments") to probe the binding sites of biological targets. Covalent FBDD, a specialized extension of this technique, employs fragments containing a reactive electrophilic "warhead" that forms a stable, covalent bond with a nucleophilic amino acid residue on the target protein, most commonly a cysteine.
This document provides detailed application notes and protocols for the use of lithium iodoacetate as a covalent fragment in FBDD campaigns. Iodoacetate and its amide counterpart, iodoacetamide, are well-established alkylating agents that readily react with the thiol group of cysteine residues.[1][2][3] While the lithium salt form is primarily a formulation consideration, the iodoacetate moiety serves as a potent electrophilic warhead for covalent fragment screening. These fragments can offer significant advantages, including the ability to overcome the weak binding affinities often associated with initial fragment hits, thus facilitating their detection and validation.[4]
Mechanism of Action: Covalent Modification of Cysteine Residues
Iodoacetate acts as an irreversible inhibitor by alkylating the catalytic cysteine residue in the active site of various enzymes, such as cysteine peptidases.[1] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophilic sulfur atom of the cysteine thiol group attacks the electrophilic carbon atom of the iodoacetate, displacing the iodide leaving group.[2] This results in the formation of a stable thioether bond, effectively and irreversibly modifying the protein.
Below is a diagram illustrating the covalent modification of a target protein by a this compound fragment.
Caption: Covalent modification of a target protein by this compound.
Experimental Protocols
Fragment Library Preparation
A crucial first step in any FBDD campaign is the preparation of a high-quality fragment library. When incorporating this compound, it is often included as part of a larger library of electrophilic fragments.
Protocol:
-
Fragment Selection: Curate a library of low molecular weight compounds (typically < 300 Da) that adhere to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). Include this compound and other haloacetamides, acrylamides, and vinyl sulfones to explore a range of reactivities.
-
Solubilization: Prepare stock solutions of each fragment in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 100 mM.
-
Plating: Aliquot the fragment stock solutions into 96- or 384-well plates for screening. For primary screens, fragments can be pooled to increase throughput. Ensure that pooled fragments have unique molecular weights to allow for unambiguous identification in mass spectrometry-based assays.[5]
-
Quality Control: Assess the purity and stability of the fragments in the library using techniques such as NMR spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
Primary Screening using Intact Protein Mass Spectrometry
Intact protein mass spectrometry is a highly sensitive method for detecting the covalent modification of a target protein by a fragment.[4][6]
Protocol:
-
Incubation: Incubate the purified target protein (typically at a concentration of 1-10 µM) with individual or pooled fragments (at a concentration of 100-200 µM) in a suitable buffer (e.g., PBS, pH 7.4) at 4°C for 24 hours.[4]
-
Sample Preparation: Quench the reaction by adding an equal volume of 0.1% formic acid.
-
LC-MS Analysis: Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: Deconvolute the mass spectra to determine the mass of the intact protein. A mass shift corresponding to the molecular weight of the fragment indicates a covalent binding event. The percentage of protein modification can be quantified by comparing the peak intensities of the unmodified and modified protein.
Hit Validation and Orthogonal Screening
Hits identified in the primary screen should be validated using orthogonal methods to eliminate false positives and further characterize the interaction.
a) Gel-Based Competitive Activity-Based Protein Profiling (ABPP) [7]
Protocol:
-
Pre-incubation: Incubate the purified target protein (0.25 µg in 50 µL PBS) with the hit fragment at various concentrations for 30 minutes at room temperature.
-
Probe Labeling: Add a cysteine-reactive fluorescent probe, such as tetramethylrhodamine-5-iodoacetamide (IA-Rhodamine), to a final concentration of 250 nM and incubate for 1 hour at room temperature.[7]
-
SDS-PAGE: Quench the reaction with SDS-PAGE loading buffer and resolve the proteins on a polyacrylamide gel.
-
Visualization: Visualize the fluorescently labeled protein using a gel scanner. A decrease in fluorescence intensity in the presence of the hit fragment indicates competition for the same cysteine residue.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
Protein-observed NMR spectroscopy can confirm binding and provide information about the binding site.
Protocol:
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled target protein (50-100 µM) in a suitable NMR buffer.
-
Titration: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein. Titrate in increasing concentrations of the this compound fragment and acquire an HSQC spectrum at each concentration.
-
Data Analysis: Monitor for chemical shift perturbations (CSPs) in the HSQC spectra. Significant and specific CSPs upon fragment addition confirm binding. The location of the perturbed residues can map the binding site on the protein.
Kinetic Characterization using Surface Plasmon Resonance (SPR)
SPR can be used to determine the kinetic parameters of the covalent interaction, including the initial non-covalent binding affinity (K_I) and the rate of covalent bond formation (k_inact).[8]
Protocol:
-
Immobilization: Immobilize the target protein on a sensor chip.
-
Binding Analysis: Inject a series of concentrations of the this compound fragment over the sensor surface and monitor the binding response over time.
-
Data Fitting: Fit the sensorgram data to a two-state reaction model to determine K_I and k_inact.[8]
Data Presentation
Quantitative data from a hypothetical covalent fragment screen using a library containing this compound are summarized in the tables below.
Table 1: Primary Screen Hit Summary
| Fragment ID | Fragment Class | Molecular Weight (Da) | Mass Shift Observed (Da) | % Protein Modification |
| LIA-001 | Iodoacetate | 185.95 | 186.1 | 85 |
| FRAG-002 | Acrylamide | 210.23 | 210.3 | 62 |
| FRAG-003 | Chloroacetamide | 225.67 | 225.7 | 78 |
| ... | ... | ... | ... | ... |
Table 2: Hit Validation and Kinetic Parameters
| Fragment ID | ABPP IC₅₀ (µM) | NMR CSP (ppm) | SPR K_I (µM) | SPR k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) |
| LIA-001 | 15.2 | 0.15 | 50 | 0.01 | 200 |
| FRAG-002 | 25.8 | 0.08 | 120 | 0.005 | 41.7 |
| FRAG-003 | 10.5 | 0.12 | 35 | 0.015 | 428.6 |
| ... | ... | ... | ... | ... | ... |
Visualization of Experimental Workflow
The following diagram outlines a typical workflow for a covalent fragment screening campaign.
References
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. domainex.co.uk [domainex.co.uk]
- 6. crelux.com [crelux.com]
- 7. biorxiv.org [biorxiv.org]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting & Optimization
Optimizing Lithium iodoacetate concentration for complete alkylation
Technical Support Center: Optimizing Iodoacetate Alkylation
Welcome to the technical support resource for optimizing protein alkylation. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals achieve complete and specific alkylation of cysteine residues using iodoacetate-based reagents for applications such as mass spectrometry-based proteomics.
Note on Reagents: While the query specifies lithium iodoacetate, the vast majority of proteomics literature discusses iodoacetic acid (IAA) or iodoacetamide (IAM). The reactive species in all cases is the iodoacetate or its amide counterpart. The principles, protocols, and optimization strategies discussed here are directly applicable to this compound, as the underlying chemical reaction is identical.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of alkylating protein samples? The primary purpose of protein alkylation is to covalently and irreversibly "cap" the thiol groups (-SH) of cysteine residues after they have been reduced.[1][2] This crucial step prevents the reformation of disulfide bonds, which is essential for accurate protein digestion and subsequent analysis by mass spectrometry.[1][3][4] It ensures that cysteine-containing peptides are consistently identified with a predictable mass, improving the reliability of proteomic analyses.[3]
Q2: What is the functional difference between iodoacetic acid (or its salts) and iodoacetamide? Both are effective alkylating agents that target cysteine residues.[1] However, iodoacetamide (IAM) is generally more reactive and reacts faster than iodoacetic acid (IAA).[2][5] Several proteomics studies have found that iodoacetamide provides a higher number of identified peptides with alkylated cysteines and a lower incidence of incomplete alkylation and side reactions compared to iodoacetic acid.[6][7]
Q3: What is a typical concentration of iodoacetate for complete alkylation? A common starting point is to use an iodoacetate concentration that is roughly 2 to 5 times the molar concentration of the reducing agent (e.g., Dithiothreitol, DTT) used in the previous step. Standard protocols often use concentrations ranging from 14 mM to 55 mM.[6][8][9][10] Systematic optimization has shown that 14 mM iodoacetamide can be optimal for maximizing the identification of alkylated cysteine peptides while minimizing side reactions.[6]
Q4: What are the critical factors that influence alkylation efficiency? Several factors critically impact the reaction's success:
-
Concentration: The concentration of the alkylating agent must be sufficient for complete modification but not so high as to cause excessive off-target reactions.[1][6][11]
-
pH: The reaction is highly pH-dependent. Cysteine thiol groups are more nucleophilic and reactive at a slightly alkaline pH (typically 8-9).[1][12]
-
Temperature & Time: Most protocols recommend incubation at room temperature or slightly above (e.g., 37°C) for 30 to 45 minutes.[1][9][10]
-
Light Exposure: Iodo-compounds are light-sensitive. The reaction must be performed in the dark to prevent reagent degradation.[9][12][13]
Troubleshooting Guide
Problem: My mass spectrometry results show a high degree of incomplete cysteine alkylation.
-
Possible Cause 1: Incomplete Reduction. The initial reduction of disulfide bonds may have been insufficient. Cysteines involved in disulfide bonds are not available for alkylation.
-
Possible Cause 2: Suboptimal Alkylation Conditions. The concentration of iodoacetate may be too low, the reagent may have degraded, or the reaction time may be too short.[14][15]
-
Possible Cause 3: Incorrect pH. The reaction buffer pH may be too low, reducing the reactivity of the cysteine thiol groups.
Problem: I am observing significant off-target modifications (over-alkylation) on other amino acids.
-
Possible Cause: Excessive Iodoacetate Concentration. High concentrations of iodoacetate increase the likelihood of side reactions with other nucleophilic residues, such as methionine, lysine, histidine, and N-termini.[7][11][12]
-
Solution: Reduce the concentration of iodoacetate to a level that still ensures complete cysteine alkylation but minimizes side reactions. A systematic evaluation found 14 mM to be an optimal balance.[6] It is crucial to quench the reaction after the specified time by adding an excess of a thiol-containing reagent like DTT.[6][9][13]
-
Problem: The number of identified peptides in my MS analysis is lower than expected.
-
Possible Cause: Methionine Modification by Iodine-Containing Reagents. A major side reaction of iodoacetate and iodoacetamide is the alkylation of methionine residues. This modification can cause a prominent neutral loss during fragmentation in the mass spectrometer, which can severely impair the identification of these peptides by standard search algorithms.[7]
-
Solution: If identifying methionine-containing peptides is critical, carefully optimize the iodoacetate concentration to the lowest effective level. Alternatively, consider using a non-iodine-containing alkylating agent like acrylamide.[7] Be aware that alternative reagents may have different side-effect profiles; for instance, chloroacetamide has been shown to increase methionine oxidation.[16][17]
-
Data Presentation
Table 1: Effect of Iodoacetamide (IAM) Concentration on Peptide Identification (Data summarized from a systematic study on yeast lysate)[6]
| IAM Concentration | Relative # of Peptides with Alkylated Cysteine | Relative # of Peptides with Side Reactions (Lys, Asp, N-term) |
| 1 mM | Low | Low |
| 2 mM | Moderate | Low |
| 4 mM | Moderate-High | Moderate |
| 8 mM | High | Moderate-High |
| 14 mM | Very High (Optimal) | Moderate-High |
| 20 mM | Very High | High |
Table 2: Typical Parameters for In-Solution Reduction and Alkylation
| Step | Reagent | Typical Concentration | Incubation Temperature | Incubation Time | Key Considerations |
| Reduction | DTT | 5 - 10 mM | 56 °C | 25 - 45 min | Prepare DTT stock fresh. |
| Alkylation | Iodoacetate/Iodoacetamide | 14 - 55 mM | Room Temperature | 30 - 45 min | Prepare fresh. Must be performed in the dark. |
| Quenching | DTT | Add to a final conc. of 10-15 mM | Room Temperature | 15 min | Stops the alkylation reaction. |
Experimental Protocols & Visualizations
Standard Protocol for In-Solution Alkylation
This protocol is a standard procedure for preparing protein samples (e.g., cell lysates) for mass spectrometry analysis.[6][9][13]
-
Protein Solubilization: Ensure your protein sample (up to several mg/mL) is in a suitable buffer, such as 100 mM Ammonium Bicarbonate (pH ~8.3) containing a denaturant like 6-8 M Urea.
-
Reduction: Add DTT from a freshly prepared stock solution to a final concentration of 5 mM. Incubate the sample for 30 minutes at 56°C to reduce all disulfide bonds.
-
Cooling: Allow the sample to cool completely to room temperature.
-
Alkylation: Prepare a stock solution of this compound (or iodoacetamide) immediately before use. Add this stock to the protein solution to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in complete darkness .
-
Quenching: Stop the alkylation reaction by adding DTT to a final concentration of 10 mM (an additional 5 mM). Incubate for another 15 minutes at room temperature in the dark.
-
Downstream Processing: The sample is now ready for buffer exchange (to remove urea) and enzymatic digestion (e.g., with trypsin).
Visualized Workflow and Chemistry
Caption: Workflow for in-solution protein reduction and alkylation.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Concentration Should TCEP and IAA Be Used for Protein Reduction and Alkylation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 10. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
Technical Support Center: Lithium Iodoacetate in Protein Modification
Welcome to the technical support center for the use of lithium iodoacetate in protein modification experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in protein experiments?
A1: this compound is an alkylating agent used to covalently modify the thiol groups (-SH) of cysteine residues in proteins.[1][2] The reactive iodoacetate ion undergoes a nucleophilic substitution reaction with the deprotonated thiol (thiolate anion), forming a stable S-carboxymethylcysteine derivative.[3][4] This process, known as carboxymethylation, is critical for preventing the re-formation of disulfide bonds after they have been reduced by agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[5] This ensures proteins remain in a reduced and denatured state, which is often essential for effective enzymatic digestion and subsequent analysis by mass spectrometry.[6]
Q2: What are "off-target" or side reactions of this compound?
A2: Off-target reactions refer to the unintended modification of amino acid residues other than cysteine. With iodoacetate, these side reactions can occur with several other amino acids, especially when using an excess of the reagent or under non-optimal pH conditions.[6][7] The most common off-target residues include methionine, histidine, and lysine.[8] Additionally, reactions with the N-terminal amino group, C-terminal carboxylates, and the side chains of tyrosine, aspartate, and glutamate have been observed.[7][8][9]
Q3: How does pH influence the selectivity of the alkylation reaction?
A3: pH is a critical factor affecting the efficiency and selectivity of the alkylation reaction.[10] The primary reaction with cysteine's thiol group is most efficient at a pH of around 8.0-8.5, where the thiol group is deprotonated to the more nucleophilic thiolate anion.[8][11] However, at alkaline pH levels, other nucleophilic sites on the protein also become more reactive, increasing the likelihood of off-target modifications. For instance, side reactions with lysine residues occur at pH values above 7, and histidine can be modified at a pH above 5.[8] Maintaining the reaction pH between 7.5 and 8.0 is a common strategy to balance efficient cysteine alkylation with minimal side reactions.[7]
Q4: Is there a difference between using this compound, iodoacetic acid, or iodoacetamide?
A4: this compound is the lithium salt of iodoacetic acid. In solution, both compounds provide the same reactive species: the iodoacetate anion. Therefore, their reactivity and side-reaction profiles are virtually identical. Iodoacetamide, while also an iodine-containing alkylating agent, differs in that it adds a neutral carbamidomethyl group (+57.07 Da) instead of a negatively charged carboxymethyl group (+58.02 Da).[1][7] This charge difference can be important; iodoacetate introduces new negative charges into the protein, which could affect its properties, whereas iodoacetamide results in a neutral modification.[1] Some studies suggest iodoacetamide reacts faster than iodoacetate with cysteine peptidases.[12]
Q5: Why should alkylation with iodine-containing reagents be performed in the dark?
A5: Iodine-containing reagents like iodoacetic acid and iodoacetamide are known to be sensitive to light.[7][8] Exposure to light can cause the reagent to degrade, reducing its effectiveness and potentially leading to the formation of unwanted reactive species that could cause other artifacts. Therefore, it is standard practice to prepare solutions of these reagents immediately before use and to conduct the alkylation step in the dark to ensure reaction efficiency and specificity.[7][8]
Troubleshooting Guide
Q1: My proteins precipitated after I added this compound. What caused this and how can I prevent it?
A1: Protein precipitation during the alkylation step can be caused by several factors:
-
Prior Heat Denaturation : If your protocol involves heating the sample (e.g., at 80°C) with a reducing agent like DTT before adding the iodoacetate, this can be sufficient to denature and precipitate many proteins.[13]
-
Increased Hydrophobicity : Alkylation itself can alter the protein's surface properties. While iodoacetate adds a charged group, other factors could contribute to insolubility in your specific buffer system.
-
High Protein Concentration : If the protein concentration in your sample is very high, it may be more prone to aggregation and precipitation upon modification.[13]
Troubleshooting Steps:
-
Consider using strong chaotropic agents like 6 M urea or 5 M guanidine hydrochloride in your lysis and reaction buffers to maintain protein solubility.[13]
-
Try diluting the protein sample before the reduction and alkylation steps.[13]
-
If using DTT, consider switching to TCEP as the reducing agent, as it may reduce the risk of precipitation under certain conditions.[13]
Q2: My mass spectrometry results show poor peptide identification rates. Could this be related to the alkylation step?
A2: Yes, absolutely. Iodine-containing alkylating agents like iodoacetate have been shown to cause a significant reduction in peptide spectral matches (PSMs), particularly for methionine-containing peptides.[6][14] The alkylation of methionine residues can lead to a prominent neutral loss during mass spectrometry fragmentation, which complicates peptide identification by standard search algorithms.[6][14] This effect can be so pronounced that some studies have observed a 9-fold decrease in the identification of methionine-containing peptides when using iodine-based reagents compared to alternatives.[14]
Troubleshooting Steps:
-
If your primary goal is maximizing peptide identifications, consider using a non-iodine-containing alkylating agent like acrylamide, which has been shown to yield better results in some studies.[6][14]
-
When analyzing your mass spectrometry data, perform a "mass tolerant" or "open" search to identify unexpected modifications. Include the carboxymethylation of methionine (+58.02 Da) and other potential side reactions as variable modifications in your search parameters.[6]
Q3: I am observing unexpected mass shifts on non-cysteine residues. What are the likely modifications?
A3: When using an excess of this compound or suboptimal reaction conditions, you can expect to see several common off-target modifications. A systematic evaluation identified off-target alkylation on 7 different amino acids as well as the peptide N-terminus.[6]
Common Off-Target Modifications:
-
Methionine : +58.02 Da (Carboxymethylation)[8]
-
Histidine : +58.02 Da (Carboxymethylation)[8]
-
Lysine : +58.02 Da (Carboxymethylation)[8]
-
N-terminus : +58.02 Da (Carboxymethylation) or +116.04 Da (Di-carboxymethylation)[9]
-
Aspartate/Glutamate : +58.02 Da (Carboxymethylation)[7]
Troubleshooting Steps:
-
Optimize your protocol by reducing the concentration of this compound. Use only a slight molar excess over the total concentration of the reducing agent.[11]
-
Strictly control the reaction pH to be between 7.5 and 8.0.[7]
-
Minimize the reaction time to what is necessary for complete cysteine alkylation (e.g., 30 minutes).[7]
-
Quench the reaction immediately after the incubation period by adding an excess of a reducing agent like DTT or β-mercaptoethanol.[6]
Data Presentation
Table 1: Comparison of Off-Target Alkylation with Different Reagents
This table summarizes data from a study comparing the extent of non-specific side reactions using different reduction and alkylation reagent combinations in an in-solution digest of HeLa cell lysate.[6] The number of Peptide Spectral Matches (PSMs) showing off-target modifications is presented.
| Reducing Reagent | Alkylating Reagent | Number of PSMs with Off-Target Modifications |
| BME | Iodoacetic Acid (IAC) | 3655 |
| DTT | Iodoacetic Acid (IAC) | 2567 |
| TCEP | Acrylamide (AA) | 3132 |
| DTT | Chloroacetamide (CAA) | 1618 |
| TCEP | Chloroacetamide (CAA) | 1481 |
| BME | Chloroacetamide (CAA) | 1342 |
Data sourced from Müller and Winter (2017).[6] BME: β-mercaptoethanol, DTT: dithiothreitol, TCEP: tris(2-carboxyethyl)phosphine.
Experimental Protocols
Protocol: Standard Reduction and Alkylation of Proteins for Mass Spectrometry
This protocol provides a general methodology for the reduction of disulfide bonds and subsequent alkylation of cysteine residues using this compound.
Materials:
-
Protein sample (20-100 µg)
-
Lysis/Denaturation Buffer (e.g., 8 M Urea in 100 mM Ammonium Bicarbonate, pH 8.0)
-
Reducing Agent: 200 mM TCEP-HCl (Tris(2-carboxyethyl)phosphine)
-
Alkylation Reagent: 400 mM this compound in 100 mM Ammonium Bicarbonate, pH 8.0 (Prepare fresh and protect from light)
-
Quenching Reagent: 200 mM DTT (Dithiothreitol)
Procedure:
-
Protein Solubilization : Dissolve the protein sample in the Lysis/Denaturation Buffer to a final concentration of 1-2 mg/mL.
-
Reduction : Add the 200 mM TCEP solution to the protein sample to achieve a final concentration of 10 mM. Incubate the mixture at 37°C for 60 minutes.
-
Alkylation :
-
Prepare the 400 mM this compound solution immediately before use. Keep the solution in the dark.[7][8]
-
Add the this compound solution to the reduced protein sample to a final concentration of 20 mM (a 2-fold excess over TCEP).
-
Incubate the reaction in the dark at room temperature (20-25°C) for 30 minutes.[7]
-
-
Quenching : Stop the alkylation reaction by adding the 200 mM DTT solution to a final concentration of 20 mM. The excess DTT will consume any remaining iodoacetate.
-
Sample Cleanup : The alkylated protein sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion (e.g., with trypsin), and analysis by mass spectrometry.
Visualizations
Caption: Workflow for protein reduction and alkylation.
Caption: Troubleshooting logic for common issues.
Caption: Primary vs. side reactions of iodoacetate.
References
- 1. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Non-Specific Binding of Lithium Iodoacetate
Welcome to the technical support center for the use of lithium iodoacetate in your research. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding during protein alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in protein research?
A1: this compound is an alkylating agent used to covalently modify the thiol groups (-SH) of cysteine residues in proteins. This process, known as carboxymethylation, is crucial for preventing the re-formation of disulfide bonds after they have been reduced. This ensures that proteins remain in a denatured and linear state, which is often essential for effective enzymatic digestion and subsequent analysis by techniques like mass spectrometry.[1][2]
Q2: What constitutes "non-specific binding" or "off-target reactions" with this compound?
A2: Non-specific binding, or off-target alkylation, refers to the unintended modification of amino acid residues other than cysteine by this compound. Due to its reactive nature, iodoacetate can also react with other nucleophilic functional groups present in proteins. These off-target sites primarily include the N-terminal alpha-amino group of the peptide, and the side chains of lysine, histidine, methionine, aspartate, and glutamate.[1][3][4][5][6]
Q3: Why is it critical to prevent non-specific binding of this compound?
A3: Preventing non-specific binding is critical for several reasons:
-
Accurate Protein Identification: Off-target modifications alter the mass of peptides, which can lead to misidentification or failure to identify peptides during mass spectrometry analysis.[1][7]
-
Reliable Quantification: In quantitative proteomics studies, non-specific modifications can interfere with the accurate measurement of protein abundance.
-
Preservation of Protein Function: For functional studies, non-specific modification of amino acids in active sites or binding domains can alter or inhibit the protein's biological activity.
-
Reproducibility: Ensuring specific and complete alkylation of cysteine residues is key to achieving reproducible experimental results.
Q4: What are the key factors that influence the specificity of this compound?
A4: The specificity of the alkylation reaction is influenced by several factors:
-
pH: The pH of the reaction buffer is a critical determinant of specificity.
-
Concentration of this compound: The molar excess of the alkylating agent relative to the protein and reducing agent concentrations plays a significant role.
-
Reaction Time and Temperature: The duration and temperature of the incubation period can affect the extent of off-target reactions.
-
Presence of a Reducing Agent: The type and concentration of the reducing agent used to break disulfide bonds are important.
Troubleshooting Guide
This guide addresses common issues encountered during protein alkylation with this compound.
| Observation | Possible Cause | Recommended Action |
| Incomplete Alkylation of Cysteines | Insufficient this compound: The molar ratio of iodoacetate to cysteine residues is too low. | Increase the molar excess of this compound. A 10-fold molar excess over the total thiol concentration is a common starting point.[3] |
| Suboptimal pH: The reaction pH is too low, leading to protonated and less reactive thiol groups. | Ensure the reaction buffer pH is between 7.5 and 8.5 to favor the more reactive thiolate anion.[3][5][6] | |
| Short Reaction Time: The incubation period is not long enough for the reaction to go to completion. | Increase the incubation time. A typical incubation is 30-60 minutes at room temperature.[3][6] | |
| Degraded this compound: Iodoacetate solutions can be light-sensitive and degrade over time. | Always prepare fresh solutions of this compound immediately before use and protect them from light.[3][6] | |
| High Levels of Non-Specific Binding (Off-Target Alkylation) | Excessive this compound: A large excess of the alkylating agent increases the likelihood of reactions with less reactive sites. | Optimize the concentration of this compound. While a molar excess is needed, a very large excess should be avoided.[3][4] |
| High pH: While a slightly alkaline pH is optimal for cysteine alkylation, very high pH values can increase the reactivity of other nucleophilic side chains like lysine. | Maintain the pH in the recommended range of 7.5-8.5.[3][5][6] | |
| Prolonged Incubation or High Temperature: Extended reaction times or elevated temperatures can promote side reactions. | Optimize the incubation time and temperature. Room temperature for 30-60 minutes is generally sufficient.[3][6] | |
| Absence of a Quenching Step: Unreacted iodoacetate remains in the sample and can continue to react with proteins. | After the alkylation step, quench the reaction by adding a thiol-containing reagent like Dithiothreitol (DTT) or L-cysteine.[8][9] | |
| Protein Precipitation during the Procedure | Changes in Solubility: Denaturation, reduction, and alkylation can alter the solubility of some proteins. | Ensure that a sufficient concentration of a denaturing agent (e.g., urea or guanidine hydrochloride) is present throughout the reduction and alkylation steps. |
| Incompatible Buffer Components: Certain buffer components may cause precipitation when combined. | Review the compatibility of all reagents and buffers used in the protocol. |
Data Presentation: Quantitative Comparison of Alkylating Agents and Side Reactions
The following tables provide a quantitative overview of the performance of iodoacetamide (a close analog of this compound) and other alkylating agents, highlighting the extent of on-target and off-target reactions. This data is adapted from a systematic study in proteomics.[1]
Table 1: Comparison of Off-Target Alkylation for Different Reagents
This table shows the number of identified peptides with specific modifications when using different alkylating agents on a yeast whole-cell lysate.
| Alkylating Reagent (14 mM) | Peptides with Alkylated Cysteine | Peptides with Alkylated N-terminus | Peptides with Alkylated Lysine |
| Iodoacetamide (IAA) | 818 ± 29 | 92 ± 8 | 15 ± 2 |
| Acrylamide (AA) | 785 ± 40 | 133 ± 9 | 10 ± 1 |
| N-Ethylmaleimide (NEM) | 487 ± 39 | 791 ± 73 | 114 ± 11 |
| 4-Vinylpyridine (4-VP) | 27 ± 5 | 73 ± 8 | 13 ± 2 |
Data represents the mean ± standard deviation from triplicate experiments.
Table 2: Effect of Iodoacetamide Concentration on Cysteine Alkylation and Off-Target Reactions
This table illustrates how varying the concentration of iodoacetamide affects the number of peptides with on-target (cysteine) and off-target (N-terminus and lysine) modifications.
| Iodoacetamide Conc. | Peptides with Alkylated Cysteine | Peptides with Alkylated N-terminus | Peptides with Alkylated Lysine |
| 1 mM | 711 ± 35 | 80 ± 5 | 13 ± 2 |
| 4 mM | 765 ± 30 | 88 ± 7 | 14 ± 1 |
| 14 mM | 818 ± 29 | 92 ± 8 | 15 ± 2 |
| 20 mM | 825 ± 32 | 95 ± 9 | 16 ± 2 |
Data represents the mean ± standard deviation from triplicate experiments.
Experimental Protocols
Protocol 1: Standard In-Solution Protein Reduction and Alkylation
This protocol is a general procedure for the reduction and alkylation of proteins in a solution for applications such as mass spectrometry-based proteomics.
Materials:
-
Protein sample
-
Denaturing buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating agent: 500 mM this compound in water (prepare fresh, protect from light)
-
Quenching solution: 500 mM DTT in water (prepare fresh)
-
Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in the denaturing buffer to a final concentration of 1-5 mg/mL.
-
-
Reduction:
-
Add the 500 mM DTT stock solution to the protein sample to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the 500 mM this compound stock solution to a final concentration of 25 mM.
-
Incubate for 45 minutes at room temperature in the dark.
-
-
Quenching:
-
Add the 500 mM DTT stock solution to a final concentration of 15 mM to quench the excess this compound.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Downstream Applications:
-
The sample can now be diluted with the digestion buffer to reduce the urea concentration to below 1 M for enzymatic digestion or processed through a buffer exchange column for other applications.
-
Visualizations
Caption: Mechanism of specific and non-specific alkylation by iodoacetate.
Caption: Experimental workflow for minimizing non-specific iodoacetate binding.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 9. rsc.org [rsc.org]
Troubleshooting incomplete cysteine modification with Lithium iodoacetate
Welcome to the technical support center for troubleshooting cysteine modification with lithium iodoacetate. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during protein alkylation experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when using this compound to modify cysteine residues.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cysteine Alkylation | Suboptimal pH: The reaction between iodoacetate and cysteine thiols is pH-dependent. The thiol group needs to be in its deprotonated thiolate form to act as a nucleophile.[1][2] | - Optimize pH: Ensure the reaction buffer is at a slightly alkaline pH, typically between 8.0 and 8.5, to facilitate the deprotonation of cysteine residues.[3] - Verify Buffer Capacity: Confirm that your buffer has sufficient capacity to maintain the desired pH throughout the reaction. |
| Insufficient Reagent Concentration: The molar excess of this compound may be too low to drive the reaction to completion, especially for complex protein mixtures. | - Increase Reagent Concentration: Use a higher molar excess of this compound. A common starting point is a 10- to 20-fold molar excess over the total thiol concentration. Optimization may be required for your specific protein.[4] | |
| Short Reaction Time: The incubation time may not be sufficient for the alkylation reaction to go to completion. | - Extend Incubation Time: Increase the reaction time. Typical incubation times range from 30 to 60 minutes at room temperature.[5][6] For complex samples or if lower temperatures are used, longer incubation may be necessary. | |
| Low Reaction Temperature: The reaction rate is dependent on temperature. Lower temperatures will slow down the alkylation process. | - Increase Temperature: Perform the incubation at room temperature or 37°C to increase the reaction rate.[1] However, be mindful that higher temperatures can also increase the rate of side reactions. | |
| Incomplete Reduction of Disulfide Bonds: If disulfide bonds are not fully reduced to free thiols, these cysteine residues will not be available for alkylation. | - Optimize Reduction Step: Ensure complete reduction by using a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Typical concentrations are 5-10 mM DTT. - Incubate at Optimal Temperature: The reduction step is often carried out at an elevated temperature (e.g., 56°C or 60°C) for 30-60 minutes.[5][6] | |
| Steric Hindrance: The cysteine residue may be located in a sterically hindered region of the protein, making it inaccessible to the iodoacetate. | - Use Denaturing Conditions: Perform the alkylation under denaturing conditions (e.g., using urea or guanidinium chloride) to unfold the protein and expose buried cysteine residues.[1] | |
| Off-Target Modifications (Side Reactions) | High Reagent Concentration: Using a large excess of this compound can lead to the modification of other nucleophilic amino acid residues. | - Optimize Reagent Concentration: Titrate the this compound concentration to find the lowest effective amount that provides complete cysteine alkylation with minimal side reactions.[7] |
| Prolonged Reaction Time: Extended incubation times, especially with high reagent concentrations, increase the likelihood of off-target modifications. | - Optimize Reaction Time: Determine the minimum time required for complete cysteine alkylation through a time-course experiment.[7][8] | |
| High pH: Very high pH can increase the nucleophilicity of other amino acid side chains, leading to their alkylation. | - Maintain Optimal pH: Avoid excessively high pH. A pH of 8.0-8.5 is generally a good compromise between efficient cysteine alkylation and minimizing side reactions.[3] | |
| Presence of Light: Iodine-containing reagents can be light-sensitive, which may lead to the formation of reactive byproducts. | - Perform Reaction in the Dark: Protect the reaction mixture from light by wrapping the tube in aluminum foil or using amber-colored tubes.[6] | |
| Protein Precipitation during Alkylation | Reagent-Induced Precipitation: Addition of a high concentration of the this compound solution may cause the protein to precipitate. | - Stepwise Addition: Add the this compound solution to the protein sample in smaller aliquots while gently vortexing. - Check Buffer Compatibility: Ensure all components of your buffers are compatible and that the final concentration of salts is not causing precipitation. |
| pH Shift: The addition of iodoacetic acid (the acidic form) can lower the pH of a poorly buffered solution, potentially causing the protein to precipitate if it is near its isoelectric point. | - Use a Well-Buffered System: Ensure your buffer has adequate buffering capacity to handle the addition of the alkylating agent without a significant pH shift.[9] - Adjust pH After Addition: If necessary, readjust the pH of the reaction mixture after adding the this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for cysteine alkylation with this compound?
A1: The optimal pH for the reaction is slightly alkaline, typically between 8.0 and 8.5.[3] At this pH, the cysteine thiol group is deprotonated to the more nucleophilic thiolate anion, which readily reacts with iodoacetate.[2]
Q2: How can I confirm that cysteine modification is complete?
A2: You can assess the completeness of the alkylation by quantifying the remaining free thiols in your sample after the reaction. A common method for this is the Ellman's test, which uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to detect free sulfhydryl groups.[10] Alternatively, mass spectrometry can be used to identify both alkylated and unmodified cysteine-containing peptides.
Q3: What are the common side reactions of this compound, and how can I minimize them?
A3: Besides the desired reaction with cysteine, iodoacetate can also modify other amino acid residues with nucleophilic side chains, such as lysine, histidine, methionine, tyrosine, and the N-terminal amino group.[7][11][12] To minimize these off-target modifications, it is crucial to optimize the reaction conditions by:
-
Using the lowest effective concentration of this compound.[7][8]
-
Keeping the reaction time as short as necessary for complete cysteine alkylation.[7][8]
-
Maintaining the pH in the optimal range of 8.0-8.5.[3]
-
Performing the reaction in the dark to prevent the formation of reactive byproducts.[5][6]
Q4: Should I be concerned about this compound modifying other amino acids?
A4: Yes, off-target modifications can be a concern, especially in sensitive applications like mass spectrometry-based proteomics, as they can interfere with data analysis and interpretation.[13][14] For instance, the modification of methionine by iodine-containing reagents can lead to a neutral loss during mass spectrometry, which can decrease the identification rates of methionine-containing peptides.[13]
Q5: What is the difference between using this compound and iodoacetamide?
A5: Both reagents alkylate cysteine residues. Iodoacetamide is generally more reactive and reacts faster than iodoacetate.[5][15] Iodoacetate introduces a negative charge upon modification (carboxymethylation), while iodoacetamide does not (carbamidomethylation).[16] The choice between the two depends on the specific requirements of your experiment. For example, if maintaining the protein's overall charge is important, iodoacetamide might be preferred.
Experimental Protocols
Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry
This protocol is a general guideline for the alkylation of cysteine residues in a protein sample in solution.
Materials:
-
Protein sample
-
Denaturing Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating Agent: 500 mM this compound in water (prepare fresh and protect from light)
-
Quenching Solution: 500 mM DTT in water (prepare fresh)
-
Ammonium Bicarbonate (50 mM) for buffer exchange/dilution
Procedure:
-
Protein Solubilization and Denaturation: Dissolve the protein sample in the Denaturing Buffer to a final concentration of 1-5 mg/mL.
-
Reduction: Add the 500 mM DTT stock solution to the protein sample to a final concentration of 5-10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the 500 mM this compound stock solution to a final concentration of 20-25 mM (a 2-5 fold excess over DTT). Incubate for 45 minutes at room temperature in the dark.
-
Quenching: Add the 500 mM DTT stock solution to a final concentration of 10-15 mM to quench any unreacted this compound. Incubate for 15 minutes at room temperature in the dark.
-
Sample Cleanup: The sample is now ready for downstream processing such as buffer exchange, dialysis, or enzymatic digestion. For digestion with trypsin, the urea concentration should be diluted to below 1 M with a buffer like 50 mM ammonium bicarbonate.
Protocol 2: Quantification of Free Thiols using Ellman's Test
This protocol allows for the quantification of free sulfhydryl groups to assess the efficiency of the alkylation reaction.
Materials:
-
Alkylated protein sample
-
Control (un-alkylated) protein sample
-
Ellman's Reagent (DTNB) stock solution (e.g., 10 mM in 100 mM phosphate buffer, pH 8.0)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine or Glutathione standard solutions for generating a standard curve
Procedure:
-
Prepare Standard Curve: Prepare a series of known concentrations of the cysteine or glutathione standard in the Reaction Buffer.
-
Prepare Samples: Dilute the alkylated and control protein samples in the Reaction Buffer to a suitable concentration.
-
Reaction: To each standard and sample well in a 96-well plate, add a specific volume of the Ellman's Reagent stock solution.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Measurement: Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculation: Determine the concentration of free thiols in your samples by comparing their absorbance to the standard curve. The efficiency of alkylation can be calculated by comparing the free thiol concentration in the alkylated sample to the control sample.
Visualizations
Caption: Workflow for in-solution cysteine alkylation.
Caption: Troubleshooting logic for incomplete alkylation.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 11. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 16. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
Impact of pH and temperature on Lithium iodoacetate reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH and temperature on the reactivity of lithium iodoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the alkylation of cysteine residues with this compound?
The optimal pH for the reaction of iodoacetate with cysteine thiols is in the slightly alkaline range, typically between pH 7.5 and 9.0.[1][2][3] In this pH range, the thiol group (-SH) of cysteine is deprotonated to the more nucleophilic thiolate anion (-S⁻), which readily reacts with iodoacetate in a bimolecular nucleophilic substitution (SN2) reaction.[4][5][6]
Q2: What happens if the pH is too high or too low?
-
Low pH (below 7.0): The reaction rate is significantly reduced because the thiol group remains protonated, making it a weaker nucleophile.[7]
-
High pH (above 9.0): While the reaction with cysteine may be fast, the incidence of side reactions increases significantly.[1][3][8] Iodoacetate can react with other nucleophilic amino acid side chains such as lysine, histidine, methionine, and the N-terminal amino group.[1][3][9]
Q3: What is the recommended temperature for the alkylation reaction?
The alkylation reaction is typically performed at room temperature (around 20-25°C).[4][10][11] While moderately elevated temperatures (e.g., 37°C) can increase the reaction rate, higher temperatures can lead to a significant increase in undesirable side reactions.[10][11]
Q4: How does temperature affect the specificity of the reaction?
Increasing the temperature can dramatically decrease the specificity of the alkylation reaction. Studies on the closely related iodoacetamide have shown that as the temperature increases from room temperature to 85°C, the number of peptides with alkylated N-termini increases dramatically, while the number of correctly identified peptides with alkylated cysteine decreases.[10]
Q5: Is this compound stable in solution?
Iodoacetate and its derivatives are sensitive to light and can hydrolyze in aqueous solutions.[1][3][12][13] Therefore, it is crucial to prepare solutions fresh before each use and to perform the alkylation step in the dark to prevent degradation of the reagent.[1][3][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete or no alkylation of cysteine residues. | Suboptimal pH: The reaction buffer is not within the optimal pH range of 7.5-9.0. | Verify and adjust the pH of the reaction buffer.[1][2][4] |
| Reagent Degradation: The this compound solution was not freshly prepared or was exposed to light. | Always prepare fresh solutions of this compound immediately before use and protect them from light.[1][3][13] | |
| Insufficient Reagent: The molar excess of this compound to thiol groups is too low. | Use at least a 10-fold molar excess of the alkylating agent over the concentration of cysteine residues.[1] | |
| Short Reaction Time: The incubation time was not sufficient for the reaction to go to completion. | Increase the incubation time, typically 30-60 minutes at room temperature is sufficient.[1][15] | |
| Significant side reactions observed (e.g., modification of other amino acids). | pH is too high: The reaction was carried out at a pH above 9.0. | Lower the pH of the reaction buffer to the optimal range of 7.5-8.5 to increase specificity for cysteine.[1][2] |
| Temperature is too high: The reaction was performed at an elevated temperature. | Perform the alkylation step at room temperature.[10] | |
| Excess Reagent: A large excess of this compound was used. | Reduce the molar excess of the alkylating agent.[1][3] | |
| Prolonged Incubation: The sample was exposed to the alkylating agent for an extended period. | Reduce the incubation time.[8] Consider quenching the reaction with a thiol-containing reagent like DTT after the desired reaction time.[10] |
Quantitative Data
The following table summarizes the effect of temperature on the alkylation of peptides with iodoacetamide, a compound with similar reactivity to this compound. The data shows a decrease in the identification of peptides with alkylated cysteine and a significant increase in side reactions at the peptide N-terminus as the temperature rises.
| Temperature | Number of Identified Proteins | Number of Identified Peptides | Number of Peptides with Alkylated Cysteine | Number of Peptides with Alkylated N-terminus |
| Room Temp | 1,631 ± 33 | 7,982 ± 183 | 831 | 87 ± 4 |
| 40°C | 1,655 ± 9 | 8,132 ± 72 | 795 | 152 ± 11 |
| 70°C | 1,345 ± 45 | 7,123 ± 254 | 654 | 689 ± 43 |
| 85°C | 1,157 ± 32 | 6,178 ± 315 | 456 | 1,065 ± 55 |
Data adapted from a study on yeast whole-cell lysate peptides alkylated with iodoacetamide.[10]
Experimental Protocols
Protocol: Evaluating the Effect of pH and Temperature on Protein Alkylation
This protocol provides a general framework for testing the impact of pH and temperature on the efficiency and specificity of cysteine alkylation with this compound.
Materials:
-
Purified protein with known cysteine content
-
Denaturing buffer (e.g., 8 M Urea or 6 M Guanidine HCl in 100 mM Tris-HCl)
-
Reducing agent (e.g., 1 M Dithiothreitol - DTT)
-
Alkylation agent (freshly prepared 500 mM this compound in water, protected from light)
-
Reaction buffers with varying pH (e.g., 100 mM Tris-HCl at pH 7.0, 8.0, and 9.0)
-
Quenching solution (e.g., 1 M DTT)
-
Incubators or water baths set to different temperatures (e.g., Room Temperature, 37°C, 50°C)
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in the denaturing buffer.
-
Add the reducing agent to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation under Varied Conditions:
-
Aliquot the reduced protein sample into different tubes.
-
Dilute each aliquot with a reaction buffer of a specific pH to lower the denaturant concentration (e.g., to < 2 M Urea).
-
Add freshly prepared this compound to each tube to a final concentration of 25 mM.
-
Incubate the tubes at their respective experimental temperatures (e.g., RT, 37°C, 50°C) for 45 minutes in the dark.
-
-
Quenching the Reaction:
-
Stop the alkylation reaction by adding the quenching solution to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Analysis:
-
The samples are now ready for downstream analysis, such as mass spectrometry, to determine the extent of cysteine alkylation and the presence of any side reactions.
-
Visualizations
Caption: Relationship between pH and this compound reaction outcome.
Caption: Workflow for troubleshooting incomplete alkylation reactions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 12. Page loading... [guidechem.com]
- 13. ubpbio.com [ubpbio.com]
- 14. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Lithium Iodoacetate in Protein Samples
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively removing excess lithium iodoacetate from protein samples. Residual iodoacetate can interfere with downstream applications by causing non-specific modifications of amino acid residues, which can compromise protein integrity and impact analyses such as mass spectrometry.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound from my protein sample?
Excess this compound can lead to "off-target" effects by non-specifically modifying amino acid residues other than cysteine, such as methionine.[1] This can alter peptide masses and potentially interfere with protein identification in mass spectrometry and other assays that rely on specific protein structures or functional groups.[1]
Q2: What are the common methods for removing excess this compound?
The primary methods for separating proteins from small molecules like iodoacetate include:
-
Quenching: Inactivating excess iodoacetate by adding a thiol-containing reagent.[1]
-
Size-Exclusion Chromatography (Gel Filtration): Separating molecules based on size, where larger proteins elute before smaller molecules like iodoacetate.[1]
-
Dialysis: Using a semi-permeable membrane to allow small molecules to diffuse out of the protein sample.[1]
-
Protein Precipitation: Precipitating the protein to separate it from the soluble iodoacetate in the supernatant.[1][2]
Q3: How do I select the most appropriate removal method for my experiment?
The best method depends on your protein's stability, the required purity, sample volume, and the intended downstream application.[1]
-
For rapid inactivation: Quenching is the fastest way to stop the alkylation reaction.[1]
-
For gentle removal and buffer exchange: Size-exclusion chromatography and dialysis are mild methods that help preserve the native protein structure.[1] Dialysis is suitable for larger sample volumes but is more time-consuming.[1]
-
For concentrating the sample: Protein precipitation can both remove contaminants and concentrate the protein.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inefficient removal of iodoacetate | Inadequate concentration gradient in dialysis. | Use a dialysis buffer volume at least 100 times larger than your sample volume and change the buffer multiple times (e.g., after 2-4 hours and then overnight).[1] |
| Incorrect membrane pore size for dialysis. | Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that retains your protein while allowing iodoacetate to pass through (e.g., 3.5-10 kDa).[1] | |
| Low protein recovery after precipitation | Incomplete precipitation. | For acetone precipitation, use at least four volumes of ice-cold acetone and incubate at -20°C for a sufficient duration (e.g., 1 hour to overnight).[1] |
| Disturbance of the protein pellet. | After centrifugation, carefully decant the supernatant without disturbing the pellet.[1] | |
| Precipitated protein is difficult to redissolve | Protein denaturation. | Use resuspension buffers containing chaotropic agents like urea or guanidine hydrochloride, or detergents such as SDS. Gentle vortexing or sonication can also aid in solubilization.[1] |
| Protein precipitation during iodoacetate treatment | High concentration of protein or iodoacetate. | Try diluting the sample. The increased hydrophobicity after alkylation can sometimes lead to precipitation.[4] |
| Reaction of DTT with iodoacetate. | If using DTT as a reducing agent, consider switching to TCEP (tris(2-carboxyethyl)phosphine) to avoid potential precipitation upon reaction with iodoacetate.[4] | |
| Interference from quenching agent in downstream applications | Residual quenching agent in the sample. | After quenching, it is often necessary to perform a subsequent cleanup step like size-exclusion chromatography or dialysis to remove both the quenched iodoacetate and the excess quenching agent.[1] |
Experimental Protocols
Protocol 1: Quenching Excess this compound
This protocol rapidly inactivates any remaining iodoacetate.
Quantitative Data Summary:
| Reagent | Final Concentration | Incubation Time | Temperature |
| Dithiothreitol (DTT) | 5-10 mM | 15-30 minutes | Room Temperature |
Methodology:
-
Following the alkylation reaction, add a thiol-containing reagent like DTT to a final concentration of 5-10 mM.[1]
-
Incubate the sample for 15-30 minutes at room temperature.[1]
-
Proceed with a subsequent removal method such as size-exclusion chromatography or dialysis to eliminate the quenched iodoacetate and excess DTT.[1]
Figure 1. Workflow for quenching excess this compound.
Protocol 2: Size-Exclusion Chromatography (Spin Column)
This method, also known as gel filtration, separates molecules based on their size.[5]
Methodology:
-
Choose a desalting spin column with an MWCO appropriate for your protein's size.
-
Equilibrate the column with the desired final buffer by centrifuging according to the manufacturer's instructions.[1]
-
Apply the protein sample containing excess iodoacetate to the column.[1]
-
Centrifuge the column to elute the protein. The protein will now be in the new buffer, separated from the smaller iodoacetate molecules.[1]
Figure 2. Workflow for size-exclusion chromatography using a spin column.
Protocol 3: Dialysis
Dialysis is a gentle method suitable for larger sample volumes.[1]
Quantitative Data Summary:
| Parameter | Recommendation |
| Buffer Volume | ≥100 times the sample volume |
| Temperature | 4°C (with gentle stirring) |
| Buffer Changes | At least 3 changes over 4-24 hours |
Methodology:
-
Transfer the protein sample into dialysis tubing with an appropriate MWCO.
-
Place the sealed tubing in a beaker containing at least 100 times the sample volume of the desired buffer.[1]
-
Stir the buffer gently at 4°C.[1]
-
Change the buffer at least three times over a period of 4 to 24 hours to maintain a sufficient concentration gradient for diffusion.[1]
References
Technical Support Center: Mass Spectrometry Artifacts Associated with Iodoacetate Alkylation and Lithium Ions
Welcome to the technical support center for troubleshooting mass spectrometry experiments. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve artifacts arising from the use of iodoacetate-based alkylating agents and the presence of lithium ions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using iodoacetate in protein sample preparation for mass spectrometry?
A1: Iodoacetate is an alkylating agent used to covalently modify the thiol groups (-SH) of cysteine residues. This process, known as carboxymethylation, is critical for preventing the re-formation of disulfide bonds after they have been reduced by reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This ensures that proteins remain in a reduced and denatured state, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry.[1][2]
Q2: What are the common artifacts observed when using iodoacetate or its amide form, iodoacetamide?
A2: The most common artifacts are off-target alkylation of other amino acid residues besides cysteine. Due to the high reactivity of iodoacetate and iodoacetamide, they can also modify the N-terminus of peptides, as well as the side chains of methionine, lysine, histidine, aspartate, glutamate, serine, threonine, and tyrosine.[3][4][5] This can complicate data analysis by increasing the number of unexpected modifications.
Q3: I am observing unexpected mass shifts of +57 Da or +58 Da on non-cysteine residues. What is the cause?
A3: A mass shift of +57 Da corresponds to carbamidomethylation (from iodoacetamide), and +58 Da corresponds to carboxymethylation (from iodoacetic acid). Seeing these on residues other than cysteine is a classic sign of off-target alkylation.[6] This is more likely to occur with longer incubation times, higher concentrations of the alkylating agent, or at a higher pH.[3]
Q4: My spectra show a mass loss of -48 Da for some methionine-containing peptides. What could be the reason?
A4: This is a known artifact associated with the alkylation of methionine by iodine-containing reagents like iodoacetamide or iodoacetate.[5][6][7] The modified methionine can undergo in-source fragmentation during mass spectrometry analysis, leading to a neutral loss of the modified side chain, which results in a net mass change of -48 Da.[5][6]
Q5: What are lithium adducts and how do they appear in my mass spectrum?
A5: Lithium adducts are ions formed when a lithium cation ([Li]⁺) associates with an analyte molecule. In positive ion mode mass spectrometry, you may observe peaks corresponding to [M+Li]⁺, where M is the mass of your analyte.[8][9][10] Since lithium has a mass of approximately 7 Da, you will see a peak at M+7. The presence of lithium can arise from the use of lithium-containing reagents (like lithium iodoacetate) or from trace amounts in solvents, glassware, or the sample matrix.[11]
Q6: Can lithium adducts be beneficial in mass spectrometry?
A6: Yes, in some cases, the formation of lithiated adducts can be advantageous. For certain classes of molecules like lipids and steroids, lithium adduction can stabilize the ion and promote specific fragmentation patterns that are useful for structural elucidation.[8][9][10]
Troubleshooting Guides
Issue 1: Excessive Off-Target Alkylation
Symptoms:
-
Numerous peptide modifications corresponding to carbamidomethylation (+57 Da) or carboxymethylation (+58 Da) on non-cysteine residues.
-
Reduced signal intensity for the correctly alkylated peptides.
-
Complex spectra that are difficult to interpret.
Possible Causes:
-
Concentration of iodoacetate is too high.
-
Alkylation reaction time is too long.
-
The pH of the reaction buffer is too high (pH > 8.5), which can deprotonate other nucleophilic groups and make them more reactive.
-
The quenching step is inefficient or absent.
Solutions:
-
Optimize Reagent Concentration: Use a lower molar excess of iodoacetate over the reducing agent. A 2- to 3-fold molar excess is often sufficient.
-
Control Reaction Time and Temperature: Reduce the incubation time for the alkylation step (e.g., to 20-30 minutes) and ensure it is carried out at room temperature in the dark.
-
Buffer pH: Maintain the pH of the reaction buffer between 7.5 and 8.5 to favor the specific alkylation of cysteine residues.
-
Quench the Reaction: After alkylation, quench the excess iodoacetate by adding a thiol-containing reagent like DTT or 2-mercaptoethanol.
Issue 2: Presence of Unwanted Lithium and Other Metal Adducts
Symptoms:
-
Observation of peaks at [M+7]⁺ (Lithium), [M+23]⁺ (Sodium), and [M+39]⁺ (Potassium).
-
Splitting of the analyte signal between the protonated form [M+H]⁺ and various adduct forms, leading to a decrease in the signal-to-noise ratio for the ion of interest.[12]
Possible Causes:
-
Use of this compound as the alkylating agent.
-
Contamination of solvents, reagents, or sample tubes with lithium or other alkali metal salts.[11]
Solutions:
-
Use High-Purity Reagents and Solvents: Utilize LC-MS grade solvents and high-purity reagents to minimize metal ion contamination.
-
Acidify the Mobile Phase: Adding a small amount of an organic acid like formic acid to the mobile phase can provide an excess of protons and favor the formation of the [M+H]⁺ ion over metal adducts.[12]
-
Use of Adduct-Suppressing Additives: In some cases, adding a volatile salt like ammonium acetate can help to create a more reproducible ratio of adducts or favor the formation of ammonium adducts [M+NH₄]⁺, which can be more easily controlled.[13]
-
Consider an Alternative Alkylating Agent: If lithium adducts from this compound are problematic, consider using sodium iodoacetate or iodoacetic acid.
Data Summary
Comparison of Common Alkylating Agents
| Alkylating Agent | Mass Shift (Da) | Advantages | Disadvantages |
| Iodoacetamide | +57.021 | High reactivity, most commonly used.[4] | Prone to off-target alkylation of Met, Lys, His, N-terminus.[3][5] |
| Iodoacetic Acid | +58.005 | High reactivity. | Similar off-target reactivity to iodoacetamide.[5] |
| Chloroacetamide | +57.021 | Less off-target alkylation than iodoacetamide.[4] | Can cause significant methionine oxidation.[4] |
| Acrylamide | +71.037 | More specific to cysteine than iodine-containing reagents.[2] | Slower reaction kinetics. |
| N-ethylmaleimide (NEM) | +125.048 | Highly specific for thiols. | Can introduce chirality, potentially complicating analysis. |
Experimental Protocols
Standard Protocol for Reduction and Alkylation of Proteins
This protocol provides a general guideline for the reduction and alkylation of cysteine residues in a protein sample prior to mass spectrometry analysis.
-
Denaturation and Reduction:
-
Resuspend the protein sample in a denaturing buffer (e.g., 8 M Urea or 6 M Guanidine HCl in 100 mM Tris-HCl, pH 8.0).
-
Add a reducing agent, such as DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.
-
Incubate the sample for 1 hour at 37°C to reduce all disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Prepare a fresh stock solution of the alkylating agent (e.g., 100 mM iodoacetate in the same buffer). Protect the solution from light.
-
Add the iodoacetate solution to the protein sample to a final concentration that is in a 2- to 3-fold molar excess over the total thiol concentration (from the reducing agent).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Quenching:
-
Quench the alkylation reaction by adding a thiol-containing compound, such as DTT, to a final concentration that is in excess of the iodoacetate concentration.
-
Incubate for 15 minutes at room temperature to consume any remaining iodoacetate.
-
-
Downstream Processing:
-
The alkylated protein sample is now ready for buffer exchange, dialysis, or enzymatic digestion for mass spectrometry analysis.
-
Visual Guides
Caption: Experimental workflow for protein alkylation and points of artifact introduction.
Caption: A troubleshooting decision tree for identifying common mass spectrometry artifacts.
References
- 1. nbinno.com [nbinno.com]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Step away from the iodoacetamide [matrixscience.com]
- 6. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. Formation of lithiated adducts of glycerophosphocholine lipids facilitates their identification by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lithium ion adduction enables UPLC-MS/MS-based analysis of multi-class 3-hydroxyl group-containing keto-steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stability of Lithium Iodoacetate in Aqueous Buffer Solutions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of lithium iodoacetate in aqueous buffer solutions. It is intended for researchers, scientists, and drug development professionals who use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is the lithium salt of iodoacetic acid. It is a potent alkylating agent commonly used in biochemical research to modify cysteine residues in proteins. This modification is often performed to inhibit enzyme activity or to prevent the reformation of disulfide bonds after their reduction.
Q2: What are the main factors affecting the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by the following factors:
-
pH: Stability decreases as the pH becomes more alkaline.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Light: this compound is light-sensitive and should be protected from light to prevent photodecomposition.[1]
-
Buffer Composition: The components of the buffer solution can significantly impact stability. Nucleophilic buffers, such as those containing primary amines (e.g., Tris), can react directly with iodoacetate, leading to its consumption.
Q3: How does this compound degrade in aqueous solutions?
A3: The primary degradation pathway for iodoacetate in aqueous solution is hydrolysis, which results in the formation of glycolic acid and iodide. At alkaline pH, this reaction, also known as saponification, is accelerated.
Q4: Which buffers are recommended for use with this compound?
A4: For applications where the primary goal is the alkylation of a target molecule, it is recommended to use non-nucleophilic buffers. This is to minimize the reaction of the buffer itself with the iodoacetate. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
MOPS
Buffers containing primary or secondary amines, such as Tris, should be used with caution as they can act as nucleophiles and compete with the target molecule for reaction with iodoacetate.
Q5: How should I prepare and store this compound solutions?
A5: To ensure the potency of your this compound solutions, it is crucial to prepare them fresh for each experiment. If a stock solution must be prepared, it should be stored at a low temperature (2-8°C), protected from light, and used as soon as possible. The stability of iodoacetamide, a related compound, is known to be poor in solution, necessitating fresh preparation.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no alkylation of the target molecule. | Degradation of this compound: The solution may have been prepared in advance and stored improperly, exposed to light, or subjected to high temperatures. The pH of the solution may be too high, leading to rapid hydrolysis. | Prepare fresh this compound solutions for each experiment. Ensure solutions are protected from light by using amber vials or wrapping containers in aluminum foil. Perform reactions at a controlled, and if possible, lower temperature. Maintain the pH of the reaction in the optimal range for your experiment, keeping in mind that stability decreases at higher pH. |
| Reactive buffer components: The buffer being used (e.g., Tris) is reacting with and consuming the iodoacetate. | Switch to a non-nucleophilic buffer such as PBS, HEPES, or MOPS. If a nucleophilic buffer is required for the experimental system, consider increasing the molar excess of this compound to compensate for the amount that reacts with the buffer. This may require optimization. | |
| Inconsistent or non-reproducible experimental results. | Variable degradation of this compound: Inconsistent preparation and storage of this compound solutions between experiments can lead to varying effective concentrations. Fluctuations in experimental conditions (temperature, pH, light exposure) can also contribute. | Standardize the protocol for the preparation and handling of this compound solutions. Ensure that all experimental parameters (temperature, pH, incubation time, light exposure) are kept consistent across all experiments. |
| Precipitate forms in the this compound solution. | Reaction with buffer components or low solubility under specific conditions: While this compound is generally soluble in water, changes in temperature or the presence of certain salts in the buffer could potentially lead to precipitation. | Ensure all components are fully dissolved. If using a concentrated stock solution, ensure it is fully equilibrated to the working temperature before use. If precipitation persists, consider preparing a fresh solution or filtering the solution before use, and re-validating its concentration. |
Data on Stability of Iodoacetate
While specific kinetic data for the degradation of this compound in various buffers is limited in publicly available literature, the following table summarizes the expected relative stability based on the known chemical properties of iodoacetate and related compounds. The degradation of iodoacetate generally follows pseudo-first-order kinetics in a buffered solution.
| Buffer | pH | Temperature | Expected Relative Stability | Comments |
| Phosphate | 6.0 | 4°C | High | Acidic pH and low temperature favor stability. |
| Phosphate | 7.4 | 25°C | Moderate | Near-neutral pH and room temperature will result in some degradation over time. |
| Phosphate | 8.5 | 37°C | Low | Alkaline pH and elevated temperature will significantly accelerate hydrolysis. |
| HEPES | 7.4 | 25°C | Moderate | As a non-nucleophilic buffer, the primary degradation pathway is hydrolysis. |
| Tris | 7.4 | 25°C | Low to Moderate | The primary amine in Tris can act as a nucleophile, leading to an additional degradation pathway besides hydrolysis. |
| Tris | 8.5 | 25°C | Low | The combination of alkaline pH and the nucleophilic nature of Tris will lead to faster degradation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method for determining the stability of this compound in a specific buffer solution over time.
1. Materials:
-
This compound
-
Selected aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
High-purity water
-
Amber vials or vials wrapped in aluminum foil
-
Temperature-controlled incubator or water bath
-
HPLC or LC-MS system with a suitable column (e.g., C18) for analysis
2. Preparation of Solutions:
-
Prepare the desired aqueous buffer solution at the target pH and concentration.
-
Prepare a stock solution of this compound in the chosen buffer. This should be done immediately before starting the experiment. The concentration should be high enough to allow for accurate quantification after dilution.
3. Experimental Procedure:
-
Aliquots of the this compound solution are placed in amber vials and stored under the desired temperature and light conditions.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), a vial is removed.
-
The sample is immediately analyzed by a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the remaining this compound.[3][4]
-
A control sample (time 0) should be analyzed at the beginning of the experiment to establish the initial concentration.
4. Data Analysis:
-
The concentration of this compound is plotted against time.
-
The degradation kinetics can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
The rate constant (k) and half-life (t½) of this compound under the specific conditions can then be calculated.
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solution.
Caption: Workflow for assessing the stability of this compound.
Caption: Logical relationship of iodoacetate reactivity in different buffer types.
References
Technical Support Center: Minimizing Off-Target Reactions of Lithium Iodoacetate
Welcome to the technical support center for the effective use of lithium iodoacetate in your research. This resource provides in-depth guidance on minimizing off-target reactions to ensure the specificity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an alkylating agent commonly used in biochemistry and proteomics. Its primary application is the irreversible modification of cysteine residues in proteins. This process, known as carboxymethylation, is crucial for preventing the reformation of disulfide bonds after reduction, which is a standard step in protein sample preparation for mass spectrometry and other analytical techniques.[1][2]
Q2: What are the main off-target reactions of this compound?
A2: While highly reactive towards cysteine residues, this compound can also react with other amino acid side chains, leading to off-target modifications. The most common off-target reactions occur with methionine, histidine, lysine, aspartate, glutamate, and the N-terminus of proteins.[3][4][5][6] The extent of these reactions is highly dependent on experimental conditions.
Q3: Why is it important to minimize off-target reactions?
A3: Off-target modifications can lead to several experimental complications, including:
-
Inaccurate protein identification and quantification in proteomics studies.
-
Alteration of protein structure and function , leading to misleading results in functional assays.
-
Generation of experimental artifacts , making data interpretation difficult.
-
Reduced specificity when used as an enzyme inhibitor, for example, of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[7][8]
Q4: How does pH affect the specificity of this compound?
A4: pH is a critical factor influencing the reactivity and specificity of this compound. Cysteine alkylation is most efficient at a slightly alkaline pH (7.5-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion.[1][9] At lower pH values (acidic conditions), the reaction with methionine is favored.[10][11] Reactions with histidine are also pH-dependent, with a maximal rate observed around pH 5.5.[12]
Q5: Is this compound light-sensitive?
A5: Yes, this compound is light-sensitive.[5][6][13] It is recommended to prepare solutions fresh and to perform alkylation reactions in the dark to prevent degradation of the reagent and the formation of reactive iodine species that can cause other unwanted modifications.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of off-target modifications (e.g., on methionine, histidine, lysine) | Incorrect pH: Reaction buffer is too acidic or too basic. | Maintain the reaction buffer pH between 7.5 and 8.0 for optimal cysteine specificity.[5] |
| Excess reagent: Using a large molar excess of this compound. | Use the lowest effective concentration of this compound. A 2-fold molar excess over the reducing agent (e.g., DTT) is a good starting point. | |
| Prolonged incubation time: Allowing the reaction to proceed for too long. | Optimize the incubation time. For most applications, 20-30 minutes at room temperature is sufficient.[14][15] | |
| Elevated temperature: Performing the reaction at a high temperature. | Conduct the alkylation step at room temperature unless a specific protocol requires otherwise.[1] | |
| Incomplete alkylation of cysteine residues | Insufficient reagent: Not enough this compound to react with all free thiols. | Use at least a 10-fold molar excess of iodoacetamide to sulfhydryls.[5] Ensure the reducing agent (e.g., DTT, TCEP) has been completely consumed or removed if it interferes with alkylation. |
| Reagent degradation: this compound solution was not freshly prepared or was exposed to light. | Always prepare this compound solutions immediately before use and protect them from light.[5][6][16] | |
| Incorrect pH: Reaction buffer pH is too low. | Ensure the pH is in the optimal range of 7.5-8.5 to facilitate the deprotonation of cysteine thiols.[1] | |
| Protein precipitation upon addition of this compound | High concentration of reagent: The addition of a high concentration of the alkylating agent may cause protein precipitation. | Try diluting the protein sample before adding the iodoacetamide.[17] |
| Reaction with reducing agent: Dithiothreitol (DTT) can react with iodoacetamide and precipitate. | Consider using an alternative reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), which is less prone to precipitation with iodoacetamide.[17] | |
| Protein denaturation: The combination of reducing and alkylating agents can lead to protein unfolding and aggregation. | Ensure the buffer contains appropriate solubilizing agents, such as urea or guanidine hydrochloride, if compatible with your downstream applications.[17] | |
| Inhibition of non-target enzymes in cellular assays | Off-target effects: this compound is known to inhibit other enzymes besides its intended target, such as those involved in glutathione metabolism.[7][18] | Use the lowest effective concentration of this compound and the shortest possible incubation time to minimize effects on other cellular processes. Consider using a more specific inhibitor if available. |
| Cellular toxicity: High concentrations of this compound can be toxic to cells.[7] | Perform a dose-response curve to determine the optimal concentration that achieves the desired effect without causing significant cell death. |
Data Presentation: Quantitative Comparison of Off-Target Reactions
The following table summarizes the relative reactivity of different amino acid residues with iodoacetamide (a closely related compound to this compound) under various conditions. This data highlights the importance of controlling experimental parameters to achieve high specificity for cysteine modification.
Table 1: Effect of Alkylating Agents on Off-Target Modifications
| Alkylating Agent | Peptides with Alkylated Cysteine | Peptides with Alkylated N-terminus | Peptides with Alkylated Lysine |
| Iodoacetamide (IAA) | 818 ± 29 | 92 ± 8 | 15 ± 2 |
| Acrylamide (AA) | 785 ± 40 | 133 ± 9 | 10 ± 1 |
Data adapted from a study on yeast lysate proteomics, representing the number of identified peptides with the specified modification.[19]
Table 2: pH Dependence of Amino Acid Reactivity with Iodoacetamide
| Amino Acid | Optimal pH for Reaction | Comments |
| Cysteine | 7.5 - 8.5 | Reaction targets the more nucleophilic thiolate anion.[1][9] |
| Methionine | 2.0 - 5.0 | Reaction is relatively independent of pH in this range.[10][11][20] |
| Histidine | ~5.5 | The rate of alkylation reaches a maximum at this pH.[12] |
Experimental Protocols
Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry
This protocol describes a standard procedure for the reduction and alkylation of proteins in solution prior to enzymatic digestion and mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: 500 mM Dithiothreitol (DTT) or 500 mM Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation agent: 500 mM this compound (prepare fresh)
-
Quenching reagent: 500 mM DTT
Procedure:
-
Reduction: To your protein solution, add the reducing agent to a final concentration of 5 mM (e.g., 10 µL of 500 mM DTT to 990 µL of protein sample). Incubate for 30-60 minutes at 37-56°C.[21]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Prepare the 500 mM this compound solution immediately before use in a light-protected tube. Add the this compound solution to the protein sample to a final concentration of 15 mM (e.g., 30 µL of 500 mM this compound to the 1 mL reaction). Incubate for 30 minutes at room temperature in the dark.[16]
-
Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM to consume any excess this compound. Incubate for 15 minutes at room temperature in the dark.
-
The protein sample is now ready for buffer exchange, digestion, and subsequent analysis.
Protocol 2: Quantification of On- and Off-Target Modifications by Mass Spectrometry
This workflow outlines the steps to identify and quantify both intended (on-cysteine) and unintended (off-target) modifications using mass spectrometry.
Procedure:
-
Sample Preparation: Prepare your protein samples according to Protocol 1, using different conditions you wish to test (e.g., varying pH, iodoacetate concentration, incubation time).
-
Enzymatic Digestion: Digest the alkylated proteins with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching: Search the acquired MS/MS data against a protein sequence database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
Variable Modification Settings: In the search parameters, include carboxymethylation of cysteine as a fixed or variable modification. Crucially, also include potential off-target modifications as variable modifications on other residues (e.g., carboxymethylation of methionine, histidine, lysine, N-terminus).
-
Data Analysis: Analyze the search results to determine the percentage of peptides identified with on-target and off-target modifications under each experimental condition. This will allow you to identify the conditions that minimize off-target reactions.
Visualizations
Caption: A logical workflow for optimizing experimental conditions to minimize off-target reactions of this compound.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodoacetate inhibition of glyceraldehyde-3-phosphate dehydrogenase as a model of human myophosphorylase deficiency (McArdle's disease) and phosphofructokinase deficiency (Tarui's disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Lodoacetate lithium + heparin lithium tubes | Deltalab Group [deltalabgroup.com]
- 14. benchchem.com [benchchem.com]
- 15. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Lithium Iodoacetate Labeling Reactions
Welcome to the technical support center for Lithium Iodoacetate (LIA) labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency and specificity of their protein labeling experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to help you achieve optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during LIA labeling of proteins, particularly targeting cysteine residues.
Q1: Why is my labeling efficiency low?
A1: Low labeling efficiency can stem from several factors related to reagent activity, reaction conditions, and protein structure.
-
Suboptimal pH: The alkylation of cysteine residues by iodoacetate is highly pH-dependent. The reaction targets the nucleophilic thiolate anion (-S⁻) of the cysteine side chain. For the reaction to proceed efficiently, the pH of the buffer should be close to or slightly above the pKa of the cysteine thiol group (typically ~8.5), which ensures a sufficient concentration of the reactive thiolate.[1] A slightly alkaline pH of 7.5-8.5 is generally recommended.[2][3]
-
Incomplete Reduction of Disulfide Bonds: LIA can only label free thiol groups. If your protein contains disulfide bonds (cystines), they must be fully reduced to free cysteines prior to the alkylation step. Ensure your reducing agent (e.g., DTT or TCEP) is active and used in sufficient molar excess.
-
Reagent Instability: this compound, like other haloacetamides, is sensitive to light and hydrolysis.[2][4] Always prepare LIA solutions fresh before each experiment and protect them from light to maintain reactivity.[2][4]
-
Insufficient Reagent Concentration: A sufficient molar excess of LIA over the total concentration of thiol groups (from both the protein and the reducing agent, if applicable) is necessary to drive the reaction to completion. A 2-3 fold molar excess over the reducing agent is a good starting point.[5]
Q2: I'm observing non-specific labeling of other amino acid residues. How can I prevent this?
A2: Off-target alkylation is a common problem, especially at high pH and high concentrations of the alkylating agent.
-
Control the pH: While a slightly alkaline pH is needed for cysteine reactivity, excessively high pH (> 8.5-9.0) can deprotonate other nucleophilic groups, such as the ε-amino group of lysine or the imidazole group of histidine, making them susceptible to alkylation.[2][6] Maintaining the pH within the optimal 7.5-8.0 range can significantly improve specificity.[2]
-
Optimize Reagent Concentration: Using a large excess of LIA can lead to the modification of less reactive sites.[7][8] It is advisable to titrate the LIA concentration to find the lowest effective amount that still provides complete labeling of cysteines.
-
Limit Reaction Time: Prolonged incubation times can increase the likelihood of side reactions. Typical reaction times range from 30 to 60 minutes at room temperature.[4][9]
Q3: My protein is precipitating after adding this compound. What is causing this?
A3: Protein precipitation during the alkylation step can occur for a few reasons:
-
Protein Denaturation: The preceding reduction step, often carried out at elevated temperatures (e.g., 56-60°C), can cause protein denaturation and aggregation.[9]
-
Increased Hydrophobicity: Alkylation of cysteine residues increases the hydrophobicity of the protein surface, which can lead to aggregation and precipitation, especially for proteins that are already marginally soluble.
-
High Protein Concentration: Working with highly concentrated protein solutions can increase the propensity for aggregation. If precipitation is an issue, try diluting the protein sample.
Q4: Should I use this compound or Iodoacetamide?
A4: Both iodoacetate and iodoacetamide are effective cysteine alkylating agents, but they have key differences.
-
Reactivity: Iodoacetamide generally reacts faster with cysteine residues than iodoacetate.[10]
-
Charge: Iodoacetate introduces a negative charge upon modification (S-carboxymethylcysteine), whereas iodoacetamide results in a neutral modification (S-carboxyamidomethylcysteine).[11] This introduction of a charge may be undesirable as it can alter the protein's isoelectric point and potentially its structure or function.
-
Application: Iodoacetamide is more commonly used in proteomics workflows for mass spectrometry, in part due to its higher reactivity and the neutral modification it imparts.[5][6]
Quantitative Data on Reaction Parameters
Optimizing reaction conditions is critical for achieving high efficiency and specificity. The following tables summarize the effects of key parameters on the alkylation reaction.
Table 1: Effect of pH on Cysteine Alkylation
| pH | Relative Reaction Rate | Remarks |
| < 7.0 | Low | The concentration of the reactive thiolate anion is low, resulting in a slow reaction. |
| 7.5 - 8.5 | Optimal | Balances a high concentration of the thiolate anion with minimal reactivity of other nucleophilic residues like lysine and histidine.[2][3] |
| > 9.0 | High | While the reaction with cysteine is fast, the risk of off-target alkylation of lysine and other residues increases significantly.[2][6] |
Table 2: Recommended Reagent Concentrations and Incubation Conditions
| Parameter | Recommended Range | Notes |
| Reducing Agent (DTT/TCEP) | 5 - 10 mM | A sufficient concentration to fully reduce all disulfide bonds. TCEP has the advantage of not containing a thiol group itself, thus not competing with the protein for the alkylating agent. |
| LIA Molar Excess | 2-3 fold over reducing agent | A common starting point to ensure complete alkylation. May need optimization for specific proteins to minimize off-target effects.[5] |
| Incubation Temperature | Room Temperature (~25°C) | Provides a good balance of reaction rate and stability. Higher temperatures can accelerate side reactions. |
| Incubation Time | 30 - 60 minutes | Sufficient for the reaction to go to completion under optimal conditions. Longer times may increase non-specific modifications.[4][9] |
| Light Conditions | In the dark | Iodoacetate and its derivatives are light-sensitive. Performing the incubation in the dark is crucial to prevent reagent degradation.[2][4] |
Experimental Protocols
Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry
This protocol describes a general workflow for reducing and alkylating proteins in solution prior to enzymatic digestion.
Materials:
-
Protein sample (1-5 mg/mL)
-
Denaturation Buffer: 6 M Urea or Guanidine-HCl in 100 mM Tris-HCl, pH 8.3
-
Reducing Agent Stock: 500 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating Agent Stock: 500 mM this compound (LIA) in water (prepare fresh, protect from light)
-
Quenching Reagent: 500 mM DTT in water
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
Procedure:
-
Denaturation & Reduction:
-
To your protein sample, add an equal volume of Denaturation Buffer.
-
Add 500 mM DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30-45 minutes to reduce disulfide bonds.[9]
-
-
Cooling:
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Add 500 mM LIA to a final concentration of 25-30 mM. This provides a ~2.5-3x molar excess over DTT.
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
-
Quenching (Optional but Recommended):
-
Add 500 mM DTT to a final concentration of 15 mM (in addition to the initial 10 mM) to quench any excess, unreacted LIA.
-
Incubate for 15 minutes at room temperature in the dark. This step prevents modification of the digestive enzyme (e.g., trypsin) in the next step.
-
-
Buffer Exchange / Dilution:
-
Dilute the sample at least 5-fold with Digestion Buffer to lower the concentration of urea/guanidine to <1 M, which is necessary for optimal enzyme activity.
-
-
Digestion:
-
Proceed with your standard enzymatic digestion protocol (e.g., with trypsin).
-
Visualizations
Reaction Mechanism
The alkylation of a cysteine residue by iodoacetate proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of cysteine acts as a nucleophile, attacking the carbon atom bonded to the iodine. This results in the displacement of the iodide ion and the formation of a stable thioether bond.[1]
Experimental Workflow
This diagram outlines the standard procedure for protein sample preparation involving reduction and alkylation before analysis.
Troubleshooting Logic
This flowchart provides a logical path to diagnose and resolve common issues during LIA labeling experiments.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 10. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 11. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Head-to-Head Battle for Cysteine Alkylation: Lithium Iodoacetate vs. Iodoacetamide
For researchers, scientists, and drug development professionals engaged in proteomics and protein chemistry, the effective alkylation of cysteine residues is a critical step to ensure protein stability and enable accurate downstream analysis. This guide provides a comprehensive comparison of two commonly employed alkylating agents: lithium iodoacetate and iodoacetamide. By examining their reactivity, specificity, and potential for off-target effects, this document aims to equip researchers with the necessary information to make an informed decision for their experimental needs.
The prevention of disulfide bond reformation after reduction is paramount for reproducible results in mass spectrometry-based proteomics and other protein analysis techniques. Both this compound and iodoacetamide are irreversible alkylating agents that covalently modify the thiol group of cysteine residues, thereby preventing their reoxidation. While both achieve the same fundamental goal, their chemical properties lead to notable differences in performance.
Performance Comparison at a Glance
| Feature | This compound | Iodoacetamide | Reference |
| Reaction Speed | Slower | Substantially Faster | [1] |
| Primary Target | Cysteine | Cysteine | |
| Off-Target Reactions | Methionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus | Methionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus, Tryptophan | [2][3] |
| Methionine Oxidation | Significant | Lower than Chloroacetamide, but can still occur | [4][5] |
| pH for Optimal Reaction | Slightly Alkaline (pH 8-9) | Slightly Alkaline (pH 8-9) | [1] |
Delving into the Chemical Differences
Iodoacetamide generally exhibits a faster reaction rate compared to iodoacetate.[1] This can be attributed to the electronic properties of the amide group in iodoacetamide, which makes the adjacent carbon more susceptible to nucleophilic attack by the thiolate anion of cysteine.
However, this increased reactivity can also be a double-edged sword. Both iodine-containing reagents are known to cause off-target alkylation on other amino acid residues, particularly methionine.[2][3][4] Studies have shown that iodine-containing reagents can lead to a significant number of non-specifically modified peptides, which can complicate data analysis.[3] Specifically, iodoacetamide has been observed to cause a higher degree of methionine oxidation compared to some non-iodine-containing reagents.[4][5]
Visualizing the Alkylation Process
To better understand the chemical transformations and the experimental steps involved, the following diagrams illustrate the reaction mechanism and a typical workflow for protein alkylation.
Experimental Protocols
Below are generalized in-solution and in-gel alkylation protocols. It is crucial to optimize reagent concentrations and incubation times for specific protein samples and experimental goals.
In-Solution Protein Alkylation
Materials:
-
Protein sample in a suitable buffer (e.g., 6 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent stock solution (e.g., 200 mM DTT or 1 M TCEP)
-
Alkylation agent stock solution (e.g., 500 mM Iodoacetamide or 500 mM this compound, freshly prepared and protected from light)
-
Quenching solution (e.g., 200 mM DTT)
Procedure:
-
Reduction: To the protein solution, add the reducing agent to a final concentration of 5-10 mM. Incubate at 37-56°C for 30-60 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the alkylating agent stock solution to a final concentration of 15-50 mM. Incubate at room temperature in the dark for 30-45 minutes.[6]
-
Quenching: Add the quenching solution to stop the alkylation reaction. The final concentration of the quenching agent should be equal to or greater than the concentration of the alkylating agent.
-
The protein sample is now ready for downstream applications such as buffer exchange, digestion, or electrophoresis.
In-Gel Protein Alkylation
This protocol is adapted for proteins separated by SDS-PAGE.
Materials:
-
Excised protein band from a Coomassie-stained gel
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Reducing solution (10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (55 mM Iodoacetamide or 55 mM this compound in 100 mM ammonium bicarbonate, freshly prepared and protected from light)[7]
-
Wash solution (50% acetonitrile in 50 mM ammonium bicarbonate)
-
Dehydration solution (100% acetonitrile)
Procedure:
-
Excision and Destaining: Excise the protein band of interest and cut it into small pieces. Destain the gel pieces by washing with the destaining solution until the gel is clear.
-
Reduction: Remove the destaining solution and add the reducing solution to cover the gel pieces. Incubate at 56°C for 45-60 minutes.[7]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Remove the reducing solution and add the alkylation solution. Incubate at room temperature in the dark for 30-45 minutes.[7]
-
Washing: Remove the alkylation solution and wash the gel pieces with the wash solution.
-
Dehydration: Dehydrate the gel pieces with 100% acetonitrile and dry in a vacuum centrifuge.
-
The alkylated proteins in the gel pieces are now ready for in-gel digestion.
Conclusion: Making the Right Choice
The choice between this compound and iodoacetamide depends on the specific requirements of the experiment.
-
Iodoacetamide is the reagent of choice when a faster reaction time is desired. However, researchers must be mindful of the potential for a higher degree of off-target modifications, especially methionine oxidation.[4][5]
-
This compound may be preferred when a slower, more controlled alkylation is desired, which could potentially minimize certain side reactions. However, like iodoacetamide, it is still prone to modifying other amino acid residues besides cysteine.[2][3]
For both reagents, it is critical to work with freshly prepared solutions and to perform the alkylation step in the dark to prevent the formation of reactive iodine species that can lead to unwanted side reactions. Ultimately, for critical applications, it is recommended to perform pilot experiments to determine the optimal alkylating agent and reaction conditions for the specific protein sample and analytical workflow.
References
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 5. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.ilabsolutions.com [content.ilabsolutions.com]
- 7. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
Navigating Cysteine Modification: A Comparative Guide to Lithium Iodoacetate and Other Alkylating Agents for Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in proteomic analysis, the effective and specific modification of cysteine residues is a critical step for robust and reproducible mass spectrometry results. This guide provides a comprehensive comparison of lithium iodoacetate, benchmarked against other common cysteine alkylating agents. The information presented herein is supported by experimental data to facilitate an informed choice of reagent and protocol for your specific research needs.
The alkylation of cysteine's sulfhydryl group is a fundamental procedure in proteomics. It serves to prevent the re-formation of disulfide bonds after reduction, which can interfere with enzymatic digestion and complicate subsequent mass spectrometric analysis. While a variety of reagents are available for this purpose, their efficiency, specificity, and propensity for side reactions can vary significantly.
This guide focuses on the validation of cysteine modification using this compound. Due to the limited direct literature on this compound for this application, its performance characteristics are largely inferred from its close analogue, iodoacetic acid (IAA). The primary difference between the two is the cation (lithium vs. a proton), which is not expected to significantly alter the alkylation chemistry. We will compare it to the widely used iodoacetamide (IAM), as well as other alternatives such as chloroacetamide (CAA) and acrylamide.
Quantitative Performance Comparison of Cysteine Alkylating Agents
The selection of an appropriate alkylating agent is a pivotal decision in experimental design. The following table summarizes key performance indicators for this compound (inferred from iodoacetic acid data) and other commonly used reagents.
| Feature | This compound (inferred from Iodoacetic Acid) | Iodoacetamide (IAM) | Chloroacetamide (CAA) | Acrylamide |
| Primary Target | Cysteine (Thiol group) | Cysteine (Thiol group) | Cysteine (Thiol group) | Cysteine (Thiol group) |
| Reaction Type | S-alkylation (SN2) | S-alkylation (SN2) | S-alkylation (SN2) | Michael Addition |
| Modification Mass | +58.005 Da | +57.021 Da | +57.021 Da | +71.037 Da |
| Alkylation Efficiency | High | High (often >97%)[1] | High | High |
| Optimal pH | Slightly alkaline (typically pH 8)[2] | Less pH-dependent than IAA, but optimal around pH 8[2] | Slightly alkaline | Broad range, often slightly alkaline |
| Common Side Reactions | Methionine, Lysine, Histidine[2] | Methionine, Lysine, Histidine, Aspartic acid, Glutamic acid, N-terminus[1][2][3] | Fewer than IAA, but can cause significant methionine oxidation[4] | Generally high specificity for cysteine[3] |
| Reactivity | Reactive with deprotonated thiols; the negative charge can hinder reaction at certain sites[2][5] | Reacts faster than iodoacetic acid; uncharged and cell-membrane permeable[2] | Lower reactivity than iodoacetamide[6] | High |
Experimental Protocols
Achieving complete and specific cysteine alkylation while minimizing off-target modifications is paramount for high-quality mass spectrometry data. Below is a detailed, generalized protocol for in-solution protein digestion and cysteine alkylation.
In-Solution Protein Digestion and Cysteine Alkylation Protocol
This protocol is designed for the preparation of protein samples for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Urea
-
Ammonium Bicarbonate (NH4HCO3)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound (or other chosen alkylating agent)
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in a solution of 8 M urea in 50 mM NH4HCO3.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.[7]
-
-
Alkylation of Cysteines:
-
Quenching of Alkylation Reaction (Optional but Recommended):
-
To consume excess alkylating agent, add DTT to a final concentration of 10 mM and incubate for 15 minutes.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM NH4HCO3 to reduce the urea concentration to less than 1 M. This is crucial for optimal trypsin activity.
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Desalting and Cleanup:
-
Acidify the sample with TFA to a final concentration of 0.1% to stop the digestion.
-
Use a C18 desalting column to remove salts and detergents prior to LC-MS analysis.
-
Visualizing the Workflow and Chemistry
To better illustrate the experimental process and the underlying chemical reaction, the following diagrams are provided.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Alkylation for LC-MS/MS: Lithium Iodoacetate vs. Other Reagents
For Researchers, Scientists, and Drug Development Professionals
In the realm of proteomics, particularly in sample preparation for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the complete reduction and subsequent alkylation of cysteine residues are critical for accurate and reproducible protein identification and quantification. The choice of alkylating agent can significantly impact the quality of the resulting data. This guide provides an objective comparison of lithium iodoacetate with other commonly used alkylating agents, supported by experimental data, detailed protocols, and visual workflows to aid in your experimental design.
Performance Comparison of Alkylating Agents
The selection of an alkylating agent is a balance between reaction efficiency, specificity, and the potential for introducing undesirable side reactions. While this compound is chemically identical to iodoacetic acid in its reactive moiety, its lithium salt form offers enhanced solubility and stability in solution. The following table summarizes quantitative data from a systematic evaluation of various alkylating agents in a typical proteomics workflow.
| Performance Metric | Iodoacetic Acid (IAC) | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Acrylamide (AA) |
| Relative Cysteine-Containing Peptide Spectral Matches (PSMs) - In-Gel Digest (DTT as reducing agent) | ~358 | ~800 | ~1301 | ~1200 |
| Relative Cysteine-Containing Peptide Spectral Matches (PSMs) - In-Solution Digest (DTT as reducing agent) | ~6000 | ~7000 | ~5064 | ~6800 |
| Primary Target | Cysteine | Cysteine | Cysteine | Cysteine |
| Known Off-Target Reactions | Methionine, Lysine, Histidine, N-terminus | Methionine, Lysine, Histidine, N-terminus | Reduced off-target alkylation compared to iodine-based reagents | Michael addition to Cysteine |
| Key Advantage | Carboxymethylation adds a negative charge | High reaction efficiency in solution | Lower incidence of certain side reactions | Low off-target reactivity |
| Key Disadvantage | Lower peptide identifications in some workflows; significant methionine alkylation | Significant methionine alkylation leading to neutral loss in MS/MS | Slower reaction kinetics than IAA | Can form adducts with other nucleophiles |
Data synthesized from Paulech, J., et al. (2013). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Journal of Proteome Research.[1][2] It is important to note that the performance of alkylating agents can be influenced by the specific reducing agent used and the sample preparation method (in-gel vs. in-solution).[1]
Iodine-containing reagents like iodoacetic acid and iodoacetamide have been shown to cause significant off-target alkylation of methionine residues.[1][2][3] This modification can lead to a prominent neutral loss during mass spectrometry, which can complicate data analysis and reduce the number of identified methionine-containing peptides.[1][2] While chloroacetamide shows a reduction in some off-target alkylations, it has been reported to increase methionine oxidation.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reaction of cysteine alkylation and a typical experimental workflow for protein sample preparation.
Figure 1: Cysteine Alkylation by Iodoacetate
Figure 2: Proteomics Sample Preparation Workflow
Experimental Protocols
Below are detailed protocols for protein reduction and alkylation using this compound and, for comparison, iodoacetamide.
Protocol 1: In-Solution Reduction and Alkylation with this compound
Materials:
-
Protein extract in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)
-
This compound stock solution (e.g., 500 mM in water, freshly prepared and protected from light)
-
Quenching solution (e.g., 1 M DTT)
Procedure:
-
Reduction: To your protein solution, add DTT to a final concentration of 5-10 mM.
-
Incubate the mixture for 1 hour at 37°C with gentle shaking.
-
Cool the sample to room temperature.
-
Alkylation: Add freshly prepared this compound solution to a final concentration of 15-20 mM.
-
Incubate the reaction for 30-45 minutes at room temperature in the dark.
-
Quenching (Optional but Recommended): Quench the excess iodoacetate by adding DTT to a final concentration of 20-30 mM and incubate for 15 minutes at room temperature in the dark.
-
Proceed with your downstream protocol, such as buffer exchange or enzymatic digestion.
Protocol 2: In-Solution Reduction and Alkylation with Iodoacetamide
Materials:
-
Protein extract in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)
-
Iodoacetamide (IAA) stock solution (e.g., 500 mM in water, freshly prepared and protected from light)
-
Quenching solution (e.g., 1 M DTT)
Procedure:
-
Reduction: Add DTT to your protein solution to a final concentration of 5-10 mM.
-
Incubate for 1 hour at 56°C.
-
Cool the sample to room temperature.
-
Alkylation: Add freshly prepared iodoacetamide solution to a final concentration of 15-20 mM.
-
Incubate for 30 minutes at room temperature in complete darkness.
-
Quenching: Stop the alkylation reaction by adding DTT to a final concentration of 20-30 mM and incubate for 15 minutes at room temperature in the dark.
-
Proceed to the next step in your sample preparation workflow.
Conclusion
The choice of alkylating agent is a critical step in proteomics sample preparation that can have a significant impact on the final results. This compound, offering the same reactive properties as iodoacetic acid with the benefit of improved solubility, is a viable option. However, researchers must be aware of the potential for off-target reactions, particularly methionine alkylation, which is a known characteristic of iodine-containing alkylating agents. For workflows where maximizing peptide identifications is paramount, especially in in-gel digestion, alternatives like chloroacetamide or acrylamide may offer advantages, though they come with their own set of considerations, such as increased methionine oxidation with chloroacetamide. Ultimately, the optimal choice of alkylating agent will depend on the specific goals of the experiment, the nature of the protein sample, and the downstream analytical techniques employed. Careful consideration of the data presented in this guide will aid in making an informed decision for your research.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Lithium Iodoacetate: A Superior Alkylating Agent for Targeted Glycolysis Inhibition
For researchers, scientists, and drug development professionals seeking precise metabolic modulation, Lithium Iodoacetate presents distinct advantages over other common alkylating agents, particularly in the targeted inhibition of glycolysis with minimized off-target effects on cellular glutathione levels. This guide provides a comparative analysis of this compound, supported by experimental data, to inform the selection of the most appropriate alkylating agent for your research needs.
Executive Summary
This compound is a powerful tool for studying cellular metabolism, primarily through its potent and specific inhibition of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). While other alkylating agents like Iodoacetamide are widely used, they exhibit different reactivity profiles. Experimental evidence demonstrates that Iodoacetate is a more effective inhibitor of glycolysis, whereas Iodoacetamide has a more pronounced impact on cellular glutathione (GSH) levels. The choice of the lithium salt of iodoacetate, particularly in applications such as preserving glucose in blood samples, suggests advantages in stability and solubility.
Comparative Analysis: this compound vs. Other Alkylating Agents
The primary advantage of iodoacetate lies in its preferential targeting of GAPDH over widespread reaction with cellular thiols like glutathione. This specificity is crucial for studies aiming to dissect the effects of glycolytic inhibition without the confounding variable of global thiol depletion.
Data Presentation: Iodoacetate vs. Iodoacetamide
| Parameter | Iodoacetate (IA) | Iodoacetamide (IAA) | Key Advantage of Iodoacetate |
| Primary Target | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Cysteine residues (general) | More specific inhibition of glycolysis |
| Effect on Glycolysis | High potency; complete inhibition at lower concentrations (e.g., 0.2 mM in islets)[1] | Lower potency; requires higher concentrations for similar inhibition (e.g., 0.5 mM in islets)[1] | Efficient glycolysis blockade at lower, less toxic concentrations |
| Effect on Glutathione (GSH) | Less reactive; depletes GSH at higher concentrations | Highly reactive; potent depletor of cellular GSH | Minimized off-target effects on cellular redox balance |
| Half-maximal GSH Depletion | ~100 µM in cultured astrocytes[2][3] | ~10 µM in cultured astrocytes[2][3] | Preserves cellular antioxidant capacity |
| Half-maximal Lactate Production Inhibition | <100 µM in cultured astrocytes[2][3] | ~1 mM in cultured astrocytes[2][3] | Targeted metabolic inhibition |
Mechanism of Action: Glycolysis Inhibition
Iodoacetate exerts its inhibitory effect on glycolysis by irreversibly alkylating the catalytic cysteine residue in the active site of GAPDH. This covalent modification blocks the enzyme's ability to convert glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step in the glycolytic pathway. This leads to an accumulation of upstream glycolytic intermediates and a depletion of downstream products, effectively halting ATP production from glycolysis.
Experimental Protocols
Protein Alkylation for Proteomics
This protocol is adapted for the use of iodoacetate to alkylate cysteine residues in proteins prior to mass spectrometry analysis.
Materials:
-
Protein sample
-
Dithiothreitol (DTT)
-
Iodoacetic acid
-
Ammonium Bicarbonate buffer (100 mM, pH ~8)
-
Trifluoroacetic acid (TFA)
-
C18 desalting column
Procedure:
-
Reduction: To the protein solution in ammonium bicarbonate buffer, add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 minutes.[4]
-
Cool the sample to room temperature.
-
Alkylation: Add iodoacetic acid to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.[4]
-
Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.
-
Digestion: Proceed with enzymatic digestion (e.g., with trypsin).
-
Acidification and Desalting: Acidify the sample with TFA to a pH < 3 and desalt using a C18 column prior to mass spectrometry analysis.[4]
Glycolysis Inhibition Assay
This protocol measures the effect of iodoacetate on lactate production, a key indicator of glycolytic flux.
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium
-
Lactate assay kit
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0-1 mM). Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 1-2 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Lactate Measurement: Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize lactate levels to cell number or protein concentration and compare the results from treated and untreated cells.
Conclusion
For researchers investigating the direct consequences of glycolytic inhibition, this compound offers a more targeted approach compared to other alkylating agents like iodoacetamide. Its potent inhibition of GAPDH at concentrations that have a lesser impact on cellular glutathione levels makes it the superior choice for minimizing off-target effects and ensuring that the observed cellular responses are primarily due to the disruption of glycolysis. While the specific advantages of the lithium salt are most evident in specialized applications like blood glucose preservation, the well-documented properties of the iodoacetate anion make it an invaluable tool for metabolic research.
References
- 1. Iodoacetate and iodoacetamide-induced alterations of pancreatic alpha- and beta-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
A Comparative Guide to Protein Alkylation: Evaluating the Reproducibility of Lithium Iodoacetate and Alternatives
In the realm of proteomics and drug development, the precise and reproducible chemical modification of proteins is paramount for accurate analysis. Protein alkylation, a fundamental step in many proteomic workflows, serves to irreversibly block cysteine residues, preventing the reformation of disulfide bonds after reduction. This ensures proteins remain in a linearized state, amenable to enzymatic digestion and subsequent analysis by mass spectrometry. The choice of alkylating agent significantly impacts the quality and reproducibility of these experiments. This guide provides an objective comparison of lithium iodoacetate and other common alkylating agents, supported by experimental data, to aid researchers in selecting the most appropriate reagent for their needs.
Quantitative Comparison of Alkylating Agents
The efficacy and specificity of an alkylating agent are critical determinants of experimental reproducibility. Inconsistent alkylation can lead to variability in peptide identification and quantification. The following table summarizes quantitative data on the performance of iodoacetamide (IAM), a close analog of this compound, and other common alkylating agents. The data highlights not only the efficiency of cysteine alkylation but also the prevalence of off-target modifications, which can compromise data quality.
| Alkylating Agent | Primary Target | Reported Cysteine Alkylation Efficiency | Common Off-Target Residues | Observations on Side Reactions | Reference |
| Iodoacetamide (IAM) / Iodoacetic Acid (IAA) | Cysteine | High | Methionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus | Iodine-containing reagents can lead to significant off-site alkylation, including single and double adducts.[1][2] Alkylation of methionine is a major side reaction that can decrease the identification rates of methionine-containing peptides.[1][2] Overalkylation can occur, especially with excess reagent, leading to N- and O-alkylation.[3] | [1][2][3] |
| Chloroacetamide (CAA) | Cysteine | High | Methionine, N-terminus, Serine, Threonine, Glutamic Acid | While it may reduce off-target alkylation on some residues compared to IAM, it can cause a significant increase in methionine oxidation.[4] Generally results in similar numbers of off-site alkylations as acrylamide.[2] | [2][4] |
| Acrylamide (AA) | Cysteine | High | N-terminus, Serine, Threonine, Glutamic Acid | Considered to yield some of the best results with fewer side reactions compared to iodine-containing reagents.[1][2] | [1][2] |
| N-Ethylmaleimide (NEM) | Cysteine | High | Cysteine-specific | Known for its high specificity to cysteine residues.[5] | [5] |
Note: this compound is expected to have reactivity and specificity similar to iodoacetic acid (IAA) and iodoacetamide (IAM). The choice between these is often based on solubility and downstream applications.
Experimental Protocols
The reproducibility of protein alkylation is highly dependent on a well-defined and consistently executed protocol. Below are detailed methodologies for in-solution and in-gel protein alkylation, compiled from established proteomics workflows.[2][6][7][8]
Protocol 1: In-Solution Protein Reduction and Alkylation
This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.
Materials:
-
Protein sample in a suitable buffer (e.g., 8M Urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: 500 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in water
-
Alkylating agent: 500 mM Iodoacetamide (IAM) or this compound in water (prepare fresh and protect from light)
-
Quenching reagent: 500 mM DTT
Procedure:
-
Reduction: To your protein solution, add the reducing agent (DTT or TCEP) to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C.[2][8]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the freshly prepared alkylating agent to a final concentration of 14-20 mM.[2][8] Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 5 mM. Incubate for 15 minutes at room temperature in the dark.[8][9]
-
The sample is now ready for downstream processing, such as buffer exchange or enzymatic digestion.
Protocol 2: In-Gel Protein Reduction and Alkylation
This protocol is designed for proteins that have been separated by 1D or 2D gel electrophoresis.
Materials:
-
Excised protein band(s) from a Coomassie-stained gel
-
Destaining solution: 50% acetonitrile in 50 mM Ammonium Bicarbonate
-
Reducing solution: 10 mM DTT in 100 mM Ammonium Bicarbonate
-
Alkylation solution: 55 mM Iodoacetamide (or this compound) in 100 mM Ammonium Bicarbonate (prepare fresh and protect from light)
-
100% Acetonitrile
-
100 mM Ammonium Bicarbonate
Procedure:
-
Excision and Destaining: Excise the protein band of interest and cut it into small pieces (~1x1 mm). Destain the gel pieces by washing them with the destaining solution until the gel is clear.
-
Dehydration: Dehydrate the gel pieces by incubating them in 100% acetonitrile for 10-15 minutes. Remove the acetonitrile and dry the gel pieces completely in a vacuum centrifuge.
-
Reduction: Rehydrate the dried gel pieces in the reducing solution and incubate for 45-60 minutes at 56°C.[7]
-
Cooling: Allow the gel pieces to cool to room temperature.
-
Alkylation: Remove the reduction solution and add the freshly prepared alkylation solution. Incubate for 30-45 minutes at room temperature in the dark.[7]
-
Washing: Remove the alkylation solution and wash the gel pieces with 100 mM Ammonium Bicarbonate for 10 minutes, followed by a wash with 100% acetonitrile.
-
Drying: Dry the gel pieces in a vacuum centrifuge. The gel pieces are now ready for in-gel digestion.
Visualizing the Workflow
To provide a clearer understanding of where protein alkylation fits within a typical proteomics experiment, the following diagram illustrates the general workflow.
Caption: General workflow for a bottom-up proteomics experiment.
This guide highlights that while this compound (and its analogs) are effective and widely used alkylating agents, careful consideration of potential side reactions is crucial for ensuring high-quality, reproducible data. For applications demanding the highest specificity, alternative reagents such as acrylamide or N-ethylmaleimide may offer advantages. The provided protocols offer a standardized starting point for robust and reproducible protein alkylation.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsdi.org [omicsdi.org]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 9. rsc.org [rsc.org]
A Head-to-Head Battle of Thiol Alkylating Agents: Lithium Iodoacetate vs. N-ethylmaleimide
In the realm of biochemical research and drug development, the specific and efficient modulation of protein function is paramount. Thiol-reactive compounds, which covalently modify cysteine residues, are invaluable tools for studying protein structure and function, and for developing novel therapeutics. Among these, Lithium Iodoacetate (LIA) and N-ethylmaleimide (NEM) are two widely utilized reagents for inhibiting enzymes with critical cysteine residues in their active sites, such as the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This guide provides a comprehensive side-by-side comparison of LIA and NEM, offering researchers, scientists, and drug development professionals a detailed analysis of their respective mechanisms, performance, and experimental considerations.
Mechanism of Action: A Tale of Two Alkylating Agents
Both this compound and N-ethylmaleimide are classified as irreversible inhibitors that act by alkylating the sulfhydryl groups of cysteine residues within proteins. However, their chemical reactivity and the nature of the resulting covalent bond differ significantly, influencing their specificity and off-target effects.
This compound (LIA) is the lithium salt of iodoacetic acid. As a haloacetate, its reactivity stems from the electrophilic carbon atom bearing the iodine leaving group. The thiolate anion of a cysteine residue acts as a nucleophile, attacking this carbon and displacing the iodide ion to form a stable carboxymethyl-cysteine adduct. This modification is irreversible and effectively inactivates the target protein.
N-ethylmaleimide (NEM) , on the other hand, is an α,β-unsaturated carbonyl compound. It reacts with sulfhydryl groups via a Michael addition. The nucleophilic cysteine thiolate attacks one of the carbon atoms of the double bond in the maleimide ring, leading to the formation of a stable thioether linkage. This reaction is also considered irreversible under physiological conditions.
Performance Comparison: Potency and Specificity
Direct comparative studies providing IC50 values for LIA and NEM on the same target enzyme under identical conditions are scarce in the published literature. However, by compiling data from various sources, we can infer their relative performance characteristics.
| Feature | This compound (Iodoacetate) | N-ethylmaleimide |
| Target Residue | Cysteine | Cysteine |
| Reaction Type | Nucleophilic Substitution (Carboxymethylation) | Michael Addition |
| Reactivity | Generally considered a potent but less specific thiol-alkylating agent. Can also react with other nucleophilic residues like histidine and methionine at higher concentrations or pH. | Highly reactive towards thiols, often considered more specific for cysteine residues compared to iodoacetate under controlled conditions. |
| Reported IC50 for GAPDH | Varies depending on the study and conditions, but generally in the micromolar range. For instance, some studies report IC50 values for iodoacetate in the low micromolar range for GAPDH inhibition. | Also in the micromolar range for GAPDH inhibition. The inhibitory concentration can be influenced by the presence of substrates and cofactors. |
| Off-Target Effects | Known to have broader off-target effects due to its reactivity with other nucleophiles. Can impact a wider range of cellular processes. | While more specific for thiols, it can still react with other cellular thiols like glutathione, potentially leading to broader cellular effects. It has also been shown to affect cellular processes beyond direct enzyme inhibition. |
Experimental Protocols
To aid researchers in designing their own comparative studies, we provide detailed methodologies for key experiments.
GAPDH Inhibition Assay Protocol
This protocol is designed to determine the inhibitory potential of LIA and NEM on GAPDH activity by monitoring the reduction of NAD+ to NADH.
Materials:
-
Recombinant human GAPDH enzyme
-
Glyceraldehyde-3-phosphate (G3P)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, 10 mM Sodium Arsenate, 10 mM Sodium Pyrophosphate, 5 mM EDTA
-
This compound (LIA) stock solution
-
N-ethylmaleimide (NEM) stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of LIA and NEM in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to all wells.
-
Add 10 µL of the diluted LIA or NEM solutions to the respective wells. For the control wells, add 10 µL of assay buffer.
-
Add 20 µL of NAD+ solution (final concentration 2.5 mM) to all wells.
-
Add 10 µL of GAPDH enzyme solution (final concentration ~0.1 µg/mL) to all wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of G3P solution (final concentration 2 mM) to all wells.
-
Immediately measure the absorbance at 340 nm every minute for 15-20 minutes at 37°C.
-
Calculate the rate of NADH formation (change in absorbance over time).
-
Plot the percentage of GAPDH inhibition against the inhibitor concentration and determine the IC50 value for each compound.
Cell Viability Assay Protocol
This protocol assesses the cytotoxic effects of LIA and NEM on a selected cell line.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (LIA)
-
N-ethylmaleimide (NEM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of LIA and NEM in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of LIA or NEM. Include a vehicle control (medium with the same concentration of the solvent used for the inhibitors, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity for each compound.
Signaling Pathways and Experimental Workflows
The inhibition of GAPDH by LIA and NEM can have significant downstream effects on cellular signaling pathways, primarily due to the disruption of glycolysis and the multifaceted, "moonlighting" functions of GAPDH.
Cross-Validation of Lithium Iodoacetate Inhibition Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate assessment of enzyme inhibition is critical. This guide provides a comprehensive cross-validation of Lithium Iodoacetate as an inhibitor of the key glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), comparing its performance with alternative inhibitors and providing detailed experimental data and protocols.
This compound is a well-established irreversible inhibitor of enzymes containing reactive cysteine residues in their active sites.[1][2] Its primary mode of action involves the alkylation of the sulfhydryl group of cysteine, leading to the inactivation of the enzyme.[1][2] A principal target of iodoacetate is GAPDH, a crucial enzyme in the glycolytic pathway responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1][2] Inhibition of GAPDH disrupts this key energy-yielding step, resulting in reduced production of ATP and NADH.[1] This guide offers a comparative analysis of this compound and other GAPDH inhibitors, providing valuable data for the design and interpretation of inhibition assays.
Comparative Analysis of GAPDH Inhibitors
The inhibitory potential of various compounds against GAPDH is commonly quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound and several alternative GAPDH inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, buffer composition, and temperature.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Mechanism of Action | Key Characteristics |
| This compound | GAPDH | ~100[3][4] | Irreversible covalent modification (alkylation) of the active site cysteine.[1][2] | Classic, well-characterized thiol-reactive inhibitor. Less efficient at depleting cellular glutathione compared to Iodoacetamide.[3][4] |
| Iodoacetamide | GAPDH | >1000 (for lactate production inhibition)[3][4] | Irreversible covalent modification (alkylation) of the active site cysteine.[1] | More potent at depleting cellular glutathione than Iodoacetate.[3][4] |
| Koningic Acid (Heptelidic acid) | GAPDH | ~4-5[5][6] | Irreversible covalent binding to the active site cysteine. | A potent and selective natural product inhibitor of GAPDH.[5][6] |
| 3-Bromopyruvate | GAPDH | <30 | Alkylation of active site cysteine residues. | Potent glycolytic inhibitor that can also target other enzymes. |
| Dimethyl Fumarate (DMF) | GAPDH | - | Covalent modification (succination) of the active site cysteine.[7] | An immunomodulatory drug that targets GAPDH and aerobic glycolysis.[7] |
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the study of enzyme inhibition. Below are detailed protocols for conducting a GAPDH inhibition assay.
In Vitro GAPDH Inhibition Assay
This protocol outlines the steps to determine the inhibitory effect of a compound on purified GAPDH.
Materials:
-
Purified GAPDH (e.g., from rabbit muscle)
-
This compound or other inhibitors
-
Glyceraldehyde-3-phosphate (G3P), substrate
-
Nicotinamide adenine dinucleotide (NAD+), cofactor
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 5 mM EDTA)[1]
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the inhibitor, G3P, and NAD+ in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, NAD+, and serial dilutions of the inhibitor to the designated wells. Include control wells with no inhibitor.
-
Enzyme Addition and Pre-incubation: Add the purified GAPDH to all wells to a final concentration that ensures a linear reaction rate. Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the G3P substrate to all wells.[1]
-
Data Acquisition: Immediately measure the increase in absorbance at 340 nm at regular intervals for 5-10 minutes. The increase in absorbance corresponds to the formation of NADH.[1]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell-Based GAPDH Inhibition Assay
This protocol assesses the effect of an inhibitor on GAPDH activity within a cellular context.
Materials:
-
Cultured cells (e.g., astrocytes, cancer cell lines)
-
Inhibitor compound
-
Cell lysis buffer
-
Reagents for GAPDH activity assay (as described in the in vitro protocol)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat them with various concentrations of the inhibitor for a specific duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
GAPDH Activity Measurement: Use the cell lysates to perform the in vitro GAPDH activity assay as described above, normalizing the activity to the protein concentration of each sample.
-
Data Analysis: Determine the percentage of GAPDH inhibition in treated cells compared to untreated controls and calculate the cellular IC50 value.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in GAPDH inhibition, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]
- 7. Dimethyl fumarate targets GAPDH and aerobic glycolysis to modulate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Lithium Iodoacetate for Cysteine Residues: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in proteomics, structural biology, and drug discovery, the precise modification of cysteine residues is a critical step. Lithium iodoacetate, and its more commonly used amide counterpart iodoacetamide, are widely employed alkylating agents for this purpose. Their primary function is to covalently block the thiol groups of cysteine residues, preventing the formation or reformation of disulfide bonds and allowing for consistent protein analysis. However, the specificity of this reaction is not absolute. This guide provides a comprehensive comparison of this compound/iodoacetamide with other common cysteine-modifying reagents, supported by experimental data to inform reagent selection and experimental design.
Principle of Cysteine Alkylation
The primary reaction of iodoacetate and iodoacetamide with cysteine is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiol group of a cysteine residue attacks the carbon atom adjacent to the iodine, displacing the iodide ion and forming a stable thioether bond. This effectively caps the cysteine residue.
dot
Caption: Reaction of Iodoacetate with a Cysteine Residue.
Comparative Analysis of Cysteine Alkylating Agents
While iodoacetamide is a workhorse in proteomics, several alternatives are available, each with distinct reactivity and specificity profiles. The choice of reagent can significantly impact the quality and interpretation of experimental data.
| Feature | Iodoacetamide (IAM) / Iodoacetate (IAA) | Chloroacetamide (CAA) | N-ethylmaleimide (NEM) |
| Primary Target | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols |
| Reaction Type | SN2 Alkylation | SN2 Alkylation | Michael Addition |
| Relative Reactivity | High | Lower than IAM | High |
| Optimal pH | 7.5 - 8.5 | Alkaline | ~7.0 |
| Specificity | Good, but off-target reactions are known. | Generally higher than IAM. | More thiol-selective than iodoacetamides. |
| Known Side Reactions | Methionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus.[1] | Can cause significant oxidation of Methionine and Tryptophan.[2] | Lysine, Histidine at alkaline pH.[3][4] |
Quantitative Assessment of Off-Target Reactions
The specificity of an alkylating agent is not absolute. Under typical experimental conditions, modifications of other nucleophilic amino acid residues can occur. The extent of these off-target reactions is a critical consideration.
Table 1: Off-Target Modifications by Iodoacetamide
| Amino Acid | Type of Modification | Observed Frequency | Notes |
| Cysteine | Carbamidomethylation (Primary Target) | >98% (under optimal conditions) | Desired reaction. |
| Methionine | Carbamidomethylation | Up to 80% of Met-containing peptides.[2][5] | Can lead to a neutral loss in mass spectrometry, complicating data analysis.[6] |
| Lysine | Carbamidomethylation / Dialkylation | Can mimic diglycine remnants of ubiquitination.[5] | Reaction with the ε-amino group. |
| Histidine | Carbamidomethylation | Reaction rate is pH-dependent, with a maximum around pH 5-5.5 for some proteins.[7] | Involves the imidazole ring. |
| Aspartate/Glutamate | Carboxymethylation | Can occur, though generally less frequent than with other nucleophilic residues.[1] | Reaction with the carboxyl group. |
| Peptide N-terminus | Carbamidomethylation | A common side reaction, especially with excess reagent.[1] | Reaction with the α-amino group. |
Table 2: Comparison of Off-Target Reactions for Different Alkylating Agents
| Alkylating Agent | Methionine Modification | Lysine Modification | N-terminal Modification | Reference |
| Iodoacetamide (IAM) | High (up to 80% of peptides) | Moderate | Moderate | [1][2][5] |
| Chloroacetamide (CAA) | Lower than IAM, but causes significant oxidation | Lower than IAM | Lower than IAM | [2][5] |
| N-ethylmaleimide (NEM) | Low | High at alkaline pH | High | [1][3][4] |
Experimental Protocols
Detailed and robust protocols are essential for achieving complete and specific cysteine alkylation while minimizing off-target modifications.
In-Solution Protein Alkylation for Mass Spectrometry
This protocol is a standard procedure for preparing protein samples in solution for mass spectrometry analysis.
dot
Caption: Workflow for In-Solution Protein Alkylation.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
Reducing agent: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in water
-
Alkylating agent: 500 mM Iodoacetamide (IAA) in buffer (prepare fresh and protect from light)
-
Quenching reagent: 200 mM DTT or L-cysteine in water
-
Protease (e.g., Trypsin)
-
HPLC-grade water
Procedure:
-
Reduction: To the protein solution, add the reducing agent (DTT or TCEP) to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce all disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the freshly prepared iodoacetamide solution to a final concentration of 55 mM. Incubate for 45 minutes at room temperature in the dark.[8]
-
Quenching: Quench the reaction by adding the quenching reagent (e.g., DTT) to a final concentration that is in excess of the initial iodoacetamide concentration.
-
Digestion: Proceed with proteolytic digestion according to your standard protocol.
-
Mass Spectrometry: The sample is now ready for desalting and analysis by mass spectrometry.
In-Gel Protein Alkylation
This protocol is for proteins that have been separated by SDS-PAGE.
Materials:
-
Excised gel bands
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Dehydration solution (100% acetonitrile)
-
Reduction solution: 10 mM DTT in 100 mM ammonium bicarbonate
-
Alkylation solution: 55 mM iodoacetamide in 100 mM ammonium bicarbonate (prepare fresh and protect from light)
Procedure:
-
Excision and Destaining: Excise the protein band(s) of interest from the stained gel. Cut the band into small pieces (approximately 1x1 mm). Destain the gel pieces by washing with the destaining solution until the gel is clear.
-
Dehydration: Dehydrate the gel pieces with 100% acetonitrile and dry them completely in a vacuum centrifuge.
-
Reduction: Rehydrate the gel pieces in the reduction solution and incubate at 56°C for 1 hour.
-
Alkylation: Remove the reduction solution and add the alkylation solution. Incubate for 45 minutes at room temperature in the dark.[8]
-
Washing and Dehydration: Remove the alkylation solution, wash the gel pieces with 100 mM ammonium bicarbonate, and then dehydrate with 100% acetonitrile. Dry the gel pieces in a vacuum centrifuge.
-
In-Gel Digestion: The gel pieces are now ready for in-gel digestion with a protease.
Signaling Pathway and Workflow Diagrams
Visualizing experimental workflows and the impact of modifications on signaling pathways is crucial for clear communication.
dot
Caption: Isotope-Coded Affinity Tag (ICAT) Workflow.
Conclusion
This compound and iodoacetamide are effective and widely used reagents for the alkylation of cysteine residues in proteomics and other biochemical applications. However, their specificity is not absolute, and researchers must be aware of the potential for off-target modifications, particularly of methionine, lysine, and histidine residues. The extent of these side reactions can be influenced by experimental conditions such as pH, reagent concentration, and incubation time.
For applications requiring higher specificity, chloroacetamide and N-ethylmaleimide offer viable alternatives, although they also have their own sets of potential off-target reactions and optimal reaction conditions. The choice of the most appropriate alkylating agent depends on the specific experimental goals and the nature of the protein sample being studied. By understanding the reactivity and specificity of these reagents and by employing carefully optimized protocols, researchers can minimize experimental artifacts and obtain more accurate and reliable data.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodoacetamide-alkylated methionine can mimic neutral loss of phosphoric acid from phosphopeptides as exemplified by nano-electrospray ionization quadrupole time-of-flight parent ion scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Alkylating Agents: A Quantitative Comparison of Efficiency
In the fields of proteomics, drug development, and molecular biology, the precise chemical modification of molecules is paramount. Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental reaction used to protect reactive groups, introduce labels for quantification, or study the functional roles of specific residues in proteins and nucleic acids. The choice of alkylating reagent can significantly impact the efficiency, specificity, and outcome of an experiment. This guide provides a quantitative comparison of commonly used alkylating agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their needs.
I. Comparison of Cysteine Alkylating Agents in Proteomics
In proteomics, the alkylation of cysteine residues is a critical step in sample preparation for mass spectrometry analysis. It prevents the reformation of disulfide bonds after reduction and ensures accurate protein identification and quantification. The most common alkylating agents for this purpose are iodoacetamide (IAA) and its analogs, N-ethylmaleimide (NEM), and chloroacetamide (CAA).
Table 1: Quantitative Comparison of Cysteine Alkylation Efficiency and Side Reactions
| Reagent | Alkylation Completion Rate | Major Side Reactions | Key Characteristics |
| Iodoacetamide (IAA) | >95% under optimal conditions[1] | Alkylation of methionine, lysine, histidine, and N-terminus[2][3][4][5] | High reactivity, well-established protocols, but can lead to off-target modifications.[5][6] |
| N-Ethylmaleimide (NEM) | ~100% (more complete than IAA at lower concentrations)[7] | Alkylation of lysine, histidine, and N-terminus (more side reactions than IAA)[3][7] | Faster reaction than IAA and less pH-dependent, but less specific at alkaline pH.[7] |
| Chloroacetamide (CAA) | High, comparable to IAA[4] | Lower off-target alkylation than IAA, but can increase methionine oxidation.[2][5] | A good alternative to IAA for reducing certain side reactions. |
| Acrylamide (AA) | High, similar to IAA[3] | Alkylation of N-terminus and lysine.[3] | Can be a suitable alternative to IAA.[3] |
| 4-Vinylpyridine (4-VP) | Lower than IAA and NEM[3] | Alkylation of N-terminus and lysine.[3] | Relatively less reactive and not always the best choice.[3] |
| Iodoacetic Acid (IAC) | Lower than IAA[4] | Similar to IAA, can cause significant over-alkylation of methionine at high concentrations.[2] | Similar reactivity to iodoacetamide.[6] |
Factors Influencing Cysteine Alkylation Efficiency:
Several factors can influence the success of a cysteine alkylation reaction:
-
pH: The reactivity of cysteine thiols is pH-dependent. Higher pH values lead to deprotonation of the thiol group, making it more nucleophilic and reactive.[8]
-
Temperature: Alkylation reactions are typically performed at room temperature or slightly elevated temperatures (e.g., 37°C) to increase the reaction rate.[8]
-
Reagent Concentration: The concentration of the alkylating agent affects both the completion of the reaction and the extent of side reactions.[2]
-
Reaction Time: Sufficient incubation time is necessary to ensure complete alkylation.
II. Comparison of Methylating Agents
Methylating agents are used to introduce a methyl group onto a substrate and are widely used in organic synthesis and for studying DNA methylation. Common methylating agents include dimethyl sulfate (DMS) and methyl iodide (MeI).
Table 2: Qualitative Comparison of Methylating Agents
| Reagent | Reactivity | Key Characteristics |
| Dimethyl Sulfate (DMS) | Strong alkylating agent[9] | Highly efficient, cost-effective for industrial applications, but extremely hazardous.[9][10] |
| Methyl Iodide (MeI) | Highly reactive, similar to DMS[9] | More expensive than DMS, also poses significant health hazards.[9][10] |
| Dimethyl Carbonate (DMC) | Less reactive than DMS[9] | Lower toxicity and considered a "greener" alternative, but requires harsher reaction conditions.[9] |
The choice between these reagents often involves a trade-off between reactivity, cost, and safety. While DMS and MeI are highly effective, their toxicity necessitates stringent safety precautions.[9][10]
III. Experimental Protocols
A. Protocol for In-Solution Alkylation of Proteins for Proteomics
This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.
-
Protein Solubilization and Reduction:
-
Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Reduce disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.[1]
-
Incubate at 50-60°C for 30-60 minutes.[1]
-
-
Alkylation:
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent like DTT or 2-mercaptoethanol.
-
-
Sample Cleanup and Digestion:
-
Proceed with buffer exchange or protein precipitation to remove denaturants and excess reagents.
-
Digest the protein sample with a protease (e.g., trypsin).
-
Desalt the resulting peptide mixture before analysis by mass spectrometry.[6]
-
B. Protocol for Determination of Cysteine Alkylation Efficiency
This protocol uses a set of synthetic peptides to monitor the efficiency of the reduction and alkylation steps.
-
Sample Preparation:
-
A pre-manufactured mixture of equimolar amounts of a peptide with a disulfide bond, its reduced and alkylated form, and an over-alkylated form is spiked into the protein sample.[11]
-
-
Reduction and Alkylation:
-
The sample is subjected to the standard reduction and alkylation workflow as described above.
-
-
Mass Spectrometry Analysis:
-
The ratio of the successfully reduced and alkylated peptide to a heavy-isotope labeled internal standard is determined by mass spectrometry. This ratio directly corresponds to the percentage of successful alkylation.[1][11]
-
The ratio of the over-alkylated peptide to its corresponding standard can be used to quantify the extent of over-alkylation.[11]
-
IV. Visualizing Workflows and Concepts
Workflow for Comparative Analysis of Alkylating Agents
Caption: Comparative workflow for evaluating different alkylating agents.
Factors Affecting Alkylation Efficiency
Caption: Key factors influencing the efficiency of alkylation reactions.
Reaction Kinetics: SN1 vs. SN2
Caption: Comparison of SN1 and SN2 alkylation reaction mechanisms.[12]
References
- 1. jpt.com [jpt.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. nbinno.com [nbinno.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. jpt.com [jpt.com]
- 12. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling for Quantitative Proteomics: A Focus on Lithium Iodoacetate Strategies
In the dynamic fields of proteomics, drug discovery, and biomedical research, the accurate quantification of protein abundance is paramount to unraveling complex biological processes and identifying potential therapeutic targets. Isotopic labeling has emerged as a powerful strategy, enabling precise relative and absolute quantification of proteins across different samples. This guide provides a comprehensive comparison of isotopic labeling strategies with a special focus on those utilizing lithium iodoacetate and other cysteine-reactive compounds. We will delve into the performance of these methods, supported by experimental data, and provide detailed protocols to aid in the design and execution of your quantitative proteomics experiments.
Principles of Isotopic Labeling in Proteomics
Isotopic labeling in mass spectrometry-based proteomics involves the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides. This creates "heavy" and "light" versions of molecules that are chemically identical but distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. By comparing the signal intensities of the heavy and light counterparts, researchers can accurately determine the relative abundance of a given protein between different samples. This approach minimizes experimental variability by allowing for the mixing of samples at an early stage in the workflow.
The primary strategies for isotopic labeling can be broadly categorized as metabolic labeling, where isotopes are incorporated in vivo, and chemical labeling, where tags are attached to proteins or peptides in vitro.
Cysteine-Targeted Isotopic Labeling: A Powerful Approach
Cysteine, with its reactive thiol group, presents an attractive target for specific chemical labeling. Alkylating agents, such as iodoacetamide (IAM) and its derivatives, are commonly used to irreversibly modify cysteine residues. This specificity allows for the targeted analysis of a sub-proteome, reducing sample complexity and enhancing the detection of low-abundance proteins.
This compound and iodoTMT: Isobaric Labeling of Cysteines
A significant advancement in cysteine-targeted proteomics is the development of iodoacetyl-containing isobaric tags, such as the iodoTMT™ (iodoacetyl Tandem Mass Tag™) reagents. These reagents combine the cysteine reactivity of the iodoacetyl group with the multiplexing capabilities of isobaric tagging.[1][2]
In a typical iodoTMT workflow, each sample is labeled with a different isobaric tag.[3][4] While the tags themselves have different isotopic compositions, a balancer group ensures they all have the same total mass. This means that the same peptide from different samples will appear as a single peak in the initial mass spectrometry scan (MS1).[5] Upon fragmentation (MS/MS), the tags release reporter ions of different masses, and the relative intensities of these reporter ions are used to quantify the peptide, and thus the protein, across the different samples.[5][6]
Comparison of Isotopic Labeling Strategies
The choice of an appropriate isotopic labeling strategy depends on several factors, including the sample type, the desired level of multiplexing, and the specific biological question being addressed. Below is a comparison of key features of this compound-based strategies and other common quantitative proteomics methods.
| Feature | iodoTMT (Cysteine-Reactive) | TMT/iTRAQ (Amine-Reactive) | SILAC (Metabolic Labeling) | ICAT (Cysteine-Reactive) |
| Target Residue | Cysteine | Lysine, N-terminus | All amino acids (typically Arg, Lys) | Cysteine |
| Labeling Method | Chemical (in vitro) | Chemical (in vitro) | Metabolic (in vivo) | Chemical (in vitro) |
| Multiplexing | Up to 6-plex with iodoTMTsixplex[7][8] | Up to 18-plex with TMTpro | Typically 2-plex or 3-plex[9][10] | 2-plex (light and heavy)[11] |
| Sample Type | Cells, tissues, biofluids | Cells, tissues, biofluids | Cell culture | Cells, tissues, biofluids |
| Advantages | Targets specific sub-proteome, reduces complexity, irreversible labeling.[7] | High multiplexing capacity, well-established protocols.[5][12] | High accuracy, low experimental variability as samples are mixed early.[2][13] | Cysteine specificity reduces sample complexity.[14] |
| Limitations | Only quantifies cysteine-containing peptides, lower multiplexing than amine-reactive TMT. | Does not target a specific sub-proteome, can be expensive.[12] | Limited to metabolically active cells, can be time-consuming.[12][13] | Lower multiplexing, older technology.[11] |
Experimental Protocols
IodoTMT Labeling Protocol for Quantitative Cysteine Redox Proteomics
This protocol is adapted from methodologies used for the analysis of S-nitrosylated proteins and other reversible cysteine modifications.[7][8]
1. Protein Extraction and Reduction:
-
Extract proteins from cells or tissues using a suitable lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
For analysis of total cysteine content, reduce disulfide bonds by incubating the protein lysate with 5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at 37°C.
2. Blocking of Free Thiols (for redox studies):
-
To specifically label oxidized cysteines, first block the free, reduced thiols. Incubate the protein sample with 20 mM S-methyl methanethiosulfonate (MMTS) for 30 minutes at 50°C.
-
Remove excess MMTS by protein precipitation with cold acetone.
3. Selective Reduction of Oxidized Cysteines (for redox studies):
-
Resuspend the protein pellet in a suitable buffer.
-
Selectively reduce the reversibly oxidized cysteines (e.g., disulfides, S-nitrosylation) by adding a reducing agent such as 5 mM sodium ascorbate (for S-nitrosylation) or DTT.
4. iodoTMT Labeling:
-
Add the appropriate iodoTMT reagent to each sample at a concentration of approximately 5-10 mM.[15]
-
Incubate for 1 hour at 37°C in the dark.
-
Quench the labeling reaction by adding DTT.
5. Sample Pooling and Protein Digestion:
-
Combine the labeled samples.
-
Perform in-solution or filter-aided sample preparation (FASP) tryptic digestion.
6. Enrichment of iodoTMT-labeled Peptides (Optional but Recommended):
-
Enrich for labeled peptides using an anti-TMT antibody resin to increase the identification of cysteine-containing peptides.[7]
7. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, ensuring that MS/MS scans are acquired for the most abundant precursor ions.
8. Data Analysis:
-
Use specialized software (e.g., Proteome Discoverer) to identify peptides and quantify the reporter ion intensities for relative protein quantification.
General TMT/iTRAQ Labeling Protocol (Amine-Reactive)
1. Protein Extraction, Reduction, and Alkylation:
-
Extract and quantify protein as described above.
-
Reduce disulfide bonds with DTT or TCEP.
-
Alkylate all cysteine residues with iodoacetamide to prevent disulfide bond reformation.
2. Protein Digestion:
-
Digest the proteins into peptides using trypsin.
3. Peptide Labeling:
-
Label the N-terminus and lysine residues of the peptides with the respective TMT or iTRAQ reagents according to the manufacturer's protocol.[5][6][16]
4. Sample Pooling and Fractionation:
-
Combine the labeled peptide samples.
-
Fractionate the complex peptide mixture using high-pH reversed-phase chromatography to increase proteome coverage.
5. LC-MS/MS Analysis and Data Analysis:
-
Analyze each fraction by LC-MS/MS and process the data as described for the iodoTMT workflow.
SILAC Protocol (Metabolic Labeling)
1. Cell Culture and Labeling:
-
Culture cells in specialized SILAC media deficient in certain amino acids (typically arginine and lysine).
-
Supplement the media for one cell population with "light" (normal) amino acids and the other with "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).
-
Grow the cells for at least five passages to ensure complete incorporation of the heavy amino acids.[10]
2. Experimental Treatment and Cell Lysis:
-
Apply the experimental conditions to the respective cell populations.
-
Lyse the cells and combine the "heavy" and "light" lysates in a 1:1 ratio based on protein concentration.
3. Protein Digestion and LC-MS/MS Analysis:
-
Digest the combined protein mixture with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
4. Data Analysis:
-
Identify peptide pairs with a specific mass difference corresponding to the heavy and light labels.
-
Quantify the relative protein abundance by comparing the peak intensities of the heavy and light peptides.
Visualizing Workflows and Signaling Pathways
Diagrams are essential for understanding complex experimental procedures and biological pathways. Below are Graphviz DOT scripts to generate such visualizations.
IodoTMT Experimental Workflow
Caption: A generalized workflow for quantitative proteomics using iodoTMT labeling.
General Isobaric Tagging Workflow (TMT/iTRAQ)
Caption: Standard workflow for amine-reactive isobaric tagging (TMT/iTRAQ).
Simplified Redox Signaling Pathway
Cysteine modifications play a crucial role in redox signaling. The following diagram illustrates a simplified pathway where a signaling molecule activates a kinase through a redox-sensitive cysteine residue.
Caption: A simplified model of a redox-regulated signaling cascade.
Conclusion
Isotopic labeling strategies are indispensable tools in quantitative proteomics. The choice between different methods depends on the specific experimental goals and sample types. This compound-based reagents, particularly iodoTMT, offer a powerful approach for the targeted analysis of cysteine-containing proteins, reducing sample complexity and enabling the study of specific post-translational modifications like those involved in redox signaling.[17][18] By carefully considering the advantages and limitations of each technique and following robust experimental protocols, researchers can obtain high-quality, quantitative data to advance our understanding of complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 6. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proteomic Quantification and Site-Mapping of S-Nitrosylated Proteins Using Isobaric iodoTMT Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope-coded affinity tag - Wikipedia [en.wikipedia.org]
- 12. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 13. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative proteome analysis using isotope-coded affinity tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Lithium Iodoacetate
Lithium iodoacetate, a compound utilized by researchers, scientists, and drug development professionals, necessitates stringent disposal protocols due to its inherent hazardous properties. Adherence to these procedures is critical not only for personnel safety but also for environmental protection. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plans for this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. The compound and its related salt, iodoacetic acid, are classified as toxic and corrosive.[1][2] In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek prompt medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Clean the mouth with water and seek immediate medical attention. Do not induce vomiting.[3]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Protective gloves (nitrile rubber is recommended)[3]
-
Protective clothing to prevent skin exposure[3]
-
Eye and face protection, such as safety goggles and a face shield[1][3]
-
Use in a well-ventilated area, preferably under a chemical fume hood[1][5]
Quantitative Data for Disposal and Safety
While specific quantitative limits for the disposal of this compound are not broadly published and are subject to local regulations, the following table summarizes key hazard and safety information derived from data on iodoacetic acid and its salts.
| Parameter | Value/Information | Source |
| UN Number | 2923 (for corrosive solid, toxic, n.o.s.) | [1] |
| Hazard Class | 6.1 (Toxic), 8 (Corrosive) | [6] |
| Acute Toxicity (Oral) | Toxic if swallowed | [1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | [1][2] |
| Environmental Hazard | Avoid release to the environment; do not empty into drains | [1][6] |
| Storage Temperature | Recommended at -20°C for its sodium salt | [7] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to utilize a licensed professional waste disposal service.[2] Do not attempt to neutralize or dispose of this chemical through standard laboratory or municipal waste streams. The following protocol outlines the steps for preparing this compound for professional disposal.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Leak-proof, sealable, and compatible hazardous waste containers
-
Hazardous waste labels
-
Absorbent material for spill control
Procedure:
-
Containerization:
-
Place all waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent pads), into a designated hazardous waste container.
-
Ensure the container is made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]
-
Keep the container securely sealed when not in use.[8]
-
-
Labeling:
-
Clearly label the container as "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Corrosive"), and the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[6]
-
-
Arranging for Disposal:
-
Spill Management:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. chemos.de [chemos.de]
- 2. isotope.com [isotope.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. fishersci.com [fishersci.com]
- 7. agscientific.com [agscientific.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. purdue.edu [purdue.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Lithium Iodoacetate
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Lithium iodoacetate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as acutely toxic if swallowed, inhaled, or in contact with skin. It is also known to cause skin and eye irritation, and may lead to respiratory irritation.[1] The following guidelines are designed to minimize risk and ensure safe operational procedures.
Essential Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles and Face Shield | Always wear chemical splash goggles that conform to ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Wear nitrile rubber gloves. It is recommended to double-glove for enhanced protection. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat and Apron | A full-length laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Respirator | Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. A dust mask is recommended for handling the solid form.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following step-by-step operational plan should be integrated into your laboratory's standard operating procedures.
1. Engineering Controls:
- All work with this compound, including weighing and solution preparation, must be performed within a certified chemical fume hood.
- Ensure the fume hood has a face velocity between 80 and 125 feet per minute.
2. Donning PPE:
- Before entering the designated handling area, don all required PPE as outlined in the table above and illustrated in the workflow diagram below.
3. Handling Procedures:
- When weighing the solid compound, use a spatula and handle it gently to avoid creating airborne dust.
- When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
- Always work with the smallest quantity of the chemical necessary for the experiment.
- Keep all containers of this compound tightly sealed when not in use.
4. Decontamination:
- After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
- Wipe down the work area within the fume hood thoroughly.
5. Doffing PPE:
- Remove PPE in the correct order to avoid cross-contamination, as illustrated in the workflow diagram below.
- Wash hands thoroughly with soap and water immediately after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Chemical Waste:
- All unused this compound and solutions containing it must be disposed of as hazardous chemical waste.
- Collect this waste in a clearly labeled, sealed, and chemically compatible container.
- Follow your institution's specific guidelines for hazardous waste disposal.
2. Contaminated PPE:
- Disposable gloves, aprons, and other contaminated items must be collected in a designated hazardous waste container.
- Do not dispose of contaminated PPE in the regular trash.
3. Empty Containers:
- Empty containers that held this compound should be triple-rinsed with a suitable solvent.
- The rinsate must be collected and disposed of as hazardous chemical waste.
- After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.
Visual Workflow Guides
To further clarify the procedural steps, the following diagrams illustrate the workflows for donning and doffing PPE and the decision-making process for waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
